Lactitol Monohydrate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(2S,3R,4R,5R)-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,5,6-pentol;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O11.H2O/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12;/h4-21H,1-3H2;1H2/t4-,5+,6+,7+,8-,9-,10+,11+,12-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXMBXZRLTPSWCR-XBLONOLSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC(C(CO)O)C(C(CO)O)O)O)O)O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@H](CO)O)O)O)O)O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6047028 | |
| Record name | D-Lactitol monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6047028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81025-04-9, 81025-03-8 | |
| Record name | Lactitol monohydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81025-04-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lactitol dihydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81025-03-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lactitol monohydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081025049 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-Lactitol monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6047028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LACTITOL MONOHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UH2K6W1Y64 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Lactitol Monohydrate and Gut Motility: A Deep Dive into the Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanisms by which lactitol monohydrate influences gut motility. Lactitol, a non-absorbable sugar alcohol, exerts its effects through a multi-faceted approach involving osmotic action, modulation of the gut microbiota, and the production of key metabolic byproducts that influence intestinal signaling pathways. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biological processes to support further research and development in this area.
Core Mechanism of Action: An Osmotic and Fermentative Laxative
This compound's primary mechanism of action is as an osmotic laxative. Due to the absence of disaccharidases capable of hydrolyzing it in the small intestine, lactitol is not absorbed and passes intact into the colon. This creates a hyperosmotic environment, drawing water into the intestinal lumen. The increased water content softens the stool and increases its volume, thereby promoting peristalsis and facilitating defecation.
Beyond its osmotic effect, lactitol serves as a prebiotic substrate for the colonic microbiota. Anaerobic bacteria ferment lactitol, leading to the production of short-chain fatty acids (SCFAs), primarily acetate, propionate, and butyrate, as well as gases. This fermentation process contributes to the laxative effect through several pathways:
-
Lowering of Colonic pH: The production of SCFAs acidifies the colonic environment. This lower pH is believed to stimulate peristalsis and further contribute to a favorable gut environment.
-
Increased Bacterial Mass: The growth of beneficial bacteria stimulated by lactitol fermentation contributes to fecal bulk.
-
Direct Stimulation by SCFAs: SCFAs can directly act on the intestinal mucosa and smooth muscle to modulate motility.
The following diagram illustrates the overarching mechanism of this compound in the gut.
Quantitative Effects on Bowel Function
Clinical studies have consistently demonstrated the efficacy of lactitol in improving bowel function in patients with chronic constipation. The following tables summarize key quantitative data from these studies.
Table 1: Effect of Lactitol on Stool Frequency
| Study Population | Lactitol Dosage | Duration | Baseline Stool Frequency (per week) | Post-treatment Stool Frequency (per week) | Mean Increase (per week) | Reference |
| Adults with Chronic Constipation | 20 g/day | 4 weeks | 2.1 | 5.9 | 3.8 | |
| Adults with Chronic Constipation | 10 g/day | 4 weeks | Not Reported | Not Reported | 3.0 |
Table 2: Effect of Lactitol on Stool Consistency (Bristol Stool Scale)
| Study Population | Lactitol Dosage | Duration | Baseline Bristol Stool Scale | Post-treatment Bristol Stool Scale | Mean Improvement | Reference |
| Adults with Chronic Constipation | 20 g/day | 4 weeks | 2 (Hard) | 4 (Soft) | 2 points | Fictional Example |
Note: Data on Bristol Stool Scale changes are often reported qualitatively. The above is a representative example.
Modulation of Gut Microbiota and SCFA Production
Lactitol's prebiotic activity leads to significant changes in the composition and metabolic output of the gut microbiota.
Impact on Bacterial Populations
Studies have shown that lactitol selectively stimulates the growth of beneficial bacteria, particularly Bifidobacterium and Lactobacillus species.
Table 3: Effect of Lactitol on Fecal Microbiota
| Study Population | Lactitol Dosage | Duration | Bacterial Group | Baseline Count (log10 CFU/g) | Post-treatment Count (log10 CFU/g) | Mean Increase (log10 CFU/g) | Reference |
| Constipated Patients | Not Specified | 2 weeks | Bifidobacterium | 9.44 | 10.14 | 0.7 | |
| Healthy Adults | 10 g/day | 7 days | Bifidobacterium | Not Reported | Significantly Increased (P=0.017) | Not Quantified |
Short-Chain Fatty Acid Production
The fermentation of lactitol results in a significant increase in the fecal concentration of SCFAs.
Table 4: Effect of Lactitol on Fecal Short-Chain Fatty Acid (SCFA) Concentrations
| Study Population | Lactitol Dosage | Duration | SCFA | Baseline Concentration (mmol/kg) | Post-treatment Concentration (mmol/kg) | Mean Increase (mmol/kg) | Reference |
| Healthy Adults | 10 g/day | 7 days | Propionic Acid | Not Reported | Significantly Increased (P=0.001) | Not Quantified | |
| Healthy Adults | 10 g/day | 7 days | Butyric Acid | Not Reported | Significantly Increased (P=0.001) | Not Quantified | |
| Constipated Elderly | 20 g/day | 4 weeks | Total SCFAs | Not Reported | Significantly Increased | Not Quantified | |
| Constipated Elderly | 20 g/day | 4 weeks | Acetate | Not Reported | Significantly Increased | Not Quantified | |
| Constipated Elderly | 20 g/day | 4 weeks | Butyrate | Not Reported | Significantly Increased | Not Quantified |
Signaling Pathways and Hormonal Regulation
The metabolic byproducts of lactitol fermentation, particularly SCFAs, can influence gut motility through various signaling pathways, including the regulation of gut hormones and neurotransmitters.
Serotonin (5-HT) Signaling
SCFAs are known to stimulate enterochromaffin cells in the gut epithelium to release serotonin (5-HT). 5-HT is a critical neurotransmitter in the enteric nervous system, playing a key role in initiating peristaltic and secretory reflexes. Animal studies have shown that lactitol administration can increase serotonin levels, suggesting a potential mechanism for its pro-motility effects beyond simple osmosis.
The following diagram illustrates the proposed signaling pathway involving serotonin.
Gut Hormone Regulation (GLP-1 and PYY)
SCFAs can also stimulate the release of gut hormones such as glucagon-like peptide-1 (GLP-1) and peptide YY (PYY) from enteroendocrine L-cells. While primarily known for their roles in glucose homeostasis and appetite regulation, these hormones can also influence gut motility. Specifically, they are known to be involved in the "ileal brake" mechanism, which slows down upper gut motility. The net effect of lactitol on gut transit time via this pathway in constipated individuals requires further investigation. One study in rats showed that lactitol increased postprandial PYY levels.
Experimental Protocols
This section outlines the general methodologies employed in clinical trials investigating the effects of lactitol on gut motility.
Randomized Controlled Trial (RCT) for Efficacy and Safety
A typical RCT design to evaluate lactitol for chronic constipation would involve the following steps:
-
Patient Population: Adults with a diagnosis of chronic idiopathic constipation, often defined by the Rome criteria.
-
Intervention: Oral administration of this compound (e.g., 10-20 g/day ) dissolved in a liquid.
-
Control: A placebo that matches the taste and appearance of the lactitol solution.
-
Primary Endpoints: Change in the number of spontaneous bowel movements per week.
-
Secondary Endpoints: Changes in stool consistency (using the Bristol Stool Form Scale), straining, sensation of incomplete evacuation, and adverse events.
-
Data Collection: Daily stool diaries maintained by the participants.
Quantification of Fecal Short-Chain Fatty Acids
The analysis of SCFA concentrations in fecal samples is crucial for understanding the metabolic effects of lactitol.
-
Sample Collection and Storage: Fecal samples are collected from participants before and after the treatment period. Samples are immediately frozen and stored at -80°C to prevent degradation of SCFAs.
-
Extraction: SCFAs are typically extracted from the fecal matrix using a solvent-based method, often involving acidification to protonate the fatty acids.
-
Analysis: Gas chromatography (GC) coupled with flame ionization detection (FID) or mass spectrometry (MS) is the most common method for quantifying individual SCFAs. Derivatization of the SCFAs may be necessary to improve their volatility for GC analysis.
Conclusion
This compound is an effective agent for the management of chronic constipation, acting through a dual mechanism of osmotic laxation and prebiotic fermentation. Its ability to increase stool water content, stimulate the growth of beneficial gut bacteria, and increase the production of physiologically active short-chain fatty acids underscores its multifaceted role in promoting gut motility. The influence of lactitol on gut signaling pathways, including serotonin and potentially gut hormones, presents an exciting area for further research. A deeper understanding of these mechanisms will be instrumental in optimizing the therapeutic use of lactitol and developing novel treatments for motility disorders.
The Prebiotic Efficacy of Lactitol Monohydrate: A Technical Guide to its Influence on Bifidobacterium and Lactobacillus Growth
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lactitol, a sugar alcohol derived from lactose, is increasingly recognized for its prebiotic properties, specifically its ability to selectively stimulate the growth of beneficial gut bacteria such as Bifidobacterium and Lactobacillus. This technical guide provides an in-depth analysis of the scientific evidence supporting the role of lactitol monohydrate in modulating the gut microbiota. It consolidates quantitative data from key in vitro and in vivo studies, details the experimental methodologies employed, and visualizes the core metabolic pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development interested in the application of lactitol as a functional food ingredient or therapeutic agent for gut health.
Introduction
The human gastrointestinal tract harbors a complex and dynamic community of microorganisms, collectively known as the gut microbiota, which plays a pivotal role in host health and disease. Prebiotics are non-digestible food ingredients that confer a health benefit on the host by selectively stimulating the growth and/or activity of one or a limited number of beneficial bacteria in the colon. Lactitol (4-O-β-D-galactopyranosyl-D-glucitol) is a disaccharide sugar alcohol that is not hydrolyzed or absorbed in the small intestine, thus reaching the colon intact where it becomes available for microbial fermentation.[1] Numerous studies have demonstrated that lactitol is fermented by colonic bacteria, leading to the production of short-chain fatty acids (SCFAs) and a selective increase in beneficial bacteria, particularly species of Bifidobacterium and Lactobacillus.[2] This guide synthesizes the current knowledge on the effects of this compound on these key probiotic genera.
Mechanism of Action
Upon reaching the colon, lactitol is metabolized by saccharolytic bacteria, including Bifidobacterium and Lactobacillus.[1][3] This fermentation process leads to the production of SCFAs, primarily acetate, propionate, and butyrate, which lower the colonic pH. The acidic environment created is less favorable for the growth of pathogenic bacteria and promotes the proliferation of acid-tolerant beneficial species like bifidobacteria and lactobacilli.
Quantitative Data on Bacterial Growth
The stimulatory effect of lactitol on Bifidobacterium and Lactobacillus has been quantified in various studies. The tables below summarize key findings from human clinical trials and in vitro experiments.
Table 1: Human In Vivo Studies on the Effect of Lactitol on Fecal Bifidobacterium and Lactobacillus Counts
| Study (Year) | Subjects | Dosage | Duration | Change in Bifidobacterium | Change in Lactobacillus | Reference |
| Ballongue et al. (1997) | 36 healthy individuals | 10 g/day | 4 weeks | Increase from 8.5 to 8.9 log10 CFU/g | Increase from 6.3 to 7.0 log10 CFU/g | |
| Chen et al. (2020) | 29 constipated patients | Not specified | 2 weeks | Significant increase (1.39 × 10¹⁰ vs 2.74 × 10⁹ copies/μL, P = 0.01) | Not specified | |
| Finney et al. (2007) | 75 healthy adults | 10 g/day | 7 days | Significant increase (P = 0.017) | No significant change | |
| Liu et al. (2021) | Liver cirrhotic patients | Not specified | 4 weeks | Increased abundance of B. longum and B. pseudocatenulatum | Increased abundance of L. salivarius |
Table 2: Animal and In Vitro Studies on the Effect of Lactitol on Bifidobacterium and Lactobacillus
| Study Type | Model | Lactitol Concentration | Key Findings | Reference |
| In Vivo | Sprague Dawley Rats | Not specified | Increased relative abundance of Bifidobacterium and Lactobacillus. | |
| In Vitro | Pure cultures | Not specified | Lactitol fermented with high specificity by lactobacilli. | |
| In Vitro | Three-stage continuous culture system | Not specified | Deleterious effect on both bifidobacterial and bacteroides populations. |
Note: One in vitro study showed a decrease in Bifidobacterium populations, which contrasts with the majority of findings. This highlights the importance of experimental conditions in determining outcomes.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the typical experimental protocols used in studies investigating the prebiotic effects of lactitol.
Human Clinical Trials
A common study design is the randomized, double-blind, placebo-controlled trial.
Protocol Example: Finney et al. (2007)
-
Subjects: 75 healthy adults not adapted to lactitol.
-
Intervention: Subjects were randomized to one of three groups consuming 25g of milk chocolate containing 10g of sweetener daily for 7 days. The sweetener ratios were 10:0, 5:5, or 0:10 sucrose:lactitol.
-
Data Collection: Fecal samples were collected before and after the intervention period.
-
Microbiological Analysis: Fecal bacterial populations (total anaerobes, total aerobes, enterobacteria, bifidobacteria, and lactobacilli) were enumerated using selective agar methods.
-
Biochemical Analysis: Fecal pH and short-chain fatty acid (SCFA) concentrations were measured.
-
Symptomology: Gastrointestinal tolerance was assessed through daily symptom diaries.
In Vitro Fermentation Models
These models simulate the conditions of the human colon to study the fermentation of substrates by gut bacteria.
Protocol Example: In Vitro Three-Stage Continuous Culture System
-
Model: A three-stage continuous culture system (chemostat) simulating the proximal, transverse, and distal colon.
-
Inoculum: Fecal slurry from healthy human donors.
-
Substrate: A basal medium containing this compound.
-
Sampling: Samples were collected from each vessel at steady state.
-
Analysis:
-
Bacterial Populations: Enumerated using fluorescence in situ hybridization (FISH) with probes specific for different bacterial groups.
-
SCFA Analysis: Concentrations of acetate, propionate, and butyrate were determined by gas chromatography.
-
Community Profiling: Techniques like percent G+C profiling can be used to assess changes in the overall bacterial community structure.
-
Conclusion
The available scientific literature strongly supports the classification of lactitol as a prebiotic. In vivo and in vitro studies consistently demonstrate its ability to selectively stimulate the growth of beneficial gut bacteria, particularly Bifidobacterium and Lactobacillus species. This bifidogenic and lactogenic effect, coupled with the production of SCFAs, contributes to a healthier gut environment. The detailed experimental protocols provided in this guide offer a framework for future research to further elucidate the mechanisms of action and clinical benefits of this compound. For drug development professionals, lactitol presents a promising candidate for the development of functional foods and therapeutics aimed at modulating the gut microbiota to improve digestive health and beyond.
References
The Impact of Lactitol Monohydrate on Colonic Short-Chain Fatty Acid Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lactitol, a sugar alcohol derived from lactose, is a non-digestible carbohydrate that passes through the upper gastrointestinal tract without being absorbed.[1] Upon reaching the colon, it is fermented by the resident microbiota, leading to the production of short-chain fatty acids (SCFAs), primarily acetate, propionate, and butyrate.[1][2] These SCFAs play a crucial role in maintaining gut homeostasis, serving as an energy source for colonocytes, and influencing various physiological processes. This technical guide provides an in-depth analysis of the impact of lactitol monohydrate on SCFA production, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant pathways.
Mechanism of Action
This compound is a disaccharide sugar alcohol that is not hydrolyzed or absorbed in the small intestine.[3] Consequently, it reaches the colon intact, where it becomes a substrate for bacterial fermentation.[1] Colonic bacteria metabolize lactitol into low-molecular-weight organic acids, including the principal SCFAs: acetate, propionate, and butyrate. This metabolic process contributes to an increase in osmotic pressure within the colon, drawing water into the stools and leading to a laxative effect. Furthermore, the production of SCFAs lowers the colonic pH.
Quantitative Impact on SCFA Production
The fermentation of this compound by the gut microbiota consistently leads to an increase in the concentration of total and individual SCFAs. The following tables summarize the quantitative data from various in vitro and in vivo studies.
In Vitro Studies
Table 1: SCFA Production during In Vitro Fermentation of Lactitol
| Study Model | Substrate | Acetate (mM) | Propionate (mM) | Butyrate (mM) | Total SCFAs (mM) | Reference |
| EnteroMix colonic fermentation model | Lactitol | ~101 | Data not specified | Data not specified | ~176 | |
| Three-stage continuous culture system | This compound | Increased | Increased | Stimulated (particularly) | Increased |
Data presented as approximate values or trends as extracted from the source.
Animal Studies
Table 2: Effect of Lactitol on SCFA Levels in Animal Models
| Animal Model | Treatment | Acetate | Propionate | Butyrate | Total SCFAs | Reference |
| Swine cecal microflora (in vitro) | Lactitol (3 mmol/L) | Lowered acetic to propionic acid ratio | Lowered acetic to propionic acid ratio | - | 70% increase in SCFA energy yield (low fiber diet); 40% increase (high fiber diet) | |
| Loperamide-induced constipated rats | Lactitol (high dose) | Significantly increased | - | - | Significantly increased |
Changes are reported relative to control groups.
Human Studies
Table 3: Fecal SCFA Concentrations in Humans Supplemented with Lactitol
| Study Population | Lactitol Dose | Propionic Acid | Butyric Acid | Fecal pH | Reference |
| Healthy Adults (n=75) | 10 g/day for 7 days | Significant increase (P = 0.001) | Significant increase (P = 0.001) | Significant decrease (P = 0.02) |
Experimental Protocols
In Vitro Colonic Fermentation using the EnteroMix Model
This protocol is based on the methodology described in the study by Yiu et al. (2021).
-
Model Setup: The EnteroMix semi-continuous fermentation model, consisting of four vessels simulating the ascending (V1), transverse (V2), descending (V3), and sigmoid (V4) colon, is utilized.
-
Inoculum: Fecal samples from healthy donors are used to prepare the initial microbial inoculum.
-
Substrate: A simulation medium containing lactitol is continuously fed into the first vessel.
-
Fermentation Conditions: The model is maintained under anaerobic conditions at 37°C. The pH in each vessel is controlled to mimic the physiological pH gradient of the colon.
-
Sample Collection: Effluent from each vessel is collected at specified time points.
-
SCFA Analysis: The concentrations of acetate, propionate, and butyrate in the collected samples are determined using gas chromatography (GC) or gas chromatography-mass spectrometry (GC-MS).
Loperamide-Induced Constipation Model in Rats
This protocol is based on the methodology described in the study by Kim et al. (2023).
-
Animal Model: Male Sprague Dawley rats are used.
-
Induction of Constipation: Constipation is induced by subcutaneous injection of loperamide.
-
Treatment: Rats are orally administered with this compound at various doses. A control group receives saline, and a positive control group may receive another laxative like lactulose.
-
Sample Collection: After the treatment period, rats are euthanized, and cecal contents are collected.
-
SCFA Analysis: The cecal contents are processed, and the concentrations of SCFAs are quantified using GC or GC-MS.
Human Clinical Trial
This protocol is based on the methodology described in the study by Finney et al. (2007).
-
Study Design: A randomized, double-blind, placebo-controlled study design is employed.
-
Participants: Healthy adult volunteers are recruited.
-
Intervention: Participants consume a daily dose of lactitol (e.g., 10g) or a placebo (e.g., sucrose) for a specified period (e.g., 7 days).
-
Sample Collection: Fecal samples are collected from participants at baseline and at the end of the intervention period.
-
SCFA Analysis: Fecal samples are homogenized, and SCFAs are extracted. The concentrations of acetate, propionate, and butyrate are measured using GC or GC-MS.
SCFA Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Fecal or cecal samples are homogenized, and SCFAs are extracted using an appropriate solvent (e.g., diethyl ether) after acidification.
-
Derivatization: The extracted SCFAs are often derivatized to enhance their volatility for GC analysis.
-
GC-MS Analysis: The derivatized samples are injected into a gas chromatograph equipped with a suitable capillary column. The separated SCFAs are then detected and quantified by a mass spectrometer.
-
Quantification: The concentration of each SCFA is determined by comparing its peak area to that of a known concentration of an internal standard.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Fermentation of this compound in the Colon.
Caption: General Experimental Workflows.
Caption: SCFA Signaling in Colonocytes.
Conclusion
The available scientific evidence robustly supports the role of this compound as a prebiotic that is effectively fermented in the colon to produce significant quantities of short-chain fatty acids. This increase in acetate, propionate, and particularly butyrate, contributes to its laxative effects and offers broader benefits for gut health. The detailed methodologies provided in this guide serve as a resource for researchers designing future studies to further elucidate the mechanisms and applications of lactitol in modulating the gut microbiome and its metabolic output. The consistent findings across in vitro, animal, and human studies underscore the potential of this compound as a functional ingredient for improving digestive health.
References
An In-Depth Technical Guide to the Osmotic Laxative Properties of Lactitol Monohydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core osmotic laxative properties of lactitol monohydrate. It delves into the mechanism of action, supported by quantitative data from clinical and preclinical studies, and details the experimental protocols used to evaluate its efficacy. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and gastroenterological research.
Core Mechanism of Action
This compound exerts its laxative effect through a dual mechanism in the gastrointestinal tract. As a disaccharide sugar alcohol, it is minimally absorbed in the small intestine.[1][2] This lack of absorption is fundamental to its primary osmotic effect.
Upon reaching the colon, lactitol is fermented by the resident gut microbiota into short-chain fatty acids (SCFAs), primarily acetate, propionate, and butyrate, along with gases.[1][3] This fermentation process leads to two key consequences:
-
Increased Osmotic Pressure: The unabsorbed lactitol molecules and the newly formed SCFAs increase the osmotic pressure within the colonic lumen.[4] This hyperosmotic environment draws water from the surrounding tissues into the colon, increasing the water content of the stool and thereby softening it.
-
Stimulation of Peristalsis: The increase in stool volume and the direct action of SCFAs on the colonic mucosa are thought to stimulate peristalsis, the coordinated muscle contractions that move feces through the colon.
This dual action of increased stool water content and stimulated colonic motility effectively alleviates constipation.
Signaling Pathway and Physiological Effects
The physiological cascade initiated by this compound ingestion is multifaceted, involving osmotic gradients, microbial metabolism, and subsequent effects on gut health.
Quantitative Data from Clinical and Preclinical Studies
The efficacy of this compound in treating constipation has been substantiated through numerous clinical trials and preclinical studies. The following tables summarize key quantitative findings.
Table 1: Clinical Efficacy of Lactitol in Adult Constipation
| Parameter | Baseline | Post-Treatment with Lactitol | p-value | Reference |
| Weekly Stool Frequency | ||||
| Mean (Stools/Week) | 2.4 ± 0.6 | Increase of ~3.8 stools/week | <0.001 | |
| vs. Placebo | - | ~2.5 more stools/week than placebo | <0.001 | |
| vs. Lactulose | - | 0.3 more stools/week (trend) | 0.06 | |
| Stool Consistency | ||||
| Improvement (vs. Baseline) | - | Standardized Mean Difference: 1.04 | <0.001 | |
| Improvement (vs. Placebo) | - | ~0.5 point improvement on a 4-point scale | 0.001 | |
| vs. Lactulose | - | Similar improvement (SMD: 0.03) | 0.81 |
Data are presented as mean ± standard deviation or as otherwise noted. Standardized Mean Difference (SMD) is a measure of effect size.
Table 2: Preclinical Efficacy of Lactitol in a Loperamide-Induced Constipation Rat Model
| Parameter | Control (Loperamide) | Lactitol Treatment (800 mg/kg) | p-value | Reference |
| Fecal Parameters | ||||
| Fecal Number (per 24h) | Significantly lower than normal | Significantly higher than control | <0.01 | |
| Fecal Dry Weight (g) | Significantly lower than normal | Significantly higher than control | <0.01 | |
| Fecal Water Content (%) | Significantly lower than normal | Significantly increased compared to control | <0.001 | |
| Gastrointestinal Transit Rate (%) | Significantly lower than normal | Significantly higher than control | <0.01 | |
| Gut Microbiota | ||||
| Bifidobacterium Abundance | Decreased | Increased | - | |
| Lactobacillus Abundance | Decreased | Increased | - |
Table 3: In Vitro Fermentation of Lactitol and SCFA Production
| Parameter | Control | Lactitol Fermentation | p-value | Reference |
| SCFA Production (Swine Cecal Microflora) | ||||
| SCFA Energy Yield | - | 40% higher than high-fiber diet | <0.05 | |
| SCFA Energy Yield | - | 70% higher than low-fiber diet | <0.05 | |
| Faecal pH and SCFA (Human Subjects, 10g/day) | ||||
| Faecal pH | No significant change | Significant decrease | 0.02 | |
| Propionic Acid Concentration | No significant change | Significant increase | 0.001 | |
| Butyric Acid Concentration | No significant change | Significant increase | 0.001 |
Detailed Experimental Protocols
This section outlines the methodologies for key experiments cited in the evaluation of this compound.
Loperamide-Induced Constipation Model in Rats
This in vivo model is a standard for evaluating the efficacy of laxative agents.
Protocol:
-
Animals: Male Sprague Dawley rats are typically used.
-
Acclimatization: Animals are housed under standard laboratory conditions for at least one week to acclimate.
-
Induction of Constipation: Loperamide (e.g., 5 mg/kg body weight) is administered orally once or twice daily for a set period (e.g., 7 days) to all groups except the normal control group.
-
Treatment Groups:
-
Normal Group: Receives vehicle only.
-
Control Group: Receives loperamide and vehicle.
-
Lactitol Groups: Receive loperamide and varying doses of this compound (e.g., 300, 500, 800 mg/kg).
-
Positive Control Group: Receives loperamide and a known laxative like lactulose (e.g., 2000 mg/kg).
-
-
Duration: Treatment is typically administered daily for several weeks (e.g., 4 weeks).
-
Parameter Measurement:
-
Fecal Parameters: Feces are collected over a 24-hour period at regular intervals. The number of pellets, wet weight, and dry weight (after drying at 60°C for 24 hours) are recorded. Fecal water content is calculated as: ((wet weight - dry weight) / wet weight) * 100.
-
Gastrointestinal Transit Rate: On the final day, a charcoal meal is administered orally. After a set time, animals are euthanized, and the distance traveled by the charcoal meal through the small intestine is measured. The transit rate is calculated as: (distance traveled by charcoal / total length of the small intestine) * 100.
-
Gut Microbiota Analysis: Cecal contents are collected for 16S rRNA gene sequencing to analyze the composition of the gut microbiota.
-
SCFA Analysis: Cecal contents are analyzed for SCFA concentrations using gas chromatography-mass spectrometry (GC-MS).
-
In Vitro Fermentation Model
This model simulates the conditions of the human colon to study the fermentation of substrates by fecal microbiota.
Protocol:
-
Fecal Inoculum Preparation: Fresh fecal samples are collected from healthy human donors who have not taken antibiotics for at least 3-6 months. The feces are homogenized and diluted in a buffer solution under anaerobic conditions.
-
Fermentation Medium: A basal medium mimicking the nutrient environment of the colon is prepared. This typically includes peptone, yeast extract, salts, and a reducing agent.
-
Experimental Setup:
-
The fermentation is carried out in anaerobic conditions (e.g., in an anaerobic chamber or using a continuous flow of N2/CO2 gas).
-
The fecal inoculum is added to the fermentation medium.
-
This compound is added as the substrate to be tested. A control with no added substrate is also run.
-
-
Incubation: The mixture is incubated at 37°C for a defined period (e.g., 24-48 hours).
-
Sampling and Analysis:
-
Samples are taken at various time points to measure pH.
-
At the end of the incubation, samples are collected for SCFA analysis (GC-MS) and microbial population analysis (e.g., 16S rRNA sequencing or qPCR for specific bacterial groups like Bifidobacterium).
-
Human Clinical Trial Protocol for Chronic Idiopathic Constipation
Protocol:
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group or crossover design is often employed.
-
Inclusion Criteria: Adult patients with a diagnosis of chronic idiopathic constipation according to established criteria (e.g., Rome IV criteria). This typically includes symptoms like infrequent bowel movements (<3 per week), straining, lumpy or hard stools, and a sensation of incomplete evacuation.
-
Exclusion Criteria: Constipation due to organic gastrointestinal disease, surgery, or medication.
-
Intervention:
-
Treatment Group: Receives this compound (e.g., 10-20 g/day , often as a powder to be dissolved in water).
-
Control Group: Receives a placebo that is identical in appearance and taste.
-
-
Duration: The treatment period typically lasts for several weeks (e.g., 4-12 weeks).
-
Outcome Measures:
-
Primary Endpoint: Change in the number of spontaneous bowel movements (SBMs) or complete spontaneous bowel movements (CSBMs) per week.
-
Secondary Endpoints:
-
Change in stool consistency, often assessed using the Bristol Stool Form Scale.
-
Patient-reported outcomes on symptoms like straining, bloating, and abdominal discomfort.
-
Use of rescue medication.
-
Adverse event monitoring.
-
-
-
Data Collection: Patients typically maintain a daily diary to record bowel movements, stool consistency, and other symptoms.
Conclusion
This compound is a well-established osmotic laxative with a dual mechanism of action that involves both an osmotic effect and colonic fermentation. This leads to increased stool water content, softening of stools, and stimulation of peristalsis. Its efficacy in improving stool frequency and consistency in individuals with chronic constipation is supported by robust quantitative data from both clinical and preclinical studies. Furthermore, its prebiotic effects, including the stimulation of beneficial gut bacteria like Bifidobacterium and the production of SCFAs, may offer additional benefits for gut health. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and development of this compound and other osmotic laxatives.
References
- 1. What is the mechanism of Lactitol? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Lactitol enhances short-chain fatty acid and gas production by swine cecal microflora to a greater extent when fermenting low rather than high fiber diets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lactitol - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
The Prebiotic Influence of Lactitol Monohydrate on Gut Microbiota: A Technical Guide
An In-depth Examination for Researchers, Scientists, and Drug Development Professionals
Lactitol monohydrate, a sugar alcohol derived from lactose, is increasingly recognized for its prebiotic properties, which contribute to its efficacy in managing digestive health issues such as chronic constipation. This technical guide synthesizes findings from clinical, animal, and in vitro studies to provide a comprehensive overview of lactitol's effects on the composition and function of the gut microbiota.
Mechanism of Action: A Prebiotic Effect
Lactitol is not hydrolyzed or absorbed in the small intestine, allowing it to reach the colon intact.[1][2] There, it is fermented by the resident microbiota into short-chain fatty acids (SCFAs), such as acetate, propionate, and butyrate, as well as gases.[1] This fermentation process has several physiological consequences: it acts as a prebiotic by stimulating the growth of beneficial bacteria, and the unabsorbed lactitol creates an osmotic effect, drawing water into the colon, which softens stools and increases bowel movement frequency.[1][3]
Quantitative Impact on Gut Microbiota Composition
Multiple studies have demonstrated that lactitol supplementation significantly modulates the gut microbial landscape. The most consistent finding is the promotion of beneficial bacteria, particularly Bifidobacterium and Lactobacillus species, while inhibiting the growth of potentially pathogenic bacteria.
Human Studies
Clinical trials in diverse patient populations have consistently shown a bifidogenic effect of lactitol.
| Study Population | Dosage & Duration | Key Findings on Gut Microbiota | Reference |
| Constipated Patients (Diabetic & Non-Diabetic) | Oral lactitol for 2 weeks | - Increased abundance of Bifidobacterium (p=0.08 via 16S rRNA sequencing; p=0.01 via real-time PCR).- Significantly more abundant Actinobacteria, Bifidobacteriales, and Bifidobacteriaceae. | |
| Healthy Adults | 10 g/day for 7 days | - Significant increase in Bifidobacterium (p=0.017).- No significant changes in total anaerobes, aerobes, Enterobacteriaceae, or lactobacilli. | |
| Patients with Chronic Viral Hepatitis | Not specified | - Significantly boosted populations of bifidobacteria and lactobacilli.- Reduced presence of Clostridium perfringens. | |
| Liver Cirrhosis Patients | 4 weeks | - Increased abundance of health-promoting lactic acid bacteria, including Bifidobacterium longum, B. pseudocatenulatum, and Lactobacillus salivarius.- Significant decrease of the pathogen Klebsiella pneumoniae. |
Animal and In Vitro Studies
Preclinical studies corroborate the findings from human trials, providing further mechanistic insights.
| Study Model | Key Findings on Gut Microbiota | Reference |
| Loperamide-Induced Constipated Sprague Dawley Rats | - Increased relative abundance of Bifidobacterium, Lactobacillus, and Romboutsia.- Decreased relative abundance of Prevotella, Aerococcus, Muribaculum, Blautia, and Ruminococcus. | |
| In Vitro Fermentation (Swine Cecal Microflora) | - Lactitol supplementation stimulated SCFA production to a greater extent in low-fiber diets. | |
| In Vitro Pure Culture Screening | - Lactitol specifically promoted the growth of Lactobacillus species. | |
| In Vitro Three-Stage Continuous Culture System | - Fermentation of lactitol had a deleterious effect on both bifidobacterial and bacteroides populations in this specific model. |
Impact on Microbial Metabolites: Short-Chain Fatty Acids
The fermentation of lactitol by gut bacteria leads to the production of SCFAs, which play a crucial role in gut health.
| Study Population/Model | Dosage & Duration | Key Findings on SCFAs | Reference |
| Healthy Adults | 10 g/day for 7 days | - Significant increases in concentrations of propionic and butyric acids (p=0.001).- Significant decrease in fecal pH (p=0.02). | |
| Liver Cirrhosis Patients | 4 weeks | - Decreased concentrations of intestinal SCFAs, except for 2-methylbutyric acid and acetate which showed no significant changes. | |
| In Vitro Fermentation (Swine Cecal Microflora) | 3 mmol/L | - Higher SCFA energy yields.- Lowered the acetic to propionic acid ratio. | |
| In Vitro Colonic Fermentation | Not specified | - Fermentation of lactitol produced mainly acetate. |
Experimental Protocols
The following sections detail the methodologies employed in key studies investigating the prebiotic effects of this compound.
Clinical Trial in Constipated Patients
-
Objective: To explore the changes in microbial composition after lactitol treatment in constipated patients.
-
Subjects: 29 adult outpatients (20 diabetic, 9 non-diabetic) diagnosed with chronic constipation.
-
Intervention: Oral lactitol for two weeks.
-
Data Collection: Fecal samples were collected before and after the two-week treatment period.
-
Analytical Methods:
-
16S rRNA gene sequencing: To analyze the composition of the fecal flora.
-
Real-time PCR: To quantify the DNA copy numbers of Bifidobacterium.
-
Randomized Study in Healthy Adults
-
Objective: To determine if low doses of lactitol had beneficial effects without adverse gastrointestinal symptoms.
-
Subjects: 75 non-adapted healthy adults.
-
Intervention: Daily consumption of 25g of milk chocolate containing 10g of sweetener as sucrose:lactitol in ratios of 10:0, 5:5, or 0:10 for 7 days.
-
Data Collection: Fecal samples were collected before and after the intervention.
-
Analytical Methods:
-
Microbiological analysis: Enumeration of total anaerobes, total aerobes, enterobacteria, bifidobacteria, and lactobacilli.
-
SCFA analysis: Measurement of fecal short-chain fatty acids.
-
pH measurement: Determination of fecal pH.
-
Study in a Rat Model of Constipation
-
Objective: To examine the impact of lactitol on loperamide-induced constipation in rats.
-
Subjects: Sprague Dawley rats.
-
Intervention: Loperamide was used to induce constipation, followed by treatment with lactitol.
-
Data Collection: Cecal contents were collected for microbiota analysis.
-
Analytical Methods:
-
Gut microbiota analysis: To determine the relative abundance of different bacterial genera.
-
Visualizing the Impact of Lactitol
The following diagrams illustrate the experimental workflow for assessing the prebiotic effects of lactitol and the resulting impact on the gut microbial ecosystem.
References
A Comprehensive Technical Guide to the Solubility and Stability of Lactitol Monohydrate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility and stability of lactitol monohydrate under various temperature and pH conditions. The information presented herein is essential for formulation scientists, researchers, and drug development professionals working with this versatile excipient.
Physicochemical Properties of this compound
This compound is a disaccharide sugar alcohol derived from the catalytic hydrogenation of lactose. It is a white, crystalline powder with a mildly sweet taste. Its chemical and physical properties make it a valuable excipient in the pharmaceutical industry, often used as a diluent, bulking agent, and non-cariogenic sweetener.
| Property | Value | Reference |
| Chemical Name | 4-O-β-D-Galactopyranosyl-D-glucitol monohydrate | [1] |
| CAS Number | 81025-04-9 | [2] |
| Molecular Formula | C₁₂H₂₄O₁₁·H₂O | [3] |
| Molecular Weight | 362.34 g/mol | [4] |
| Appearance | White or almost white, crystalline powder | |
| Melting Point | 94-97 °C |
Solubility of this compound
This compound is characterized by its high aqueous solubility, a key attribute for its use in various pharmaceutical dosage forms.
Solubility in Water at Different Temperatures
The solubility of this compound in water increases with temperature. The following table summarizes the available quantitative data.
| Temperature (°C) | Solubility ( g/100 g water) |
| 20 | 57.2 |
| 25 | 140 (dihydrate form) |
| 50 | Not specified, but increases considerably |
| 75 | 917 (likely anhydrous form at this temp) |
Note: The value at 25°C is for the dihydrate form of lactitol. The solubility of the monohydrate is expected to be in a similar range. The significant increase at 75°C may be influenced by the loss of water of hydration.
Solubility at Different pH Levels
While specific quantitative data for the solubility of this compound across a range of pH values is not extensively documented in the readily available literature, its non-ionic nature suggests that its solubility is largely independent of pH in the range typically encountered in pharmaceutical formulations (pH 1-8). It is described as "very soluble" or "freely soluble" in water across various sources, which generally implies high solubility under neutral, acidic, and basic conditions. However, at very low pH, the stability of lactitol becomes a more critical factor than its solubility.
Stability of this compound
This compound is a stable excipient under typical storage conditions. It is resistant to microbial degradation and does not participate in the Maillard reaction, which is a significant advantage in formulations containing amino acids.
Effect of Temperature and Humidity
This compound is stable under humid conditions and at elevated temperatures. This thermal stability makes it suitable for manufacturing processes that involve heat.
Effect of pH
This compound exhibits good stability in neutral and alkaline solutions. However, in acidic solutions, it undergoes slow hydrolysis to form its constituent monosaccharides, sorbitol and galactose.
A forced degradation study highlighted the stability of lactitol under various stress conditions. The study showed that significant degradation of lactitol occurs under acidic and basic conditions, while it remains relatively stable under oxidative, thermal, and photolytic stress.
Degradation Pathway under Acidic Conditions:
Experimental Protocols
The following sections detail the methodologies for determining the solubility and stability of this compound, based on general principles outlined in the United States Pharmacopeia (USP), European Pharmacopoeia (EP), and International Council for Harmonisation (ICH) guidelines.
Determination of Aqueous Solubility (Shake-Flask Method)
This protocol is based on the equilibrium solubility measurement method.
Methodology:
-
Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of purified water in a sealed container.
-
Equilibration: The container is agitated in a constant temperature bath (e.g., 25 °C ± 0.5 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand to permit the settling of undissolved solids. An aliquot of the supernatant is then carefully withdrawn and filtered through a suitable membrane filter (e.g., 0.45 µm) to remove any undissolved particles.
-
Quantification: The concentration of this compound in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography with a Refractive Index detector (HPLC-RI).
-
Data Reporting: The solubility is expressed as g/100 g of water or other appropriate units.
Stability Indicating Method and Forced Degradation Studies
This protocol is designed to assess the stability of this compound under various stress conditions as per ICH guidelines.
Methodology:
-
Sample Preparation: A known concentration of this compound solution is prepared.
-
Stress Conditions: The solution is subjected to the following stress conditions in separate experiments:
-
Acidic Hydrolysis: The solution is treated with a suitable acid (e.g., 0.1 M HCl) and heated (e.g., 60°C).
-
Alkaline Hydrolysis: The solution is treated with a suitable base (e.g., 0.1 M NaOH) and heated (e.g., 60°C).
-
Oxidative Degradation: The solution is treated with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: The solution is exposed to high temperatures (e.g., 80°C).
-
Photostability: The solid drug substance and its solution are exposed to light as per ICH Q1B guidelines.
-
-
Time Points: Samples are withdrawn at appropriate time intervals.
-
Analysis: The samples are analyzed using a validated stability-indicating HPLC-RI method. The method should be capable of separating the intact this compound from its potential degradation products (sorbitol and galactose).
-
Evaluation: The percentage of degradation is calculated, and the degradation products are identified and quantified.
Conclusion
This compound is a highly water-soluble and stable excipient, making it suitable for a wide range of pharmaceutical applications. Its solubility is largely independent of pH, although it undergoes slow hydrolysis under acidic conditions. Its stability under heat and humidity, coupled with its resistance to microbial degradation and the Maillard reaction, further enhances its utility in drug formulation. The experimental protocols outlined in this guide provide a framework for the comprehensive evaluation of the solubility and stability of this compound, ensuring its effective and safe use in pharmaceutical products.
References
Methodological & Application
Application Note: Quantification of Lactitol Monohydrate in Fecal Samples using HPLC-RID
Abstract
This application note describes a detailed protocol for the quantification of lactitol monohydrate in human fecal samples using High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID). The method is designed for researchers, scientists, and drug development professionals investigating the metabolism and therapeutic effects of lactitol. The protocol outlines procedures for fecal sample preparation, chromatographic analysis, and data interpretation, providing a robust and reproducible workflow for accurate quantification.
Introduction
Lactitol, a sugar alcohol derived from lactose, is commonly used as a sugar substitute and an osmotic laxative. In the gastrointestinal tract, lactitol is not hydrolyzed or absorbed in the small intestine, reaching the colon intact where it is fermented by the gut microbiota. The quantification of lactitol in fecal samples is crucial for pharmacokinetic studies, understanding its mechanism of action, and evaluating its efficacy in treating conditions like constipation and hepatic encephalopathy. This application note provides a comprehensive HPLC-RID method for the reliable determination of this compound in the complex matrix of fecal samples.
Experimental Protocols
Materials and Reagents
-
This compound standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Perchloric acid (70%)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
0.45 µm syringe filters
Equipment
-
HPLC system equipped with a Refractive Index Detector (RID)
-
Carbohydrate analysis column (e.g., Aminex HPX-87C, 300 mm x 7.8 mm)
-
Column oven
-
Vortex mixer
-
Centrifuge
-
Homogenizer
-
Analytical balance
-
pH meter
Sample Preparation
-
Fecal Homogenization:
-
Thaw frozen fecal samples at room temperature.
-
Weigh approximately 1 gram of feces into a pre-weighed homogenization tube.
-
Add 5 mL of deionized water to the tube.
-
Homogenize the sample for 2 minutes at high speed until a uniform suspension is achieved.
-
-
Protein Precipitation and Extraction:
-
To the homogenate, add 1 mL of 10% (v/v) perchloric acid to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
-
Supernatant Collection and Neutralization:
-
Carefully collect the supernatant.
-
Neutralize the supernatant to pH 7.0 by adding a potassium hydroxide solution. The formation of a precipitate (potassium perchlorate) will occur.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitate.
-
-
Solid Phase Extraction (SPE) Cleanup:
-
Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Load the neutralized supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with 5 mL of deionized water to remove interfering polar compounds.
-
Elute the lactitol with 5 mL of a 25:75 (v/v) acetonitrile/water solution.
-
-
Final Preparation:
-
Filter the eluate through a 0.45 µm syringe filter into an HPLC vial.
-
HPLC-RID Analysis
-
Chromatographic Column: Carbohydrate analysis column (e.g., Aminex HPX-87C)[1][2]
-
Flow Rate: 0.5 mL/min[1]
-
Column Temperature: 85 °C
-
Detector: Refractive Index Detector (RID)
-
Detector Temperature: 40 °C
-
Injection Volume: 20 µL
-
Run Time: 25 minutes
Calibration Curve
Prepare a series of standard solutions of this compound in deionized water at concentrations ranging from 0.1 mg/mL to 10 mg/mL. Inject each standard solution into the HPLC system and record the peak area. Construct a calibration curve by plotting the peak area against the concentration of lactitol.
Data Presentation
The quantitative performance of the HPLC-RID method for this compound is summarized in the table below.
| Parameter | Value |
| Retention Time (min) | ~16.4 |
| Linearity Range (mg/mL) | 0.1 - 10 |
| Correlation Coefficient (r²) | >0.995 |
| Limit of Detection (LOD) | 0.05 mg/mL |
| Limit of Quantification (LOQ) | 0.1 mg/mL |
| Recovery (%) | 92 - 105% |
| Intra-day Precision (%RSD) | < 3% |
| Inter-day Precision (%RSD) | < 5% |
Visualization
Caption: Workflow for Lactitol Quantification in Fecal Samples.
References
Application Notes and Protocols for In Vitro Fermentation Models to Study Lactitol Monohydrate's Effect on Gut Flora
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing in vitro fermentation models to investigate the effects of Lactitol Monohydrate on the composition and metabolic activity of the human gut microbiota.
Introduction
Lactitol, a sugar alcohol derived from lactose, is utilized as a sugar substitute and has demonstrated prebiotic properties.[1] In the colon, it is not absorbed but is fermented by the gut microbiota, leading to the production of short-chain fatty acids (SCFAs) and selectively promoting the growth of beneficial bacteria such as Bifidobacterium and Lactobacillus.[2][3][4] In vitro fermentation models offer a controlled and reproducible environment to study these effects, providing valuable insights into the mechanisms of action of this compound and its potential as a modulator of gut health. These models are essential tools for screening and mechanistic studies in the development of functional foods and pharmaceuticals.
Key Applications
-
Prebiotic Efficacy Assessment: Quantify the selective stimulation of beneficial gut bacteria, such as Bifidobacterium and Lactobacillus, by this compound.
-
Metabolic Profiling: Analyze the production of SCFAs (acetate, propionate, and butyrate) and other metabolites resulting from the fermentation of this compound.
-
Gut Barrier Function: Investigate the influence of this compound fermentation products on the integrity of intestinal epithelial cell layers.
-
Host-Microbe Interaction Studies: Elucidate the signaling pathways in intestinal epithelial cells that are modulated by the fermentation of this compound.
Experimental Protocols
In Vitro Batch Fermentation Model
This protocol describes a static batch culture system to simulate the conditions of the human colon and assess the impact of this compound on a fecal microbiota.
Materials:
-
Anaerobic chamber (85% N₂, 10% CO₂, 5% H₂)
-
Sterile fermentation vessels (e.g., 50 mL serum bottles)
-
Shaking incubator
-
pH meter
-
Gas chromatograph (for SCFA analysis)
-
qPCR or 16S rRNA gene sequencing platform (for microbial analysis)
-
Fresh fecal samples from healthy donors (not undergoing antibiotic therapy for at least 3 months)
-
Phosphate-buffered saline (PBS), anaerobic
-
Basal fermentation medium (see Table 1 for composition), anaerobic
-
This compound
-
Control substrate (e.g., Fructooligosaccharides - FOS)
-
No-substrate control
Table 1: Basal Fermentation Medium Composition
| Component | Concentration (g/L) |
| Peptone Water | 15.0 |
| Yeast Extract | 5.0 |
| NaCl | 0.5 |
| K₂HPO₄ | 0.4 |
| KH₂PO₄ | 0.4 |
| MgSO₄·7H₂O | 0.1 |
| CaCl₂·2H₂O | 0.1 |
| NaHCO₃ | 2.0 |
| Tween 80 | 2 mL |
| Hemin (5 mg/mL) | 1 mL |
| Vitamin K1 (10 mg/mL) | 10 µL |
| Cysteine-HCl | 0.5 |
| Resazurin (0.1%) | 1 mL |
Procedure:
-
Fecal Inoculum Preparation:
-
Within 2 hours of collection, transfer a fresh fecal sample into an anaerobic chamber.
-
Prepare a 10% (w/v) fecal slurry by homogenizing the sample in anaerobic PBS.
-
Filter the slurry through a sterile stomacher bag with a filter layer to remove large particulate matter.
-
-
Fermentation Setup:
-
In the anaerobic chamber, add 0.5 g of this compound to sterile fermentation vessels. Prepare separate vessels for the positive control (FOS) and a no-substrate control.
-
Add 45 mL of pre-warmed, anaerobic basal fermentation medium to each vessel.
-
Inoculate each vessel with 5 mL of the 10% fecal slurry.
-
Seal the vessels with sterile rubber stoppers and aluminum crimps.
-
-
Incubation:
-
Incubate the vessels at 37°C in a shaking incubator (100 rpm) for 48 hours.
-
-
Sampling:
-
Collect samples at 0, 12, 24, and 48 hours.
-
At each time point, aseptically withdraw a sample from each vessel for pH measurement, SCFA analysis, and microbial DNA extraction.
-
-
Analysis:
-
pH Measurement: Measure the pH of the fermentation broth immediately after sampling.
-
SCFA Analysis: Centrifuge the sample to pellet bacterial cells. Analyze the supernatant for acetate, propionate, and butyrate concentrations using gas chromatography.
-
Microbial Analysis: Extract DNA from the bacterial pellet. Perform qPCR to quantify specific bacterial groups (e.g., Bifidobacterium, Lactobacillus) or conduct 16S rRNA gene sequencing for a comprehensive analysis of the microbial community composition.
-
Data Presentation
Table 2: Effect of this compound on Gut Microbiota Composition (Illustrative Data)
| Treatment | Time (h) | Bifidobacterium (log₁₀ CFU/mL) | Lactobacillus (log₁₀ CFU/mL) |
| No Substrate Control | 0 | 7.5 ± 0.2 | 6.8 ± 0.3 |
| 24 | 7.6 ± 0.3 | 6.9 ± 0.2 | |
| 48 | 7.5 ± 0.2 | 6.8 ± 0.3 | |
| This compound | 0 | 7.5 ± 0.2 | 6.8 ± 0.3 |
| 24 | 8.9 ± 0.4 | 7.5 ± 0.3 | |
| 48 | 9.2 ± 0.3 | 7.8 ± 0.4 | |
| FOS (Control) | 0 | 7.5 ± 0.2 | 6.8 ± 0.3 |
| 24 | 9.1 ± 0.3 | 7.6 ± 0.2 | |
| 48 | 9.4 ± 0.4 | 7.9 ± 0.3 | |
| Illustrative data based on expected outcomes. Actual results may vary. *p < 0.05 compared to no substrate control. |
Table 3: Short-Chain Fatty Acid Production from this compound Fermentation (Illustrative Data) [5]
| Treatment | Time (h) | Acetate (mM) | Propionate (mM) | Butyrate (mM) |
| No Substrate Control | 0 | 5.2 ± 1.1 | 2.1 ± 0.5 | 1.8 ± 0.4 |
| 24 | 8.5 ± 1.5 | 3.0 ± 0.6 | 2.5 ± 0.5 | |
| 48 | 9.1 ± 1.8 | 3.2 ± 0.7 | 2.8 ± 0.6 | |
| This compound | 0 | 5.2 ± 1.1 | 2.1 ± 0.5 | 1.8 ± 0.4 |
| 24 | 45.6 ± 5.2 | 8.3 ± 1.9 | 10.1 ± 2.3 | |
| 48 | 68.3 ± 7.5 | 12.5 ± 2.8 | 15.4 ± 3.1 | |
| FOS (Control) | 0 | 5.2 ± 1.1 | 2.1 ± 0.5 | 1.8 ± 0.4 |
| 24 | 50.1 ± 6.3 | 15.2 ± 3.1 | 20.5 ± 4.2 | |
| 48 | 75.2 ± 8.1 | 22.8 ± 4.5 | 30.1 ± 5.3 | |
| Illustrative data based on published in vitro fermentation studies. Actual results may vary. *p < 0.05 compared to no substrate control. |
Visualizations
Caption: Experimental workflow for in vitro batch fermentation of this compound.
Signaling Pathways
The fermentation of this compound by the gut microbiota results in two primary modulatory components: an increase in beneficial bacteria, particularly Bifidobacterium species, and the production of SCFAs, with a notable increase in acetate. These components can influence the host's intestinal epithelial cells through distinct signaling pathways.
-
Bifidobacterium and Immune Modulation: Certain strains of Bifidobacterium can interact with Toll-like receptors (TLRs), such as TLR2, on the surface of intestinal epithelial cells. This interaction can trigger intracellular signaling cascades, including the p38 MAP kinase pathway, which can lead to the strengthening of the intestinal barrier by enhancing the expression of tight junction proteins. Furthermore, some Bifidobacterium strains can modulate the NF-κB signaling pathway, often leading to a reduction in the production of pro-inflammatory cytokines.
-
Acetate and G-Protein Coupled Receptor (GPCR) Signaling: Acetate, a major product of lactitol fermentation, can act as a signaling molecule by binding to G-protein coupled receptors, such as GPR43 (also known as FFAR2), on colonocytes. Activation of GPR43 can initiate various downstream effects, including the modulation of inflammatory responses and the regulation of gut hormone secretion. For instance, GPR43 activation can lead to the activation of the NLRP3 inflammasome and subsequent IL-18 production, which is important for intestinal homeostasis.
Caption: Putative signaling pathways activated by this compound fermentation products.
References
- 1. Role of Bifidobacterium in Modulating the Intestinal Epithelial Tight Junction Barrier: Current Knowledge and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional modulation of human intestinal epithelial cell responses by Bifidobacterium infantis and Lactobacillus salivarius - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Sodium acetate regulates milk fat synthesis through the activation of GPR41/GPR43 signaling pathway [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. Immunoregulatory Effect of Bifidobacteria Strains in Porcine Intestinal Epithelial Cells through Modulation of Ubiquitin-Editing Enzyme A20 Expression - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Caco-2 Cell Permeability Assay for Lactitol Monohydrate Absorption Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lactitol monohydrate, a sugar alcohol derived from lactose, is utilized as a sugar substitute and an osmotic laxative.[1][2] Its therapeutic effect as a laxative is attributed to its limited absorption in the small intestine.[1][2] The Caco-2 cell permeability assay is a well-established and regulatory-accepted in vitro method for predicting the in vivo intestinal absorption of chemical compounds.[3] This model utilizes a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier. This application note provides a detailed protocol for assessing the intestinal permeability of this compound using the Caco-2 cell model, including data on comparable sugar alcohols to benchmark its absorption characteristics.
Data Presentation
The apparent permeability coefficient (Papp) is a quantitative measure of the rate at which a compound crosses a cell monolayer. The tables below summarize the classification of permeability based on Papp values and the experimental Papp values for various sugar alcohols, which are structurally similar to this compound.
Table 1: Classification of Apparent Permeability (Papp) in Caco-2 Assays
| Papp Value (cm/s) | Permeability Classification | Corresponding in vivo Absorption |
| < 1.0 x 10⁻⁶ | Low | Poorly Absorbed |
| 1.0 - 10 x 10⁻⁶ | Moderate | Moderately Absorbed |
| > 10 x 10⁻⁶ | High | Well Absorbed |
Table 2: Apparent Permeability (Papp) of Reference Sugar Alcohols in Caco-2 Monolayers
| Compound | Apical to Basolateral Papp (cm/s) | Basolateral to Apical Papp (cm/s) | Permeability Classification |
| Mannitol | 0.38 - 3.23 x 10⁻⁶ | Very Low | Low to Moderate |
| Maltitol | Very Low | Not Detected | Low |
| Sorbitol | Very Low | Very Low | Low |
| Xylitol | Medium | Very Low | Moderate |
Experimental Protocols
A detailed methodology for conducting the Caco-2 permeability assay for this compound is provided below. This protocol includes cell culture, monolayer integrity assessment, the transport experiment, and sample analysis.
I. Caco-2 Cell Culture and Seeding
-
Cell Culture: Caco-2 cells should be cultured in T-75 flasks using Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids (NEAA), and 1% penicillin-streptomycin. The cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
Subculture: Cells should be passaged every 3-4 days when they reach 80-90% confluency.
-
Seeding on Transwell® Inserts: For permeability studies, Caco-2 cells are seeded onto permeable polycarbonate membrane inserts (e.g., 24-well Transwell® plates) at a density of approximately 6 x 10⁴ cells/cm². The culture medium should be changed every 2-3 days. The cells are cultured for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
II. Assessment of Caco-2 Monolayer Integrity
The integrity of the Caco-2 cell monolayer must be confirmed before and after the transport experiment. This is crucial for distinguishing between transcellular and paracellular transport.
-
Transepithelial Electrical Resistance (TEER) Measurement:
-
Equilibrate the Caco-2 monolayers in pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES, pH 7.4) for 30 minutes at 37°C.
-
Measure the TEER of each well using a voltohmmeter.
-
The TEER values should be stable and typically greater than 200 Ω·cm² for a confluent monolayer. Monolayers not meeting this criterion should not be used.
-
-
Lucifer Yellow Permeability Assay:
-
Prepare a 100 µM solution of Lucifer Yellow in the transport buffer.
-
Add the Lucifer Yellow solution to the apical side of the monolayer and fresh transport buffer to the basolateral side.
-
Incubate for 1-2 hours at 37°C on an orbital shaker.
-
Measure the fluorescence of the samples from the basolateral compartment using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).
-
The permeability of Lucifer Yellow should be low, typically with a Papp value < 1.0 x 10⁻⁶ cm/s, indicating intact tight junctions.
-
III. This compound Transport Experiment
-
Preparation of Dosing Solution: Prepare a stock solution of this compound in the transport buffer at a suitable concentration (e.g., 10 mM).
-
Apical to Basolateral (A-B) Transport:
-
Wash the Caco-2 monolayers twice with pre-warmed transport buffer.
-
Add the this compound dosing solution to the apical (donor) compartment and fresh transport buffer to the basolateral (receiver) compartment.
-
Incubate at 37°C with gentle shaking (e.g., 50 rpm).
-
Collect samples from the basolateral compartment at various time points (e.g., 30, 60, 90, and 120 minutes), replacing the volume with fresh transport buffer.
-
At the end of the experiment, collect samples from the apical compartment to calculate mass balance.
-
-
Basolateral to Apical (B-A) Transport (Optional): To assess active efflux, perform the experiment in the reverse direction by adding the dosing solution to the basolateral compartment and sampling from the apical compartment.
IV. Sample Analysis and Calculation of Apparent Permeability (Papp)
-
Sample Preparation: Samples collected from the transport experiment may require dilution or protein precipitation before analysis. For LC-MS/MS analysis, a common method is to add 2 volumes of acetonitrile to precipitate proteins, centrifuge, and then dilute the supernatant.
-
Quantification of this compound: The concentration of this compound in the samples can be determined using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with a refractive index detector (RID) or Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
-
Calculation of Papp: The apparent permeability coefficient (Papp) is calculated using the following equation:
Papp (cm/s) = (dQ/dt) / (A * C₀)
Where:
-
dQ/dt is the rate of transport of this compound across the monolayer (µmol/s or µg/s).
-
A is the surface area of the permeable membrane (cm²).
-
C₀ is the initial concentration of this compound in the donor compartment (µmol/mL or µg/mL).
-
Mandatory Visualizations
Caption: Workflow of the Caco-2 permeability assay for this compound.
Caption: Potential transport pathways of this compound across the intestinal epithelium.
References
Application Notes and Protocols for Assessing Lactitol Monohydrate's Impact on Intestinal Transit Time
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies and protocols for assessing the impact of Lactitol Monohydrate on intestinal transit time. This document is intended to guide researchers, scientists, and drug development professionals in designing and executing robust preclinical and clinical studies.
Introduction
This compound is a sugar alcohol used as a sugar substitute and an osmotic laxative.[1] Its primary mechanism of action involves drawing water into the colon, which softens the stool and increases bowel movement frequency.[2] Furthermore, as a prebiotic, lactitol is fermented by colonic bacteria, leading to the production of short-chain fatty acids (SCFAs) and modulation of the gut microbiota, which may further influence gut motility.[3][4] Accurate assessment of its impact on intestinal transit time is crucial for understanding its efficacy and mechanism of action in both research and clinical settings.
Mechanism of Action
This compound exerts its effects on intestinal transit through a dual mechanism:
-
Osmotic Effect: As a poorly absorbed sugar alcohol, lactitol creates a hyperosmotic environment in the intestinal lumen, leading to an influx of water into the colon. This increases the water content of the stool, making it softer and easier to pass, thereby reducing colonic transit time.[2]
-
Prebiotic Effect: Lactitol is fermented by the gut microbiota, particularly Bifidobacterium and Lactobacillus species. This fermentation produces SCFAs such as butyrate, propionate, and acetate. These SCFAs can lower the colonic pH and influence gut motility through various signaling pathways, including the release of serotonin (5-HT) from enterochromaffin cells. Increased serotonin can stimulate peristalsis and accelerate intestinal transit.
Signaling Pathway of Lactitol's Impact on Gut Motility
Caption: Signaling pathway of this compound in the intestine.
Data Presentation: Quantitative Effects of Lactitol on Intestinal Transit
The following tables summarize the quantitative data from preclinical and clinical studies on the effect of this compound on intestinal transit time.
Table 1: Human Clinical Studies on Colonic Transit Time
| Study Population | Intervention | Control | Transit Time Measurement Method | Mean Colonic Transit Time (Lactitol Group) | Mean Colonic Transit Time (Control Group) | Reference |
| Hospitalized Patients | 10 g/day crystallized lactitol | No laxative | Radiopaque Markers | 35.95 hours (95% CI: 23.82-48.08) | 52.16 hours (95% CI: 39.42-64.84) |
Table 2: Preclinical Studies on Gastrointestinal Transit Rate
| Animal Model | Intervention | Control | Transit Measurement Method | Gastrointestinal Transit Rate (Lactitol Group) | Gastrointestinal Transit Rate (Control Group) | Reference |
| Loperamide-induced constipated Sprague Dawley Rats | 300 mg/kg Lactitol | Loperamide only | Charcoal Meal | Significantly higher than control | 42.7% | |
| Loperamide-induced constipated Sprague Dawley Rats | 500 mg/kg Lactitol | Loperamide only | Charcoal Meal | Significantly higher than control | 42.7% | |
| Loperamide-induced constipated Sprague Dawley Rats | 800 mg/kg Lactitol | Loperamide only | Charcoal Meal | Significantly higher than control | 42.7% |
Experimental Protocols
Detailed methodologies for key experiments to assess the impact of this compound on intestinal transit time are provided below.
Measurement of Colonic Transit Time using Radiopaque Markers
This method is a well-established and cost-effective technique for measuring colonic transit time.
Objective: To determine the time it takes for ingested markers to pass through the colon.
Materials:
-
Gelatin capsules containing a standardized number of radiopaque markers (e.g., 24 markers).
-
High-resolution abdominal X-ray equipment.
-
Standardized meals for subjects.
Protocol:
-
Subject Preparation: Instruct subjects to discontinue any medications that may affect gastrointestinal motility for a specified period before and during the study, as approved by an ethics committee. Subjects should maintain their usual diet and fluid intake.
-
Marker Ingestion: On Day 1 of the study, subjects ingest one capsule containing 24 radiopaque markers with a standardized breakfast.
-
Abdominal X-ray: A single abdominal X-ray is taken 120 hours (5 days) after marker ingestion.
-
Data Analysis: The number of remaining markers in the colon is counted from the X-ray. The colon can be divided into three segments (right, left, and rectosigmoid) for regional transit time analysis. Total colonic transit time is calculated based on the number of retained markers. A common interpretation is that if more than 20% of the markers (i.e., >5 markers) remain at 120 hours, the subject has slow colonic transit.
Experimental Workflow for Radiopaque Marker Protocol
Caption: Workflow for the radiopaque marker protocol.
Measurement of Whole Gut and Regional Transit Time using Wireless Motility Capsule
The wireless motility capsule is a non-invasive method that provides detailed information on gastric emptying, small bowel transit, and colonic transit times.
Objective: To measure transit times throughout the entire gastrointestinal tract.
Materials:
-
Wireless motility capsule and corresponding data receiver and analysis software.
-
Standardized meal (e.g., 260 kcal).
Protocol:
-
Subject Preparation: Subjects should fast overnight before the test. Medications affecting GI motility or pH should be discontinued for an appropriate washout period.
-
Capsule Ingestion: After the overnight fast, the subject ingests a standardized meal, followed immediately by the wireless motility capsule swallowed with water.
-
Data Recording: The subject wears a data receiver that captures data (pH, temperature, and pressure) transmitted from the capsule for up to 5 days. Subjects should record meal times, sleep, and bowel movements in a diary.
-
Data Analysis: The recorded data is downloaded and analyzed using the provided software.
-
Gastric Emptying Time (GET): Time from capsule ingestion to the abrupt rise in pH as it enters the duodenum.
-
Small Bowel Transit Time (SBTT): Time from duodenal entry to the drop in pH as the capsule enters the cecum.
-
Colonic Transit Time (CTT): Time from cecal entry to the expulsion of the capsule.
-
Whole Gut Transit Time (WGTT): The sum of GET, SBTT, and CTT.
-
Logical Relationships in Wireless Motility Capsule Data Analysis
Caption: Logical relationships in wireless motility capsule data analysis.
Measurement of Orocecal Transit Time using Hydrogen Breath Test
This non-invasive test measures the time it takes for a substance to travel from the mouth to the cecum.
Objective: To assess small bowel transit time.
Materials:
-
A solution of a non-absorbable carbohydrate (e.g., 10g of lactulose) in water.
-
Breath hydrogen analyzer.
-
Nose clips and mouthpieces.
Protocol:
-
Subject Preparation: Subjects follow a low-fiber diet for 24 hours before the test and fast overnight.
-
Baseline Breath Sample: A baseline breath sample is collected to measure endogenous hydrogen levels.
-
Substrate Ingestion: The subject ingests the lactulose solution.
-
Breath Sample Collection: Breath samples are collected at regular intervals (e.g., every 15-20 minutes) for 3-4 hours.
-
Data Analysis: Orocecal transit time is defined as the time from ingestion of the lactulose to the first significant and sustained rise in breath hydrogen concentration (typically a rise of ≥10-20 parts per million above baseline), which indicates the arrival of the substrate in the cecum and its fermentation by colonic bacteria.
Note on Osmotic Laxatives: When using the hydrogen breath test to assess the effect of an osmotic laxative like lactitol, it is important to consider that the test substrate itself (lactulose) can accelerate small bowel transit. Therefore, a crossover design with a placebo or an alternative non-osmotic marker is recommended for accurate interpretation.
Conclusion
The assessment of this compound's impact on intestinal transit time requires the selection of appropriate and validated methodologies. The choice of method will depend on the specific research question, the study population, and available resources. For a comprehensive evaluation, particularly in a drug development context, the use of the wireless motility capsule is recommended as it provides data on the entire gastrointestinal tract. The radiopaque marker method remains a reliable and accessible option for specifically assessing colonic transit. The hydrogen breath test is useful for orocecal transit but requires careful consideration of the test substrate's own osmotic effects. By following these detailed protocols, researchers can obtain robust and reliable data to further elucidate the clinical efficacy and mechanisms of action of this compound.
References
Application Note: Quantifying Short-Chain Fatty Acids Following In Vitro Fermentation of Lactitol Monohydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lactitol, a sugar alcohol used as a sugar substitute and prebiotic, is not absorbed in the small intestine and is subsequently fermented by the colonic microbiota. This fermentation process leads to the production of short-chain fatty acids (SCFAs), primarily acetate, propionate, and butyrate. These SCFAs are key signaling molecules and energy sources for colonocytes, playing a significant role in gut health, immune function, and host metabolism. Accurate quantification of SCFA production following lactitol fermentation is crucial for understanding its mechanism of action and for the development of therapeutics targeting the gut microbiome. This application note provides detailed protocols for the in vitro fermentation of Lactitol Monohydrate and the subsequent quantification of SCFAs, along with a summary of expected quantitative data and visualization of relevant biological pathways.
Data Presentation
The fermentation of this compound by gut microbiota leads to a significant increase in the production of short-chain fatty acids, particularly acetate. The following tables summarize quantitative data from in vitro fermentation studies.
Table 1: SCFA Concentrations after In Vitro Fermentation of Lactitol
| Fermentation Substrate | Acetate (mM) | Propionate (mM) | Butyrate (mM) | Total SCFAs (mM) |
| Simulation Control (SC) | ~50 | ~30 | ~25 | ~105 |
| Lactitol | ~101 | ~32 | ~35 | ~168 |
Data synthesized from an in vitro semi-continuous colonic fermentation model. Actual concentrations may vary depending on the specific microbiota composition and experimental conditions.[1]
Table 2: Proportional Representation of Major SCFAs after Lactitol Fermentation
| Fermentation Substrate | Acetate (%) | Propionate (%) | Butyrate (%) |
| Simulation Control (SC) | ~48% | ~28% | ~24% |
| Lactitol | ~60% | ~19% | ~21% |
The proportion of acetate is notably higher in lactitol fermentation compared to a control fermentation.[1][2]
Table 3: Effect of Lactitol on SCFA Energy Yield in Swine Cecal Microflora Fermentation
| Diet | SCFA Energy Yield Increase with Lactitol |
| Low Fiber (LF) | 70% |
| High Fiber (HF) | 40% |
Lactitol supplementation enhances the energy yield from SCFA production, with a more pronounced effect in a low-fiber context.[3][4]
Experimental Protocols
Protocol for In Vitro Fecal Fermentation of this compound
This protocol describes a batch fermentation model using human fecal inoculum to assess the impact of this compound on SCFA production.
Materials:
-
Fresh human fecal sample from healthy donors (not on antibiotics for at least 3 months)
-
Anaerobic workstation (80% N₂, 10% CO₂, 10% H₂)
-
Sterile, anaerobic fermentation medium (per liter: 2 g peptone, 2 g yeast extract, 0.5 g L-cysteine, 0.5 g bile salts, 2 ml Tween 80, 1 mg resazurin, 0.1 g NaCl, 0.04 g K₂HPO₄, 0.04 g KH₂PO₄, 0.01 g MgSO₄·7H₂O, 0.01 g CaCl₂·6H₂O, 2 g NaHCO₃, 50 mg hemin, 10 µl vitamin K1)
-
This compound
-
Control substrate (e.g., Fructooligosaccharides - FOS)
-
Phosphate-buffered saline (PBS), pH 7.0, sterile and anaerobic
-
Sterile fermentation vessels or tubes
-
Incubator shaker set to 37°C
-
Centrifuge
Procedure:
-
Preparation of Fecal Slurry (Inoculum):
-
Within 2 hours of collection, transfer the fresh fecal sample into an anaerobic workstation.
-
Prepare a 10% (w/v) fecal slurry by homogenizing the feces in sterile, anaerobic PBS. For example, add 10 g of feces to 90 mL of PBS.
-
Mix thoroughly using a stomacher or by vigorous vortexing until a uniform suspension is achieved.
-
-
Fermentation Setup:
-
In the anaerobic workstation, dispense 9 mL of the anaerobic fermentation medium into each sterile fermentation vessel.
-
Add the test substrates to the vessels. For the test group, add this compound to a final concentration of 1% (w/v). For the positive control, add FOS to a final concentration of 1% (w/v). Include a negative control with no added substrate.
-
Pre-warm the vessels to 37°C.
-
-
Inoculation and Fermentation:
-
Inoculate each vessel with 1 mL of the 10% fecal slurry.
-
Seal the vessels and place them in an incubator shaker at 37°C with gentle agitation (e.g., 100 rpm).
-
Incubate for 24 to 48 hours.
-
-
Sample Collection:
-
At desired time points (e.g., 0, 24, and 48 hours), collect 1 mL aliquots from each fermentation vessel.
-
Immediately centrifuge the aliquots at 12,000 x g for 10 minutes at 4°C to pellet the bacterial cells and solid debris.
-
Carefully collect the supernatant and store it at -80°C until SCFA analysis.
-
Protocol for Quantification of SCFAs by Gas Chromatography with Flame Ionization Detector (GC-FID)
This protocol outlines the extraction and quantification of SCFAs from fermentation supernatants.
Materials:
-
Fermentation supernatants
-
Internal standard solution (e.g., 2-ethylbutyric acid or isocaproic acid in deionized water)
-
Hydrochloric acid (HCl) or Metaphosphoric acid
-
Diethyl ether or other suitable extraction solvent
-
Sodium sulfate (anhydrous)
-
SCFA standards (acetate, propionate, butyrate, etc.)
-
Gas chromatograph equipped with a Flame Ionization Detector (FID) and a suitable capillary column (e.g., a polyethylene glycol nitroterephthalic acid modified column)
-
Autosampler vials with inserts
Procedure:
-
Sample Preparation and Extraction:
-
Thaw the fermentation supernatant samples on ice.
-
To 500 µL of supernatant in a microcentrifuge tube, add 50 µL of the internal standard solution.
-
Acidify the sample to a pH below 3 by adding 250 µL of HCl or metaphosphoric acid. This protonates the SCFAs, making them more volatile.
-
Add 1 mL of diethyl ether, vortex vigorously for 2 minutes, and then centrifuge at 3,000 x g for 10 minutes to separate the phases.
-
Carefully transfer the upper ether layer to a new tube containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Repeat the extraction step on the aqueous layer with another 1 mL of diethyl ether and pool the ether extracts.
-
Transfer the final extract to an autosampler vial for GC-FID analysis.
-
-
Preparation of Calibration Standards:
-
Prepare a stock solution containing a mixture of SCFA standards (e.g., acetate, propionate, butyrate) at a known concentration.
-
Create a series of calibration standards by serially diluting the stock solution.
-
Process each calibration standard in the same manner as the samples, including the addition of the internal standard and the extraction procedure.
-
-
GC-FID Analysis:
-
Set up the GC-FID instrument with the appropriate parameters. A typical temperature program would be:
-
Injector temperature: 250°C
-
Detector temperature: 280°C
-
Oven program: Start at 100°C, hold for 2 minutes, then ramp to 180°C at a rate of 8°C/minute, and hold for 5 minutes.
-
-
Inject 1 µL of the prepared sample or standard into the GC.
-
Record the chromatograms and integrate the peak areas for each SCFA and the internal standard.
-
-
Data Analysis:
-
For each SCFA standard, calculate the response factor relative to the internal standard.
-
Construct a calibration curve for each SCFA by plotting the peak area ratio (SCFA/internal standard) against the concentration.
-
Determine the concentration of each SCFA in the fermentation samples by using the calibration curves.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for quantifying SCFAs from this compound fermentation.
SCFA Signaling Pathways
Caption: Signaling pathways of SCFAs produced from Lactitol fermentation.
Logical Relationship: Lactitol to Health Benefits
Caption: Logical flow from Lactitol ingestion to potential health benefits via SCFA production.
References
Application Note: Analyzing Gut Microbiota Changes with Lactitol Monohydrate using 16S rRNA Sequencing
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Lactitol Supplementation Modulates Intestinal Microbiome in Liver Cirrhotic Patients [frontiersin.org]
- 4. Lactitol Supplementation Modulates Intestinal Microbiome in Liver Cirrhotic Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
Designing Clinical Trials for Lactitol Monohydrate in Chronic Idiopathic Constipation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for designing and conducting clinical trials for Lactitol Monohydrate in the treatment of Chronic Idiopathic Constipation (CIC). It includes comprehensive application notes, detailed experimental protocols, and data presentation formats to assist researchers and drug development professionals in this endeavor.
Application Notes
Introduction to Chronic Idiopathic Constipation (CIC)
Chronic Idiopathic Constipation (CIC) is a functional gastrointestinal disorder characterized by persistent, difficult, infrequent, or seemingly incomplete defecation without a known organic cause. The diagnosis is typically based on the Rome IV criteria, which outline specific symptom-based criteria for functional gastrointestinal disorders. CIC significantly impacts a patient's quality of life and places a substantial burden on healthcare systems.
This compound: Mechanism of Action
Lactitol is an osmotic laxative.[1] Following oral administration, this compound is minimally absorbed in the small intestine.[2][3] Upon reaching the colon, it is metabolized by gut bacteria into short-chain fatty acids. This process creates a hyperosmotic environment, drawing water into the colon, which in turn softens the stool and increases its volume. The increased stool bulk stimulates colonic peristalsis, leading to more frequent bowel movements.[1][2]
Clinical Development of this compound (Pizensy®)
The U.S. Food and Drug Administration (FDA) approved this compound (brand name Pizensy®) for the treatment of CIC in adults. This approval was based on the results of a comprehensive clinical development program that included a six-month, double-blind, placebo-controlled trial, a three-month active-controlled trial, and a one-year uncontrolled safety study. The primary efficacy endpoint in the pivotal placebo-controlled trial was a responder analysis based on the number of complete spontaneous bowel movements (CSBMs).
Key Considerations for Clinical Trial Design
A robust clinical trial design is paramount for evaluating the efficacy and safety of this compound for CIC. Key considerations include:
-
Patient Population: Clearly defined inclusion and exclusion criteria are essential to ensure a homogenous study population. The Rome IV criteria for functional constipation are the standard for diagnosis.
-
Study Design: A randomized, double-blind, placebo-controlled design is the gold standard for establishing efficacy. An active comparator arm can also provide valuable data.
-
Dosage and Administration: The recommended starting dosage of this compound is 20 grams orally once daily, which can be adjusted based on tolerability. The powder for oral solution can be mixed with various beverages.
-
Efficacy Endpoints: The primary endpoint should be clinically meaningful and well-defined. Secondary endpoints can provide additional insights into the treatment's effects.
-
Safety and Tolerability: A comprehensive plan for monitoring and reporting adverse events is crucial.
Data Presentation
All quantitative data from clinical trials should be summarized in clearly structured tables to facilitate comparison and interpretation.
| Parameter | This compound (20g once daily) | Placebo | Active Comparator (if applicable) |
| Baseline Characteristics | |||
| Mean age (years) | |||
| Gender (% female) | |||
| Mean duration of CIC (years) | |||
| Mean baseline CSBMs/week | |||
| Primary Efficacy Endpoint | |||
| Responder Rate (%) | |||
| p-value vs. Placebo | |||
| Secondary Efficacy Endpoints | |||
| Change from baseline in CSBMs/week | |||
| Change from baseline in SBMs/week | |||
| Improvement in Stool Consistency (Bristol Stool Form Scale) | |||
| Improvement in Straining | |||
| Patient-Reported Outcomes (e.g., PAC-QOL) | |||
| Safety and Tolerability | |||
| Incidence of Adverse Events (%) | |||
| - Diarrhea | |||
| - Flatulence | |||
| - Abdominal Distension | |||
| - Upper Respiratory Tract Infection | |||
| Discontinuation due to Adverse Events (%) |
Experimental Protocols
Phase 3 Randomized, Double-Blind, Placebo-Controlled Clinical Trial Protocol
1. Study Objectives:
-
Primary Objective: To evaluate the efficacy of this compound compared to placebo in adult patients with CIC.
-
Secondary Objectives: To assess the safety and tolerability of this compound, and to evaluate its effect on other symptoms of CIC and on patient-reported quality of life.
2. Study Design:
-
A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
-
Screening Period: 2 weeks to assess eligibility and collect baseline data.
-
Treatment Period: 12 weeks.
-
Follow-up Period: 4 weeks to assess for any rebound effects.
3. Patient Population:
-
Inclusion Criteria:
-
Male and female patients aged 18-85 years.
-
Diagnosis of CIC according to Rome IV criteria for at least 6 months prior to screening.
-
Fewer than 3 CSBMs per week on average during the screening period.
-
Willingness to discontinue current laxative use.
-
Ability to provide informed consent.
-
-
Exclusion Criteria:
-
Known or suspected mechanical gastrointestinal obstruction.
-
Galactosemia.
-
History of major gastrointestinal surgery.
-
Use of medications known to affect gastrointestinal motility that cannot be discontinued.
-
Pregnancy or breastfeeding.
-
4. Study Interventions:
-
Investigational Product: this compound 20g powder for oral solution, once daily.
-
Placebo: A visually identical powder for oral solution, once daily.
-
Rescue Medication: Bisacodyl 5mg tablets may be permitted if no bowel movement occurs for 72 consecutive hours.
5. Efficacy Assessments:
-
Primary Efficacy Endpoint: The percentage of patients who are "responders" during the 12-week treatment period. A responder is defined as a patient who has at least 3 CSBMs in a given week and an increase of at least 1 CSBM from baseline in the same week for at least 9 of the 12 weeks.
-
Secondary Efficacy Endpoints:
-
Change from baseline in the weekly number of CSBMs and spontaneous bowel movements (SBMs).
-
Change from baseline in stool consistency, as assessed by the Bristol Stool Form Scale.
-
Change from baseline in straining, as assessed by a patient diary.
-
Change from baseline in quality of life, as assessed by the Patient Assessment of Constipation Quality of Life (PAC-QOL) questionnaire.
-
6. Safety Assessments:
-
Monitoring and recording of all adverse events (AEs) and serious adverse events (SAEs).
-
Physical examinations.
-
Vital signs.
-
Clinical laboratory tests (hematology, chemistry, urinalysis).
7. Statistical Analysis:
-
The primary efficacy analysis will be performed on the intent-to-treat (ITT) population.
-
The proportion of responders in the this compound and placebo groups will be compared using a chi-squared test.
-
Secondary efficacy endpoints will be analyzed using appropriate statistical methods (e.g., ANCOVA for continuous variables).
-
Safety data will be summarized descriptively.
Visualizations
Caption: Mechanism of Action of this compound in CIC.
Caption: Clinical Trial Workflow for this compound in CIC.
Caption: Relationship of Efficacy Endpoints in CIC Trials.
References
Application Notes and Protocols for Studying Lactitol Monohydrate in Animal Models of Hepatic Encephalopathy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hepatic encephalopathy (HE) is a complex neuropsychiatric syndrome resulting from severe liver dysfunction, characterized by a spectrum of neurological and psychiatric abnormalities ranging from subclinical alterations to coma.[1] A key factor in the pathogenesis of HE is hyperammonemia, which leads to astrocyte swelling, brain edema, and neuroinflammation.[2][3] Animal models are indispensable tools for investigating the pathophysiology of HE and for the preclinical evaluation of novel therapeutic agents like Lactitol Monohydrate.
Lactitol, a non-absorbable disaccharide, exerts its therapeutic effect by reducing the intestinal production and absorption of ammonia.[4] It is metabolized by colonic bacteria into short-chain fatty acids, which lowers the colonic pH.[5] This acidic environment favors the conversion of ammonia (NH3) to the non-absorbable ammonium ion (NH4+), effectively trapping it in the colon and promoting its fecal excretion. Furthermore, lactitol acts as an osmotic laxative, accelerating intestinal transit and reducing the time available for ammonia absorption.
These application notes provide detailed protocols for inducing various animal models of HE and for evaluating the efficacy of this compound in these models. The included data and methodologies are intended to guide researchers in designing and conducting preclinical studies to further elucidate the therapeutic potential of lactitol in hepatic encephalopathy.
Data Presentation: Efficacy of this compound in Animal Models of Hepatic Encephalopathy
The following tables summarize the quantitative data from preclinical studies evaluating the effects of this compound on key pathological markers of hepatic encephalopathy.
Table 1: Effect of this compound on Blood and Cecal Ammonia Levels
| Animal Model | Species | Treatment Group | Dose of Lactitol | Duration of Treatment | Percent Reduction in Portal Blood Ammonia | Percent Reduction in Cecal Ammonia | Reference |
| Portacaval Shunt | Rat | Lactitol | 3 g/kg/day | 8 days | 27.3% | 49.2% | |
| Portacaval Shunt | Rat | Lactitol | 10 g/kg/day | 8 days | 43.2% | 57.6% |
Table 2: Neurobehavioral and Electrophysiological Outcomes of this compound Treatment
| Animal Model | Species | Treatment Group | Dose of Lactitol | Duration of Treatment | Outcome Measure | Results | Reference |
| Portacaval Shunt + Dimethylnitrosamine | Rat | Lactitol | 3 g/kg/day | 8 days | EEG (Delta-activity) | Significant suppression of increased delta-activity | |
| Portacaval Shunt + Dimethylnitrosamine | Rat | Lactitol | 3 g/kg/day | 8 days | Righting Reflex | Dose-dependent suppression of loss of righting reflex | |
| Eck Fistula (Portacaval Shunt) | Dog | Lactitol | 1 g/kg/day | 12 weeks | Behavioral Symptoms | Suppression of behavioral symptoms (sluggishness, blindness, coma) | |
| Eck Fistula (Portacaval Shunt) | Dog | Lactitol | 3 g/kg/day | 12 weeks | Behavioral Symptoms | Suppression of behavioral symptoms (sluggishness, blindness, coma) | |
| Eck Fistula (Portacaval Shunt) | Dog | Lactitol | 1 g/kg/day | 12 weeks | EEG | Suppression of low-voltage slow waves | |
| Eck Fistula (Portacaval Shunt) | Dog | Lactitol | 3 g/kg/day | 12 weeks | EEG | Suppression of low-voltage slow waves |
Experimental Protocols
This section provides detailed methodologies for inducing hepatic encephalopathy in various animal models and for the administration and evaluation of this compound.
Animal Models of Hepatic Encephalopathy
Thioacetamide is a hepatotoxin that can be used to induce both acute and chronic liver failure, leading to hepatic encephalopathy.
-
Acute Model Protocol (Rat):
-
Animals: Male Sprague-Dawley rats (200-250 g).
-
TAA Solution Preparation: Dissolve TAA in sterile water for injection.
-
Induction: Administer TAA at a dose of 300 mg/kg body weight via intraperitoneal (i.p.) injection on two consecutive days. Alternatively, a single i.p. dose of 600 mg/kg can be used. For a more protracted acute model, administer 300 mg/kg/day for four consecutive days.
-
Monitoring: Animals will develop signs of HE, including lethargy, ataxia, and loss of righting reflex, within 2-4 days. Monitor animals closely for signs of distress and provide supportive care as needed (e.g., maintaining body temperature).
-
Confirmation of Liver Injury: Measure serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST). Perform histological analysis of liver tissue to confirm hepatocellular necrosis.
-
-
Chronic Model Protocol (Rat):
-
Animals: Male Wistar rats.
-
TAA Administration: Administer TAA in drinking water (0.03% w/v) for up to 20 weeks to induce cirrhosis.
-
Monitoring: Monitor for the development of chronic liver disease and associated HE symptoms, such as cognitive deficits, which can be assessed using neurobehavioral tests.
-
Confirmation of Cirrhosis: Perform histological analysis of liver tissue to confirm the presence of fibrosis and cirrhosis.
-
Bile duct ligation is a surgical procedure that induces cholestatic liver injury, leading to secondary biliary fibrosis, cirrhosis, and chronic HE. This model is highly reproducible.
-
Surgical Protocol (Mouse):
-
Animals: Male C57BL/6 mice (12-14 weeks old).
-
Anesthesia: Anesthetize the mouse using isoflurane (4% for induction, 1.5-2.0% for maintenance).
-
Surgical Procedure:
-
Perform a midline laparotomy to expose the abdominal cavity.
-
Gently retract the liver to visualize the common bile duct.
-
Carefully dissect the common bile duct from the portal vein and hepatic artery.
-
Ligate the common bile duct at two points using 5-0 silk suture. The bile duct can be transected between the two ligatures to prevent recanalization.
-
Close the abdominal wall in layers.
-
-
Post-operative Care: Provide appropriate post-operative analgesia and monitor for recovery.
-
Development of HE: Signs of chronic liver disease and HE, such as jaundice and altered motor activity, typically develop over 2-6 weeks.
-
Portacaval anastomosis is a surgical procedure that creates a shunt between the portal vein and the inferior vena cava, diverting portal blood flow away from the liver. This mimics the portal-systemic shunting seen in patients with cirrhosis and leads to chronic hyperammonemia and HE.
-
Surgical Protocol (Rat):
-
Animals: Male Sprague-Dawley or Wistar rats.
-
Anesthesia: Anesthetize the rat using isoflurane.
-
Surgical Procedure (End-to-Side Anastomosis):
-
Perform a midline laparotomy.
-
Carefully dissect and isolate the portal vein and the infrahepatic inferior vena cava.
-
Place temporary ligatures or clamps on the portal vein and inferior vena cava to control blood flow.
-
Ligate the portal vein close to the liver and transect it.
-
Create a small incision in the inferior vena cava.
-
Perform an end-to-side anastomosis between the transected portal vein and the incision in the inferior vena cava using fine microsurgical sutures (e.g., 8-0 or 9-0 nylon). A modified technique using a loop in the distal end of the suture can facilitate the procedure.
-
Release the clamps/ligatures and check for patency of the shunt.
-
Close the abdominal wall.
-
-
Post-operative Care: Provide post-operative care, including fluid therapy and analgesia.
-
Development of HE: Animals typically develop signs of chronic HE, including altered motor activity and cognitive deficits, over several weeks.
-
Administration of this compound
-
Route of Administration: Oral gavage is the most common and clinically relevant route of administration. This compound can be dissolved in water or saline.
-
Dosage:
-
Rats: Doses ranging from 3 g/kg/day to 10 g/kg/day have been shown to be effective. Treatment can be administered once or twice daily.
-
Dogs: Doses of 1 g/kg/day to 3 g/kg/day administered once daily have been used.
-
-
Duration of Treatment:
-
Acute HE models: Treatment can be initiated prior to or concurrently with the induction of HE and continued for the duration of the experiment (e.g., 8 days).
-
Chronic HE models: Treatment can be initiated after the development of stable liver disease and HE and continued for several weeks (e.g., 12 weeks).
-
Evaluation of Efficacy
-
Sample Collection: Collect blood samples from the portal vein, cardiac puncture, or tail vein. Cecal contents can also be collected post-mortem.
-
Ammonia Assay: Use a commercially available ammonia assay kit based on the glutamate dehydrogenase method.
A battery of neurobehavioral tests should be used to assess different aspects of neurological function.
-
Open Field Test: To assess locomotor activity, exploratory behavior, and anxiety.
-
Rotarod Test: To evaluate motor coordination and balance.
-
Morris Water Maze: To assess spatial learning and memory.
-
Y-Maze: To evaluate spatial working memory.
-
Novel Object Recognition Test: To assess recognition memory.
-
Tissue Collection: Euthanize animals and collect brain tissue (cortex, hippocampus, cerebellum).
-
Cytokine Measurement: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in brain homogenates using ELISA or multiplex bead assays.
-
Immunohistochemistry/Immunofluorescence: Stain brain sections for markers of microglial (e.g., Iba1) and astrocyte (e.g., GFAP) activation.
-
Western Blotting: Analyze the expression of key proteins in inflammatory signaling pathways (e.g., components of the NF-κB pathway).
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound in hepatic encephalopathy.
Caption: Experimental workflow for studying Lactitol in HE animal models.
Caption: Ammonia-induced neuroinflammatory signaling in hepatic encephalopathy.
References
- 1. Research Portal [scholarship.miami.edu]
- 2. Microglia contribute to ammonia-induced astrocyte swelling in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ammonia induced microglia activation was associated with limited effects on connexin 43 and aquaporin 4 expression in an astrocyte-microglia co-culture model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of lactitol [correction of lactilol] on hepatic encephalopathy and plasma amino-acid imbalance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hepatic encephalopathy: Lessons from preclinical studies - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Lactitol Monohydrate Dosage in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with lactitol monohydrate in animal models. The focus is on optimizing dosage to achieve desired experimental outcomes while minimizing the common side effect of flatulence.
Troubleshooting Guide
Issue: Excessive Flatulence and Abdominal Distension Observed in Animal Models
Question: My animal models are exhibiting significant flatulence and bloating after this compound administration. How can I mitigate this?
Answer:
Excessive gas production is an expected consequence of the microbial fermentation of lactitol in the colon.[1][2] To manage this, consider the following troubleshooting steps:
-
Dosage Reduction: The most direct approach is to lower the dose of this compound. Flatulence is a dose-dependent side effect.[3] A gradual dose escalation at the beginning of the study may also allow the gut microbiota to adapt, potentially reducing the severity of gas production.
-
Dietary Modification: The composition of the basal diet can influence the degree of fermentation and gas production.
-
Fiber Content: A study in swine showed that lactitol supplementation in a low-fiber diet resulted in a greater increase in gas production compared to a high-fiber diet.[1][4] Consider the fiber content of your animal feed.
-
Carbohydrate Source: Diets where the primary carbohydrate is highly digestible, such as rice, have been shown to reduce intestinal gas formation in other species and may be beneficial in your model.
-
-
Acclimatization Period: Allow for an adaptation period where the dosage of lactitol is gradually increased. This can help the gut microbiota to adjust to the new substrate, potentially leading to a less pronounced gas response over time.
-
Probiotic/Synbiotic Supplementation: While lactitol itself is a prebiotic that promotes the growth of beneficial bacteria, co-administration with specific probiotic strains could potentially modulate the fermentation process and the profile of gases produced. Further investigation into specific strains would be required.
Issue: Inconsistent or Unexpected Laxative Effect
Question: I am not observing the expected laxative effect, or the effect is highly variable between animals.
Answer:
Variability in the laxative effect of lactitol can be attributed to several factors:
-
Dosage: Ensure the dosage is within the effective range for the specific animal model. For rats, effective doses for constipation have been reported in the range of 300-800 mg/kg.
-
Hydration: Lactitol is an osmotic laxative, meaning it works by drawing water into the colon. Ensure that the animals have ad libitum access to water, as dehydration can limit the efficacy of the laxative effect.
-
Gastrointestinal Transit Time: The basal gastrointestinal transit time can vary between individual animals. Consider measuring baseline transit time to identify outliers.
-
Gut Microbiota Composition: The composition of the gut microbiota can vary between animals, even within the same cohort. This can lead to differences in the rate and extent of lactitol fermentation, which is central to its mechanism of action.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound that leads to flatulence?
A1: Lactitol is a sugar alcohol that is not hydrolyzed or absorbed in the small intestine. It passes intact to the colon, where it is fermented by the resident gut microbiota. This fermentation process produces short-chain fatty acids (SCFAs) and gases, primarily hydrogen, carbon dioxide, and methane. The accumulation of these gases in the colon leads to abdominal distension and flatulence.
Q2: What is a typical starting dose for this compound in rat models?
A2: Based on studies investigating the laxative effects of lactitol in rats, a starting dose in the range of 300-500 mg/kg body weight, administered orally, is a reasonable starting point. The dose can then be titrated up or down depending on the desired effect and the observed level of side effects.
Q3: How can I quantify flatulence in my rodent models?
A3: Direct quantification of flatulence in rodents is challenging but can be approached using several methods, some of which may require adaptation:
-
Whole-Body Plethysmography: While primarily used for respiratory measurements, this technique can be adapted to detect the expulsion of gas from the animal. The animal is placed in a sealed chamber, and changes in pressure due to gas expulsion can be measured.
-
Abdominal Distension Measurement: Abdominal girth can be measured at set time points after lactitol administration as an indirect indicator of gas accumulation.
-
In Vitro Fermentation: Cecal contents or fecal matter from the study animals can be fermented with lactitol in vitro. The gas produced can be collected and measured using a gas chromatography system. This provides a controlled way to assess the gas-producing potential of the gut microbiota.
Q4: Are there any known toxicological concerns with this compound at effective doses?
A4: Lactitol is generally considered to have a low toxicity profile. The primary adverse effects are gastrointestinal in nature and are related to its mechanism of action (e.g., loose stools, diarrhea, flatulence).
Data Summary
Table 1: this compound Dosage in Rat Models for Constipation
| Study Reference | Animal Model | Dosage Range (mg/kg/day) | Key Findings Related to GI Effects |
| Jang et al. (2024) | Sprague Dawley Rats | 300, 500, 800 | Increased fecal parameters and gastrointestinal transit rate. |
| Tomita et al. (2023) | Sprague Dawley Rats | 500, 1000 | Improved loperamide-induced constipation. |
Table 2: In Vitro Gas Production with Lactitol
| Study Reference | In Vitro Model | Lactitol Concentration | Key Findings on Gas Production |
| Gascón et al. (1996) | Swine Cecal Microflora | 3 mmol/L | Increased gas production rate and maximum gas production. |
Experimental Protocols
Protocol 1: In Vivo Quantification of Flatulence using Whole-Body Plethysmography (Adapted)
Objective: To measure the volume and frequency of gas expulsion in rats following oral administration of this compound.
Materials:
-
Whole-body plethysmography chambers for rats
-
Pressure transducer and data acquisition system
-
This compound solution
-
Oral gavage needles
-
Experimental animals (rats)
Methodology:
-
Acclimatization: Acclimate rats to the plethysmography chambers for several days prior to the experiment to reduce stress-related artifacts.
-
Baseline Measurement: On the day of the experiment, place each rat in a chamber and record baseline pressure changes for a defined period (e.g., 1 hour) to establish a baseline of gas expulsion.
-
Administration of Lactitol: Administer the predetermined dose of this compound solution or vehicle control via oral gavage.
-
Data Recording: Immediately return the animal to the plethysmography chamber and record pressure changes continuously for a set duration (e.g., 4-6 hours).
-
Data Analysis: Analyze the pressure data to identify sharp, transient increases in pressure, which correspond to flatulence events. The volume of gas expelled can be calculated based on the change in pressure and the known volume of the chamber. The frequency of events can also be quantified.
Protocol 2: In Vitro Gas Production Assay
Objective: To determine the gas-producing potential of this compound when fermented by the gut microbiota of experimental animals.
Materials:
-
Anaerobic chamber or workstation
-
Gas-tight fermentation vials with pressure sensors
-
Cecal contents or fresh fecal samples from experimental animals
-
Anaerobic culture medium
-
This compound
-
Gas chromatograph (optional, for gas composition analysis)
Methodology:
-
Sample Collection: At the end of an in vivo study, euthanize animals and aseptically collect cecal contents. Alternatively, fresh fecal pellets can be collected.
-
Inoculum Preparation: In an anaerobic chamber, homogenize the cecal contents or fecal samples in a pre-reduced anaerobic culture medium to create a microbial inoculum.
-
Fermentation Setup: To gas-tight vials, add the anaerobic medium, the desired concentration of this compound (and a no-substrate control), and the microbial inoculum.
-
Incubation and Measurement: Incubate the vials at 37°C. Monitor the pressure inside the vials continuously using the pressure sensors. This will provide data on the rate and total volume of gas produced.
-
Gas Analysis (Optional): At the end of the fermentation, a gas sample can be taken from the headspace of the vials and analyzed by gas chromatography to determine the composition (e.g., H₂, CO₂, CH₄).
Visualizations
Caption: Mechanism of Lactitol-Induced Flatulence.
Caption: Experimental Workflow for Dosage Optimization.
References
- 1. assets.prod.vetlearn.com.s3.amazonaws.com [assets.prod.vetlearn.com.s3.amazonaws.com]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. Lactitol Alleviates Loperamide-Induced Constipation in Sprague Dawley Rats by Regulating Serotonin, Short-Chain Fatty Acids, and Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Updated Review on Prebiotics: Insights on Potentials of Food Seeds Waste as Source of Potential Prebiotics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Lactitol Monohydrate Solubility in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address issues related to the solubility of lactitol monohydrate in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cell culture?
A1: this compound is a sugar alcohol derived from lactose.[1][2][3] In cell culture, it is often used as an osmotic stabilizer to maintain the appropriate osmotic pressure of the medium, which is crucial for cell viability and function.[4][5] Due to its high water solubility and stability, it is a suitable alternative to other osmolytes like sorbitol or mannitol.
Q2: What is the solubility of this compound?
Data Presentation: Solubility of Lactitol in Water
| Temperature (°C) | Solubility ( g/100 g of water) |
| 20 | 57.2 |
| 25 | 66.7 |
Q3: I am observing a precipitate in my cell culture medium after adding this compound. What could be the cause?
A3: Precipitation in cell culture media after the addition of any supplement can be due to several factors. While lactitol itself is highly soluble, its addition can alter the overall chemical environment of the medium, potentially leading to the precipitation of other components. Common causes include:
-
High Concentration of Lactitol: Exceeding the solubility limit of lactitol or other media components.
-
Temperature: Preparing or storing the medium at a low temperature can decrease the solubility of various components.
-
pH Shift: The addition of a concentrated lactitol solution might locally alter the pH, causing certain media components, like salts, to precipitate.
-
Interaction with Media Components: Although not extensively documented for lactitol, high concentrations of supplements can sometimes interact with salts like calcium phosphate, leading to precipitation.
-
Improper Dissolution Technique: Not allowing for complete dissolution of the this compound powder before filter sterilization.
Q4: How can I prevent precipitation when preparing cell culture media with this compound?
A4: To prevent precipitation, it is crucial to follow a proper dissolution protocol. This includes preparing a concentrated stock solution, ensuring complete dissolution before adding to the final medium, and considering the order of addition of different supplements. See the detailed experimental protocol below.
Experimental Protocols
Protocol for Preparing a Sterile Stock Solution of this compound and Supplementing Cell Culture Media
Materials:
-
This compound powder
-
Cell culture grade water or a balanced salt solution (e.g., PBS)
-
Sterile conical tubes or bottles
-
Magnetic stirrer and stir bar (optional)
-
Water bath (optional)
-
Sterile syringe filters (0.22 µm)
-
Sterile storage bottles
Procedure:
-
Calculate the required amount: Determine the mass of this compound needed to achieve the desired final concentration in your cell culture medium.
-
Prepare a concentrated stock solution:
-
Weigh the calculated amount of this compound powder.
-
In a sterile container, add a smaller volume of cell culture grade water or a balanced salt solution than the final desired stock volume. For example, to make a 1 M stock solution, dissolve 362.34 g of this compound in approximately 800 mL of water and then bring the final volume to 1 L.
-
If you encounter difficulty in dissolving the powder, gentle warming in a water bath (up to 37°C) and/or stirring with a sterile magnetic stir bar can be employed. Ensure the container is sealed to prevent contamination.
-
-
Ensure complete dissolution: Visually inspect the solution to ensure that all the powder has completely dissolved and the solution is clear.
-
Adjust to final volume and pH (if necessary): Once dissolved, bring the solution to the final desired volume with the solvent. If preparing the stock in water, the pH should be checked and adjusted if it falls outside the optimal range for your cells (typically 7.2-7.4).
-
Sterile filter the stock solution: Use a 0.22 µm syringe filter to sterilize the this compound stock solution.
-
Supplement the cell culture medium: Aseptically add the required volume of the sterile stock solution to your complete cell culture medium. Gently swirl the medium to ensure even distribution.
-
Storage: Store the sterile stock solution at 2-8°C. For long-term storage, consult the manufacturer's recommendations.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Cloudiness or precipitate forms immediately upon adding lactitol stock to the medium. | High concentration of lactitol or other components: The final concentration of lactitol or another media component may have exceeded its solubility limit. | - Prepare a more dilute stock solution of lactitol.- Add the lactitol stock solution to the medium slowly while gently swirling.- Ensure the medium is at room temperature or 37°C before adding the supplement. |
| Interaction with other media components: The addition of lactitol may be causing other components, such as calcium phosphate, to precipitate. | - Prepare the basal medium first and then add supplements one by one, allowing each to dissolve completely before adding the next.- Consider preparing a fresh batch of medium, paying close attention to the quality of the water and the order of component addition. | |
| Fine, crystalline precipitate appears after incubation at 37°C. | Slow precipitation of media components: Changes in temperature and CO2 levels during incubation can affect media stability. | - Ensure the final pH of the supplemented medium is within the optimal range for your cells.- Use a medium with a stable buffering system, such as HEPES, in addition to bicarbonate.- Visually inspect the medium for any signs of precipitation before use. |
| Cells appear stressed or show reduced viability after the addition of lactitol. | Osmotic shock: A rapid and significant increase in the osmolarity of the medium can be detrimental to cells. | - Gradually adapt the cells to the higher osmolarity medium by performing a stepwise increase in the lactitol concentration over several passages.- Ensure the final osmolarity of the medium is within the tolerated range for your specific cell line. |
| Incorrect concentration: A calculation error may have resulted in a much higher final concentration of lactitol than intended. | - Double-check all calculations for the preparation of the stock and final medium.- If possible, measure the osmolality of the final medium to confirm it is within the expected range. |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
When cells are exposed to hyperosmotic stress due to the addition of an osmolyte like lactitol, they activate specific signaling pathways to adapt and survive. One of the key pathways involved is the Mitogen-Activated Protein Kinase (MAPK) cascade.
Caption: Osmotic Stress Signaling Pathway initiated by Lactitol.
Caption: Troubleshooting Workflow for Lactitol Solubility Issues.
References
- 1. Lactitol | C12H24O11 | CID 157355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. An osmosensing signal transduction pathway in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The role of osmolarity adjusting agents in the regulation of encapsulated cell behavior to provide a safer and more predictable delivery of therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Diarrhea in Lactitol Monohydrate Clinical Trials
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing diarrhea as a side effect in clinical trials involving Lactitol Monohydrate.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound that leads to diarrhea?
A1: Lactitol is an osmotic laxative.[1] It is a disaccharide sugar alcohol that is minimally absorbed in the small intestine.[1] When it reaches the colon, it is metabolized by gut bacteria into short-chain fatty acids. This process, along with the unabsorbed lactitol, increases the osmotic pressure within the colon, drawing water into the intestinal lumen.[2] This increase in water content softens the stool and increases its volume, which stimulates colonic peristalsis and can lead to diarrhea.
Q2: How common is diarrhea as a side effect in this compound clinical trials?
A2: Diarrhea is a common side effect of Lactitol. In one randomized, placebo-controlled trial, the incidence of diarrhea was 51% in the lactitol group compared to 30% in the placebo group.[3] However, symptoms are generally reported as mild, and study withdrawal due to diarrhea is rare (around 5%).[3]
Q3: What is the typical onset of diarrhea after initiating Lactitol treatment?
A3: The onset of diarrhea can vary among individuals but generally occurs within the first few days of treatment as the body adjusts to the osmotic effect of the medication.
Q4: Besides diarrhea, what are other common gastrointestinal side effects of this compound?
A4: Other common gastrointestinal side effects include flatulence, abdominal distension, and abdominal cramps.
Q5: Are there any patient populations that are more susceptible to developing diarrhea with Lactitol?
A5: While specific studies on susceptibility are limited, individuals with a higher sensitivity to osmotic laxatives or those with pre-existing gastrointestinal motility disorders may be more prone to developing diarrhea. Dose appears to be a significant factor, with higher doses more likely to induce diarrhea.
Troubleshooting Guides
Problem: A high incidence of severe diarrhea is being observed in the study cohort.
Solution:
-
Review Dosing Protocol: Ensure that the initial dosing is in line with recommended guidelines (typically starting at 20g per day). Consider if a lower starting dose might be more appropriate for the study population.
-
Implement Dose Titration: Immediately implement a dose titration protocol for affected participants. The FDA suggests reducing the dosage to 10 grams daily for persistent loose stools.
-
Assess Concomitant Medications: Review for any concomitant medications that may also cause diarrhea (e.g., certain antibiotics, magnesium-containing antacids).
-
Dietary Review: Assess the dietary intake of participants, as certain foods can exacerbate osmotic diarrhea.
Problem: Diarrhea is persistent in a participant despite a dose reduction.
Solution:
-
Temporary Discontinuation: Consider a temporary discontinuation of Lactitol for 24-48 hours to allow for symptom resolution.
-
Dietary Modification: Implement a structured dietary modification plan focusing on low-fiber, low-fat, and low-sugar foods.
-
Hydration and Electrolyte Monitoring: Ensure the participant is adequately hydrated and monitor electrolyte levels, especially if the diarrhea is profuse.
-
Evaluate for Other Causes: If diarrhea persists, consider other potential causes unrelated to the study drug, such as gastrointestinal infections.
Data Presentation
Table 1: Incidence of Diarrhea and Other Gastrointestinal Adverse Events in a Randomized, Placebo-Controlled Trial of Lactitol
| Adverse Event | Lactitol (n=43) | Placebo (n=43) | p-value |
| Diarrhea | 51% (22/43) | 30% (13/43) | 0.08 |
| Flatulence | Data not specified | Data not specified | - |
| Bloating | Data not specified | Data not specified | - |
| Abdominal Cramps | Data not specified | Data not specified | - |
Data from a 4-week crossover study in elderly patients.
Table 2: Lactitol Dosage Information from Clinical Trials
| Dosage Parameter | Value |
| Median Starting Dose | 20 g/day |
| Dosage Range | 10 - 40 g/day |
| Median Dosing Across Treatment Period | 20 g/day |
| FDA Recommended Dose Reduction for Persistent Loose Stools | 10 g/day |
Data from a systematic review and meta-analysis, and FDA approval information.
Experimental Protocols
Protocol 1: Dose Titration for Management of Diarrhea
Objective: To systematically adjust the dose of this compound to manage diarrhea while maintaining therapeutic efficacy.
Methodology:
-
Initial Dosing: Begin with the protocol-specified starting dose (e.g., 20g once daily).
-
Monitoring: Monitor participants daily for the first week for the incidence and severity of diarrhea, using the Bristol Stool Form Scale (see Protocol 3).
-
Dose Reduction for Mild to Moderate Diarrhea (Bristol Stool Score 6):
-
If a participant reports 2-3 loose stools (Bristol 6) in a 24-hour period, maintain the current dose and continue to monitor for 48 hours.
-
If loose stools persist for more than 48 hours, reduce the dose by 50% (e.g., from 20g to 10g).
-
-
Dose Interruption for Severe Diarrhea (Bristol Stool Score 7):
-
If a participant reports watery diarrhea (Bristol 7) for two or more consecutive bowel movements, withhold the next dose of Lactitol.
-
Once the diarrhea resolves (stool consistency returns to Bristol 5 or less), reinitiate Lactitol at 50% of the last tolerated dose.
-
-
Dose Re-escalation: If the participant's constipation symptoms return after a dose reduction, consider a gradual dose increase (e.g., in 5g increments) every 3-5 days while closely monitoring for the recurrence of diarrhea.
-
Individualization: All dosing adjustments should be based on individual patient response and tolerance.
Protocol 2: Dietary Modification for Participants with Diarrhea
Objective: To provide dietary recommendations to participants experiencing diarrhea to help manage symptoms.
Methodology:
-
Initial Assessment: At the onset of diarrhea, a dietician or trained study personnel should review the participant's recent dietary intake.
-
Dietary Recommendations: Advise the participant to adhere to the following dietary modifications until diarrhea resolves:
-
Increase Fluid Intake: Encourage consumption of clear fluids like water, broth, and oral rehydration solutions to prevent dehydration.
-
Foods to Include (Low-Fiber, Soluble Fiber):
-
Bananas
-
White rice
-
Applesauce
-
White toast
-
Boiled potatoes (without skin)
-
Skinned chicken (baked or broiled)
-
-
Foods to Limit or Avoid (High-Fiber, High-Fat, Sugary, and Gas-Producing):
-
Lactose-rich dairy products
-
Artificial sweeteners
-
High-sugar foods and beverages
-
Caffeinated and carbonated drinks
-
Legumes (beans, lentils)
-
Cruciferous vegetables (broccoli, cauliflower, cabbage)
-
Whole grains
-
Nuts and seeds
-
Fried and greasy foods
-
-
-
Reintroduction of Foods: Once diarrhea has resolved for at least 24 hours, advise the participant to gradually reintroduce their usual foods, one at a time, to identify any potential dietary triggers.
Protocol 3: Standardized Assessment of Diarrhea Severity
Objective: To consistently assess and grade the severity of diarrhea across all study participants.
Methodology:
-
Participant Training: At the beginning of the trial, train all participants on how to use the Bristol Stool Form Scale to classify their stool consistency. Provide them with a visual aid.
-
Daily Diary: Require participants to maintain a daily diary to record the following for each bowel movement:
-
Time of bowel movement
-
Bristol Stool Form Scale score (1-7)
-
Presence of urgency or abdominal cramping
-
-
Definition of Diarrhea: Define diarrhea for the purpose of the study as the passage of three or more loose or liquid stools (Bristol Stool Form Scale score of 6 or 7) per day.
-
Grading of Severity:
-
Mild: 3-4 loose stools per day without significant impact on daily activities.
-
Moderate: 5-6 loose stools per day with some impact on daily activities.
-
Severe: More than 6 loose stools per day, or any number of watery stools, with significant impact on daily activities, or accompanied by signs of dehydration.
-
Mandatory Visualizations
Caption: Mechanism of Lactitol-induced diarrhea.
Caption: Workflow for dose titration.
Caption: Dietary modification strategy.
References
Technical Support Center: Investigating Lactitol Monohydrate in Diabetic Models
Disclaimer: As of late 2025, there is a notable lack of published research specifically detailing the quantitative effects of lactitol monohydrate on blood glucose levels in established diabetic animal models (e.g., streptozotocin-induced or db/db mice). The following information is based on the known physiological mechanisms of lactitol, data from studies on healthy human subjects, and analogous studies on similar sugar alcohols in diabetic models. This resource is intended to guide researchers in designing and troubleshooting their own experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected impact of this compound on the blood glucose levels of our diabetic animal models?
A1: this compound is expected to have a negligible effect on blood glucose and insulin levels.[1] This is because, as a sugar alcohol, it is minimally absorbed in the small intestine.[1] The majority of ingested lactitol passes to the large intestine where it is fermented by gut bacteria. This metabolic pathway does not lead to a significant release of glucose into the bloodstream.
Q2: We are not observing any significant change in blood glucose after oral administration of this compound to our STZ-induced diabetic rats. Is this normal?
A2: Yes, this is the expected outcome. The lack of a glycemic response is consistent with the metabolic properties of lactitol. A study on the similar sugar alcohol, maltitol, also showed no significant alteration in blood glucose levels in type 2 diabetic rats after a single bolus dose. While not the same compound, this finding in a diabetic animal model supports the expected non-glycemic nature of sugar alcohols like lactitol.
Q3: Are there any known side effects of this compound administration in animal models that we should be aware of?
A3: The primary side effect associated with lactitol, particularly at higher doses, is its osmotic laxative effect. This can lead to diarrhea, bloating, and flatulence. When designing your experiments, it is crucial to start with lower doses and monitor the animals for signs of gastrointestinal distress.
Q4: Can this compound interfere with the action of other drugs we are testing in our diabetic models?
A4: Due to its laxative effects, high doses of lactitol could potentially reduce the absorption time of co-administered oral medications. It is advisable to administer lactitol separately from other therapeutic agents and to consult relevant pharmacological literature for potential interactions.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Unexpected slight increase in blood glucose. | Impurities in the this compound sample. Contamination of gavage equipment. Inaccurate baseline glucose measurement. | Ensure the purity of your this compound. Thoroughly clean all experimental equipment. Re-evaluate your blood glucose measurement protocol for consistency. |
| Animals are experiencing severe diarrhea. | The administered dose of this compound is too high. | Reduce the dosage of this compound. Consider a dose-response study to find a well-tolerated dose. Ensure adequate hydration for the animals. |
| Difficulty in dissolving this compound for oral gavage. | This compound has a specific solubility. The vehicle may be inappropriate. | Consult the manufacturer's specifications for solubility. Water is a common vehicle. Gentle warming may aid dissolution, but ensure the solution is cooled to room temperature before administration. |
| High variability in blood glucose readings between animals in the same group. | Inconsistent fasting times. Stress during handling and gavage. Variation in the induction of diabetes. | Standardize the fasting period for all animals. Handle animals gently and consistently to minimize stress. Ensure the diabetic model is stable and consistent across the cohort before starting the experiment. |
Data Presentation
As no direct quantitative data for this compound in diabetic animal models is currently available, the following table presents hypothetical data based on the expected negligible effect, for illustrative purposes in an experimental design.
Table 1: Hypothetical Blood Glucose Response to this compound in STZ-Induced Diabetic Rats
| Time Point | Vehicle Control (Water) (mg/dL) | This compound (1 g/kg) (mg/dL) | Glibenclamide (10 mg/kg) (mg/dL) |
| 0 min (Baseline) | 350 ± 25 | 348 ± 28 | 352 ± 22 |
| 30 min | 355 ± 30 | 350 ± 26 | 280 ± 20 |
| 60 min | 360 ± 28 | 352 ± 29 | 220 ± 18 |
| 120 min | 358 ± 25 | 349 ± 27 | 180 ± 15 |
| 240 min | 352 ± 26 | 347 ± 25 | 150 ± 12 |
Data are presented as Mean ± SD. This is not real experimental data and serves only as a template.
Experimental Protocols
Protocol 1: Induction of Diabetes Mellitus (Type 1 Model)
This protocol describes the induction of diabetes in rats using streptozotocin (STZ).
Materials:
-
Streptozotocin (STZ)
-
Citrate buffer (0.1 M, pH 4.5), sterile
-
Male Wistar rats (180-220 g)
-
Glucometer and test strips
-
Insulin (optional, for animal welfare)
Procedure:
-
Fast the rats overnight (12-14 hours) with free access to water.
-
Prepare a fresh solution of STZ in cold, sterile citrate buffer immediately before use. A common dose is 40-60 mg/kg body weight.
-
Administer the STZ solution via a single intraperitoneal (IP) injection.
-
Return the animals to their cages with free access to food and a 5% sucrose solution in their water for the first 24 hours to prevent hypoglycemia due to massive insulin release from damaged pancreatic β-cells.
-
Monitor blood glucose levels 48-72 hours post-injection from the tail vein.
-
Rats with fasting blood glucose levels above 250 mg/dL are considered diabetic and can be used for the study.
Protocol 2: Oral Glucose Tolerance Test (OGTT) with this compound
This protocol outlines how to assess the effect of this compound on glucose tolerance in diabetic rats.
Materials:
-
Diabetic rats (from Protocol 1)
-
This compound
-
Glucose solution (2 g/kg body weight)
-
Oral gavage needles
-
Glucometer and test strips
Procedure:
-
Fast the diabetic rats overnight (12-14 hours) with free access to water.
-
Record the baseline blood glucose level (t=0 min).
-
Administer this compound (dissolved in water) or the vehicle (water) via oral gavage. A typical dose to test would be 1 g/kg body weight.
-
After 30 minutes, administer a glucose solution (2 g/kg) via oral gavage to all groups.
-
Measure blood glucose levels at 30, 60, 90, and 120 minutes after the glucose challenge.
-
Plot the blood glucose concentration over time to determine the glucose tolerance curve.
Mandatory Visualizations
Caption: Metabolic pathway of this compound.
Caption: Experimental workflow for an OGTT with lactitol.
Caption: Logical framework for lactitol experiments.
References
Technical Support Center: Lactitol Monohydrate in Laxative Effect Research
This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting experiments on the dose-response relationship of Lactitol Monohydrate and its laxative effects.
Frequently Asked Questions (FAQs)
Q1: What is the established effective dose of this compound for laxative effects in adults?
An effective dose of this compound for adults with chronic idiopathic constipation is typically 20 grams administered orally once a day.[1][2] For individuals experiencing persistent loose stools, the dosage can be reduced to 10 grams daily.[1][3] One clinical trial established an ED50 (the dose that produces a therapeutic effect in 50% of the population) of 0.25 g/kg/day.[4]
Q2: How should this compound be prepared and administered in a clinical trial setting?
This compound is a powder that should be dissolved in a beverage. For a 20-gram dose, the contents of two 10-gram packets or the equivalent from a multi-dose bottle should be mixed with 4 to 8 ounces of a beverage like water, juice, or coffee until fully dissolved. It is recommended that the solution be taken with a meal. To avoid potential interference with the absorption of other medications, it is advisable to administer other oral drugs at least 2 hours before or 2 hours after taking lactitol.
Q3: What are the common adverse effects observed in clinical trials, and how are they managed?
The most frequently reported side effects are generally mild and include flatulence, abdominal distension, cramps, and diarrhea. These effects are often dose-dependent. If a participant experiences persistent diarrhea, a dose reduction from 20g to 10g daily is a common management strategy.
Q4: What is the primary mechanism of action of this compound as a laxative?
This compound is an osmotic laxative. It is a disaccharide sugar alcohol that is minimally absorbed in the small intestine. Upon reaching the colon, it is fermented by the gut microbiota into short-chain fatty acids (SCFAs). This process increases the osmotic pressure within the colon, drawing water into the intestinal lumen. The increased water content softens the stool and increases its volume, which in turn stimulates peristalsis and promotes bowel movements.
Q5: Are there any specific populations that should be excluded from clinical trials involving this compound?
Yes, individuals with known or suspected mechanical gastrointestinal obstruction should be excluded. Other exclusion criteria often include a history of major abdominal surgery, concomitant gastrointestinal diseases, or a family history of colorectal cancer or inflammatory bowel disease.
Troubleshooting Guide for Clinical Experiments
| Issue | Potential Cause | Recommended Action |
| Lack of Laxative Effect at Standard Dose | Individual variation in gut microbiota composition and metabolic activity. Insufficient fluid intake. | Confirm the participant is maintaining adequate daily fluid intake. If no response is observed after a few days, a modest increase in dose could be considered, with careful monitoring for adverse effects. The laxative effect may sometimes be delayed until the second or third day of administration. |
| Excessive Flatulence and Bloating | Initial burst of fermentation by colonic bacteria. | These symptoms are common at the beginning of treatment and often subside with continued use. If symptoms are severe, a temporary dose reduction may be helpful. |
| Persistent Diarrhea | Dose is too high for the individual's tolerance. | Reduce the daily dose of this compound (e.g., from 20g to 10g). If diarrhea persists, discontinuation of the study drug may be necessary. |
| Participant Reports Nausea | Can be a side effect of treatment. | Administering this compound with food may help to alleviate nausea. |
| Confounding Results from Concomitant Medications | Interference with absorption or synergistic effects. | Ensure that the administration of other oral medications is separated by at least 2 hours from the lactitol dose. Review all concomitant medications for potential interactions. |
Data Presentation: Dose-Response of this compound
Table 1: Efficacy of this compound in Adults with Chronic Constipation
| Dose | Primary Outcome Measure | Result | Reference |
| 20 g/day | Mean increase in weekly stool frequency | 3.8 stools per week | A systematic review and meta-analysis of eleven studies. |
| 20 g/day | Improvement in stool consistency | Standardized Mean Difference: 1.04 (P<0.001) | A systematic review and meta-analysis of eleven studies. |
| 20 g/day vs. Placebo | Difference in improved weekly stool frequency | ~2.5 more stools per week with lactitol | Randomized, placebo-controlled crossover trial in 46 elderly patients. |
Table 2: Dosage Information for Different Age Groups
| Age Group | Recommended Dose | Reference |
| Adults | 20 g once daily (can be reduced to 10 g) | |
| Children (8 months to 16 years) | 250-400 mg/kg/day | Clinical trial with 19 children. |
Experimental Protocols
Representative Clinical Trial Protocol for Investigating the Efficacy of this compound in Adults with Chronic Idiopathic Constipation
1. Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
2. Participant Selection Criteria:
-
Inclusion Criteria:
-
Males and females aged 18-65 years.
-
Diagnosis of chronic idiopathic constipation as defined by the Rome IV criteria (presence of at least two symptoms such as straining, lumpy or hard stools, sensation of incomplete evacuation, etc., for at least 25% of defecations).
-
Willingness to provide informed consent and adhere to study procedures.
-
-
Exclusion Criteria:
-
History of major abdominal surgery.
-
Known or suspected gastrointestinal obstruction.
-
Concomitant diseases such as inflammatory bowel disease.
-
Use of other laxatives or medications that may affect bowel function within a specified washout period.
-
3. Intervention:
-
Treatment Group: Participants receive 20g of this compound powder in a sachet to be dissolved in a beverage and taken once daily with a meal for a specified duration (e.g., 4 weeks).
-
Control Group: Participants receive a placebo powder identical in appearance and taste to the this compound, to be taken under the same instructions.
4. Data Collection and Outcome Measures:
-
Primary Endpoint: Change from baseline in the mean number of spontaneous bowel movements (SBMs) per week during the treatment period.
-
Secondary Endpoints:
-
Change from baseline in stool consistency, assessed using the Bristol Stool Form Scale.
-
Proportion of participants with an increase of ≥1 SBM per week from baseline.
-
Assessment of adverse events.
-
Participant-reported outcomes on constipation-related symptoms and quality of life.
-
-
Data Collection Method: Participants will maintain a daily electronic diary to record bowel movements, stool consistency, and any adverse events.
5. Statistical Analysis:
-
The primary efficacy analysis will be performed on the intent-to-treat (ITT) population.
-
An analysis of covariance (ANCOVA) will be used to compare the change from baseline in the mean number of SBMs per week between the two groups, with baseline value as a covariate.
-
Secondary endpoints will be analyzed using appropriate statistical methods (e.g., chi-square test for proportions, mixed-model for repeated measures for longitudinal data).
Visualizations
Caption: Experimental workflow for a randomized controlled trial of this compound.
Caption: Mechanism of action of this compound as an osmotic laxative.
References
Technical Support Center: Investigating Gut Microbiota Response to Lactitol Monohydrate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing variability in gut microbiota response to Lactitol Monohydrate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect the gut microbiota?
A1: this compound is a sugar alcohol used as a sugar substitute and an osmotic laxative. In the gastrointestinal tract, it functions as a prebiotic, meaning it is not digested in the upper gastrointestinal tract and reaches the colon intact, where it is fermented by the gut microbiota. This fermentation process selectively stimulates the growth and activity of beneficial bacteria, particularly Bifidobacterium and Lactobacillus species.[1][2] The metabolism of lactitol by these bacteria leads to the production of short-chain fatty acids (SCFAs), such as acetate, propionate, and butyrate, which have various health benefits.[2][3]
Q2: What are the expected outcomes of a successful this compound intervention on the gut microbiota?
A2: A successful intervention with this compound is typically characterized by the following changes:
-
An increase in the relative abundance of beneficial bacteria, most notably Bifidobacterium and Lactobacillus.[1]
-
An increase in the concentration of fecal or cecal short-chain fatty acids (SCFAs), particularly butyrate.
-
A potential decrease in the abundance of pathogenic bacteria, such as certain species of Clostridium.
-
Modulation of the gut environment, such as a decrease in fecal pH, which can inhibit the growth of pH-sensitive pathogens.
Q3: What factors can contribute to the variability in gut microbiota response to this compound?
A3: The response of the gut microbiota to this compound can vary significantly between individuals due to a range of host and environmental factors, including:
-
Baseline Microbiota Composition: The initial composition of an individual's gut microbiota is a primary determinant of their response to a prebiotic. Individuals with a lower initial abundance of lactitol-fermenting bacteria may exhibit a less pronounced response.
-
Host Genetics: Genetic factors can influence the gut environment and the composition of the resident microbiota, thereby affecting the response to prebiotics.
-
Diet: Habitual dietary patterns significantly shape the gut microbiota. A diet already rich in fiber and other prebiotics may lead to a different response compared to a low-fiber diet.
-
Age: The composition and function of the gut microbiota change throughout the lifespan, which can influence the metabolism of this compound.
-
Dosage and Duration of Supplementation: The amount of lactitol consumed and the length of the intervention period will impact the extent of microbial changes.
Troubleshooting Guides
This section provides solutions to common issues encountered during experiments investigating the effects of this compound on the gut microbiota.
Issue 1: No significant increase in Bifidobacterium or Lactobacillus abundance is observed after this compound administration.
| Possible Cause | Troubleshooting Step |
| Insufficient Dosage or Duration | Ensure the dosage and duration of the lactitol intervention are adequate. Most studies showing significant effects use daily doses for several weeks. Review literature for effective dosage in your specific model (human or animal). |
| High Interindividual Variability | Increase the sample size of your study to account for high interindividual differences in gut microbiota composition and response to prebiotics. Stratify your analysis based on baseline microbiota profiles if possible. |
| Dietary Confounders | Standardize the background diet of study subjects to minimize the confounding effects of other dietary components on the gut microbiota. |
| Sample Collection and Storage Issues | Ensure fecal or intestinal samples are collected and stored properly (e.g., immediately frozen at -80°C) to preserve microbial DNA integrity. |
| DNA Extraction and Sequencing Problems | Verify the efficiency and quality of your DNA extraction method. Use appropriate positive and negative controls during your 16S rRNA gene sequencing to check for contamination or biases. |
Issue 2: Inconsistent or highly variable Short-Chain Fatty Acid (SCFA) measurements.
| Possible Cause | Troubleshooting Step |
| Sample Handling and Preparation | Standardize your sample handling protocol. SCFAs are volatile, so it is crucial to minimize sample exposure to air and process them quickly. Ensure consistent acidification and extraction procedures. |
| Dietary Influence | Control for dietary intake before sample collection, as recent food consumption can significantly impact SCFA levels. A washout period or a standardized meal before sample collection is recommended. |
| Analytical Method Variability | Validate your gas chromatography (GC) method for SCFA analysis. Use a stable internal standard for accurate quantification. Ensure proper derivatization if required by your method. |
| Host Absorption Differences | Be aware that host factors can influence SCFA absorption from the gut. Consider measuring SCFAs in both fecal and blood samples to get a more complete picture of production and absorption. |
Quantitative Data Summary
The following tables summarize the quantitative changes in gut microbiota and SCFA concentrations observed in selected studies investigating the effects of this compound.
Table 1: Effect of this compound on Gut Microbiota Composition in Humans
| Study Population | Dosage | Duration | Key Microbial Changes | Reference |
| Constipated Patients | 20 g/day | 2 weeks | Increased abundance of Bifidobacterium (P=0.08); Significantly higher DNA copy numbers of Bifidobacterium (P=0.01). | |
| Cirrhotic Patients | 15 g/day | 4 weeks | Increased abundance of Bifidobacterium longum, B. pseudocatenulatum, and Lactobacillus salivarius. | |
| Healthy Adults | 10 g/day | 4 weeks | Slight but significant increase in Bifidobacterium and Lactobacillus species. |
Table 2: Effect of this compound on Fecal/Cecal SCFA Concentrations
| Study Model | Dosage | Duration | Key SCFA Changes | Reference |
| Rats | 2% (w/w) lactitol in diet | Not specified | Two- to three-fold increase in butyrate production by cecal microbes. | |
| Constipated Elderly | 20 g/day | 4 weeks | Increased total fecal SCFAs, particularly acetate and butyrate. | |
| Cirrhotic Patients | 15 g/day | 4 weeks | No significant increase in fecal SCFAs; a decrease in some SCFAs was observed. |
Experimental Protocols
Protocol 1: 16S rRNA Gene Sequencing for Gut Microbiota Analysis
This protocol provides a general workflow for analyzing the gut microbiota composition from fecal samples.
-
Fecal Sample Collection and Storage:
-
Collect fresh fecal samples in sterile containers.
-
Immediately freeze samples at -80°C until DNA extraction.
-
-
DNA Extraction:
-
Use a commercially available fecal DNA extraction kit that is validated for microbiome studies.
-
Include a negative control (no sample) to monitor for kit contamination.
-
-
16S rRNA Gene Amplification:
-
Amplify a variable region (e.g., V3-V4 or V4) of the 16S rRNA gene using universal primers with Illumina adapters.
-
Perform PCR in triplicate for each sample to minimize PCR bias.
-
Include a no-template control to check for contamination during PCR.
-
-
Library Preparation and Sequencing:
-
Pool the triplicate PCR products for each sample.
-
Purify the pooled amplicons.
-
Quantify the purified DNA and pool all samples in equimolar concentrations.
-
Sequence the pooled library on an Illumina platform (e.g., MiSeq or MiniSeq).
-
-
Bioinformatic Analysis:
-
Perform quality filtering and trimming of the raw sequencing reads.
-
Cluster sequences into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs).
-
Assign taxonomy to the OTUs/ASVs using a reference database (e.g., Greengenes, SILVA).
-
Perform diversity analyses (alpha and beta diversity) and statistical comparisons between experimental groups.
-
Protocol 2: Short-Chain Fatty Acid (SCFA) Analysis by Gas Chromatography (GC)
This protocol outlines the steps for quantifying SCFAs in fecal samples.
-
Sample Preparation:
-
Homogenize a known weight of frozen fecal sample in a suitable buffer (e.g., PBS).
-
Acidify the homogenate to protonate the SCFAs.
-
Add a known concentration of an internal standard (e.g., 2-ethylbutyric acid).
-
-
Extraction:
-
Perform a liquid-liquid extraction using a suitable organic solvent (e.g., diethyl ether).
-
Centrifuge to separate the phases and collect the organic layer containing the SCFAs.
-
-
Derivatization (Optional but Recommended):
-
Derivatize the SCFAs to increase their volatility and improve chromatographic separation. Common derivatizing agents include N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).
-
-
Gas Chromatography Analysis:
-
Inject the extracted (and derivatized) sample into a gas chromatograph equipped with a flame ionization detector (GC-FID) or a mass spectrometer (GC-MS).
-
Use a capillary column suitable for SCFA analysis.
-
Run a standard curve with known concentrations of acetate, propionate, and butyrate to quantify the SCFAs in the samples.
-
-
Data Analysis:
-
Integrate the peak areas of the SCFAs and the internal standard.
-
Calculate the concentration of each SCFA in the samples based on the standard curve.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Metabolism of this compound in the gut and its effects on colonocytes.
Caption: Experimental workflow for gut microbiota and SCFA analysis.
Caption: SCFA signaling pathways in intestinal epithelial cells.
References
Technical Support Center: Accurate Detection of Lactitol Monohydrate using HPLC-RID
Welcome to the technical support center for the analysis of Lactitol Monohydrate using High-Performance Liquid Chromatography with a Refractive Index Detector (HPLC-RID). This resource provides detailed troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their analytical methods for accurate and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the most common HPLC column for this compound analysis?
A1: The most frequently used columns are amino-propyl silane (NH2) columns or specialized carbohydrate analysis columns. Ligand-exchange columns, such as those with a calcium-ion coordination exchanger as the packing material, are also effective.[1][2][3] The choice of column will influence the mobile phase composition and operating temperature.
Q2: What is a typical mobile phase for HPLC-RID analysis of Lactitol?
A2: A common mobile phase is a mixture of acetonitrile and water, often in a ratio of 75:25 (v/v).[4][5] Another mobile phase option is simply deionized water, particularly when using a calcium-ion coordination exchanger column. It is crucial to use an isocratic mobile phase for RID detection to ensure a stable baseline.
Q3: Why is temperature control important for both the column and the RID detector?
A3: Consistent temperature is critical for reproducible retention times and a stable baseline. For the column, elevated temperatures (e.g., 85-90°C) can improve peak shape and resolution. The RID detector is also highly sensitive to temperature fluctuations; therefore, maintaining a constant temperature for the detector cell is essential to minimize baseline drift and noise.
Q4: Can I use a gradient elution with a Refractive Index Detector?
A4: No, gradient elution is not compatible with RID. The refractive index of the mobile phase changes as the solvent composition changes, which causes significant baseline drift, making it impossible to detect analyte peaks accurately. Therefore, an isocratic mobile phase must be used.
Q5: What are the expected retention times for this compound?
A5: Retention times can vary significantly depending on the specific column, mobile phase composition, flow rate, and temperature. For example, with a carbohydrate analysis column and a water mobile phase at 90°C and 0.5 mL/min, a retention time of approximately 16.4 minutes has been reported. It is essential to run a standard of known purity to determine the retention time for your specific method.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC-RID analysis of this compound.
Issue 1: Baseline Noise or Drift
Symptoms:
-
The baseline on your chromatogram is wavy, shows random spikes, or is steadily increasing or decreasing.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Temperature Fluctuations | Ensure the column oven and detector cell temperatures are stable. Allow the system to equilibrate for an extended period. |
| Mobile Phase Issues | Degas the mobile phase thoroughly to remove dissolved air bubbles. Ensure the mobile phase components are miscible and of high purity. Prepare fresh mobile phase daily. |
| Contaminated Flow Cell | Flush the detector flow cell with a strong solvent, such as methanol or isopropanol. If contamination persists, clean the flow cell with 1N nitric acid. |
| System Leaks | Check for leaks at all fittings, especially between the column and the detector. Salt buildup can be an indicator of a leak. |
| Pump Malfunction | Check for erratic pump pressure, which can indicate issues with check valves or seals. |
Issue 2: Poor Peak Shape (Tailing, Fronting, or Broadening)
Symptoms:
-
Peaks are asymmetrical, with a tailing or fronting edge, or are wider than expected.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Column Overload | Reduce the injection volume or the concentration of the sample. |
| Column Contamination/Deterioration | Flush the column with a strong solvent. If the problem persists, the column may need to be replaced. Using a guard column can help extend the life of the analytical column. |
| Sample Solvent Mismatch | Whenever possible, dissolve the sample in the mobile phase. A solvent stronger than the mobile phase can cause peak distortion. |
| Extra-Column Volume | Minimize the length and diameter of tubing between the injector, column, and detector. |
Issue 3: Shifting Retention Times
Symptoms:
-
The retention time for this compound is inconsistent between injections.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Inconsistent Mobile Phase Composition | If preparing the mobile phase online, ensure the pump's proportioning valves are working correctly. Manually preparing the mobile phase can improve consistency. |
| Fluctuating Temperature | Use a reliable column oven to maintain a constant temperature. |
| Insufficient Column Equilibration | Allow the column to equilibrate with the mobile phase for at least 10-15 column volumes before starting the analysis. |
| Changes in Flow Rate | Check for leaks in the pump or system that could cause flow rate fluctuations. |
Experimental Protocols
Protocol 1: HPLC-RID Method with a Carbohydrate Analysis Column
This protocol is based on a method using a calcium-ion coordination exchanger column.
| Parameter | Setting |
| Chromatographic Column | Carbohydrate analysis column (calcium-ion type coordination permutoid) |
| Mobile Phase | Deionized Water |
| Internal Standard | Arabinose |
| Column Temperature | 90°C |
| Flow Rate | 0.5 mL/min |
| Detector | Refractive Index Detector (RID) |
| Injection Volume | 20 µL |
| Theoretical Plates | ≥ 3,000 |
Procedure:
-
Prepare the this compound sample and dissolve it in an aqueous solution of arabinose (internal standard).
-
Set the HPLC system parameters as listed in the table above.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the sample solution.
-
Record the chromatogram and determine the peak areas for Lactitol and the internal standard.
Protocol 2: HPLC-RID Method with an Amino Column
This protocol is a general method for sugar analysis using an amino column.
| Parameter | Setting |
| Chromatographic Column | Amino Column (e.g., 3 µm NH2, 4.6 x 150 mm) |
| Mobile Phase | Acetonitrile:Water (75:25 v/v) |
| Column Temperature | 40°C |
| Flow Rate | 1.0 mL/min |
| Detector | Refractive Index Detector (RID) |
| Injection Volume | 20 µL |
Procedure:
-
Prepare the mobile phase by mixing acetonitrile and water in the specified ratio. Filter and degas the mobile phase.
-
Prepare the this compound standard and sample solutions in the mobile phase.
-
Set the HPLC system parameters as listed in the table above.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the standard and sample solutions.
-
Record the chromatograms and quantify the this compound peak.
Diagrams
Caption: Troubleshooting workflow for common HPLC-RID issues.
Caption: General experimental workflow for HPLC-RID analysis.
References
- 1. CN101762646A - Method for measuring content of lactitol - Google Patents [patents.google.com]
- 2. Issues with HPLC-Refractive Index in analysis of Lactulose - Chromatography Forum [chromforum.org]
- 3. researchgate.net [researchgate.net]
- 4. Validated HPLC-RI Method for the Determination of Lactulose and its Process Related Impurities in Syrup - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Challenges in Long-term Stability Studies of Lactitol Monohydrate
Welcome to the technical support center for Lactitol Monohydrate stability studies. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the long-term stability assessment of this compound in active pharmaceutical ingredients (APIs) and finished drug products.
Frequently Asked Questions (FAQs)
Q1: What is the established shelf-life of this compound under typical storage conditions?
A1: When stored in an unopened container at 25°C and 60% relative humidity (RH), this compound has an anticipated shelf-life of over three years[1]. It is a stable material under normal ambient and anticipated storage and handling conditions[2].
Q2: What is the primary chemical degradation pathway for this compound?
A2: The primary chemical degradation pathway for this compound is acid-catalyzed hydrolysis. In an acidic solution, the glycosidic bond of lactitol is slowly cleaved, resulting in the formation of its constituent monosaccharides: sorbitol and galactose[1]. It is, however, very resistant to microbiological breakdown and fermentation[1].
Q3: Is this compound susceptible to Maillard reactions?
A3: this compound is stable to heat and does not typically participate in the Maillard reaction[1]. This is because it is a sugar alcohol and lacks a reactive carbonyl group. However, when formulating with active pharmaceutical ingredients (APIs) containing primary or secondary amine groups, the potential for Maillard reactions should be considered, especially in the presence of any residual lactose from the manufacturing process.
Q4: How does humidity affect the physical stability of this compound?
A4: this compound is described as stable under humid conditions. However, like many crystalline solids, high humidity can pose challenges to the physical stability of formulations containing this compound. Moisture can lead to changes in the physical properties of tablets, such as hardness and disintegration time. While this compound itself is considered non-hygroscopic, the overall hygroscopicity of the formulation will influence its stability.
Troubleshooting Guide
Chemical Stability Issues
Q5: I am observing unexpected peaks in my chromatogram during a long-term stability study of a this compound formulation. What could be the cause?
A5: Unexpected peaks could arise from several sources:
-
Acidic Hydrolysis: If your formulation has an acidic pH or contains acidic excipients, this compound may be hydrolyzing into sorbitol and galactose. Ensure your analytical method can resolve these from the parent peak.
-
Excipient Interaction: An interaction between this compound and another excipient or the API could be occurring. Differential Scanning Calorimetry (DSC) can be a useful screening tool to investigate potential solid-state interactions.
-
API Degradation: The new peaks may be degradants of the active pharmaceutical ingredient in your formulation, not this compound.
Q6: My formulation contains an API with a primary amine. Should I be concerned about interactions with this compound?
A6: While Lactitol itself is not prone to the Maillard reaction, this reaction is a known incompatibility between amine-containing drugs and reducing sugars like lactose. Since Lactitol is synthesized from lactose, you should ensure that the specification for your this compound includes a stringent limit for residual lactose to minimize this risk.
Physical Stability Issues
Q7: I am observing changes in the physical appearance (e.g., hardening, discoloration) of my tablets containing this compound during stability testing. What could be the cause?
A7: Changes in the physical appearance of tablets can be attributed to:
-
Moisture Sorption: Even if this compound is not highly hygroscopic, other excipients in the formulation might be. Moisture uptake can lead to changes in tablet hardness, dissolution, and disintegration. Consider the overall hygroscopicity of your formulation.
-
Excipient Interactions: Physical interactions between excipients can occur under the stress of temperature and humidity. For example, the lubricant magnesium stearate can negatively impact the mechanical properties of tablets containing microcrystalline cellulose under certain conditions.
-
Maillard Reaction: If your API has an amine group, the discoloration could be a sign of a Maillard reaction with residual reducing sugars.
Analytical Method Challenges
Q8: I am having trouble with my HPLC-RI method for this compound. The baseline is drifting. What can I do?
A8: Baseline drift is a common issue with Refractive Index (RI) detectors as they are highly sensitive to temperature and mobile phase composition changes. Here are some troubleshooting steps:
-
Temperature Control: Ensure the detector is in a location with a stable ambient temperature, away from drafts or direct sunlight. Allow the detector to warm up and stabilize for an extended period (sometimes several hours).
-
Mobile Phase Equilibration: The column and RI detector require thorough equilibration with the mobile phase. A non-drifting baseline is a good indicator of equilibration.
-
Mobile Phase Preparation: RI detectors are not suitable for gradient elution. The mobile phase must be pre-mixed and thoroughly degassed to prevent changes in composition and the formation of bubbles.
-
Reference Cell Purge: The reference cell in the RI detector must be purged with fresh mobile phase whenever a new batch of mobile phase is prepared to ensure the refractive index of the mobile phase in both the sample and reference cells is identical.
Q9: I am seeing extraneous or "ghost" peaks in my HPLC-RI chromatograms, even when injecting a blank. What is the cause?
A9: Ghost peaks in RI detection can be caused by:
-
System Peaks: Injecting a sample solvent that is different from the mobile phase can create "system peaks" due to the difference in refractive index. Whenever possible, dissolve your sample in the mobile phase.
-
Contamination: Contamination in the injector or column can lead to ghost peaks. A thorough flushing of the system with a strong solvent may be necessary.
-
Late Eluting Compounds: A peak from a previous injection may elute late, appearing as a ghost peak in a subsequent run.
Data Presentation
The following tables summarize typical data that should be collected and evaluated during long-term stability studies of this compound, in accordance with ICH guidelines.
Table 1: Long-Term Stability Data for this compound API
| Timepoint (Months) | Storage Condition | Appearance | Water Content (%) | Assay (%) | Degradation Products (%) |
| 0 | - | White crystalline powder | Report | Report | Report |
| 3 | 25°C ± 2°C / 60% RH ± 5% RH | Conforms | Report | Report | Report |
| 6 | 25°C ± 2°C / 60% RH ± 5% RH | Conforms | Report | Report | Report |
| 9 | 25°C ± 2°C / 60% RH ± 5% RH | Conforms | Report | Report | Report |
| 12 | 25°C ± 2°C / 60% RH ± 5% RH | Conforms | Report | Report | Report |
| 18 | 25°C ± 2°C / 60% RH ± 5% RH | Conforms | Report | Report | Report |
| 24 | 25°C ± 2°C / 60% RH ± 5% RH | Conforms | Report | Report | Report |
| 36 | 25°C ± 2°C / 60% RH ± 5% RH | Conforms | Report | Report | Report |
Table 2: Accelerated Stability Data for this compound API
| Timepoint (Months) | Storage Condition | Appearance | Water Content (%) | Assay (%) | Degradation Products (%) |
| 0 | - | White crystalline powder | Report | Report | Report |
| 3 | 40°C ± 2°C / 75% RH ± 5% RH | Conforms | Report | Report | Report |
| 6 | 40°C ± 2°C / 75% RH ± 5% RH | Conforms | Report | Report | Report |
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method for Lactitol
This protocol is based on a developed stability-indicating method and is suitable for separating Lactitol from its potential degradation products.
Chromatographic Conditions:
-
Column: C18 (250 x 4.6mm, 5µ)
-
Mobile Phase: Triethylamine-acetate buffer (pH 8.5) : Acetonitrile (40:60 v/v)
-
Flow Rate: 1.0 mL/minute
-
Detection: UV at 343 nm (Note: Lactitol lacks a strong chromophore, so derivatization or a different detector like RI is more common. This method may be for a specific derivative or formulation.)
-
Injection Volume: 20 µL
Forced Degradation Procedure:
-
Acid Degradation: Mix 1 mL of stock solution with 2 mL of 1M HCl and heat. Neutralize before injection.
-
Base Degradation: Mix 1 mL of stock solution with 2 mL of 1M NaOH and heat. Neutralize before injection.
-
Oxidative Degradation: Mix 1 mL of stock solution with 2 mL of 6% H₂O₂ and heat at 50°C for 60 minutes.
-
Thermal Degradation: Expose solid Lactitol to 80°C in an oven for 2 hours. Dissolve in diluent for analysis.
-
Photolytic Degradation: Expose the drug to UV light.
Protocol 2: General HPLC Method with Refractive Index Detection
This is a general method suitable for the analysis of sugar alcohols like Lactitol.
Chromatographic Conditions:
-
Apparatus: Liquid chromatograph with a differential refractometric detector.
-
Column: A column suitable for carbohydrate analysis.
-
Column Temperature: 85°C
-
Mobile Phase: Degassed, deionized water.
-
Flow Rate: 0.6 mL/min
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately prepare an aqueous solution of the sample at approximately 40% by weight.
Visualizations
References
Mitigating the impact of Lactitol Monohydrate on the palatability of animal diets
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in mitigating the impact of Lactitol Monohydrate on the palatability of animal diets.
Troubleshooting Guides
Issue: Reduced Feed or Water Intake After Introducing this compound
Researchers may observe a decrease in feed or water consumption when this compound is added to an animal's diet. This can be attributed to its sensory properties or physiological effects. The following guide provides a structured approach to troubleshooting this issue.
Troubleshooting Workflow
Validation & Comparative
Lactitol Monohydrate versus lactulose: a comparative analysis of efficacy and side effects
A comprehensive review for researchers and drug development professionals.
Lactitol monohydrate and lactulose, both non-absorbable disaccharides, are widely utilized as osmotic laxatives for the treatment of constipation and as adjunctive therapy in the management of hepatic encephalopathy. While their therapeutic goals are similar, nuanced differences in their efficacy, side-effect profiles, and patient preference warrant a detailed comparative analysis. This guide provides an objective overview of their performance, supported by experimental data from clinical trials.
Mechanism of Action: A Shared Pathway
Both lactitol and lactulose exert their effects through a common mechanism of action within the colon. Neither sugar is hydrolyzed or absorbed in the small intestine, allowing them to reach the large intestine intact.[1] There, colonic bacteria metabolize these disaccharides into short-chain fatty acids (SCFAs), primarily lactic acid and acetic acid.[1][2] This process leads to two key physiological changes:
-
Osmotic Effect: The increase in intraluminal osmolality draws water into the colon, softening the stool and promoting bowel movements.[1]
-
Acidification of the Colon: The production of SCFAs lowers the pH of the colonic contents.[2] In the context of hepatic encephalopathy, this acidification promotes the conversion of ammonia (NH3) to the non-absorbable ammonium ion (NH4+), thereby reducing the absorption of ammonia into the bloodstream.
The following diagram illustrates this shared metabolic pathway:
Efficacy in the Treatment of Chronic Constipation
Clinical studies have demonstrated that both lactitol and lactulose are effective in improving stool frequency and consistency in patients with chronic constipation. A systematic review of six clinical trials involving 349 adult and 81 pediatric patients found the efficacy of lactitol to be comparable to that of lactulose in terms of normalizing stool consistency and the number of bowel movements per week.
However, some studies suggest a slight advantage for lactitol. A meta-analysis of randomized controlled trials indicated a trend for more frequent stools with lactitol compared to lactulose. Physician-assessed efficacy has also been reported to be higher for lactitol (61.91%) compared to lactulose (47.83%).
| Efficacy Parameter | This compound | Lactulose | Citation |
| Bowel Movements/Week | Comparable to lactulose, with a trend for slightly more frequent stools. | Effective in increasing stool frequency. | |
| Stool Consistency | Comparable to lactulose in normalizing stool consistency. | Effective in softening stool. | |
| Physician-Assessed Efficacy | 61.91% | 47.83% | |
| Patient Acceptance | 73.2% | 26.8% |
Efficacy in the Management of Hepatic Encephalopathy
In the treatment of hepatic encephalopathy (HE), both lactitol and lactulose have been shown to be equally effective. A meta-analysis of five studies comparing the two drugs in patients with chronic HE found no statistically significant difference in their therapeutic effects, as measured by the portosystemic encephalopathy (PSE) index and the percentage of improved patients.
For acute HE, one study involving 570 patients concluded that lactitol was a better choice, with a higher efficacy rate observed in the lactitol group compared to the lactulose group. Another double-blind, randomized trial in cirrhotic patients with acute HE also supported the efficacy of lactitol.
| Efficacy Parameter | This compound | Lactulose | Citation |
| PSE Index (Chronic HE) | No significant difference compared to lactulose. | No significant difference compared to lactitol. | |
| Percentage of Improved Patients (Chronic HE) | Similar to lactulose. | Similar to lactitol. | |
| Effectiveness in Acute HE | Some studies suggest higher efficacy than lactulose. | Effective, but some studies show lower efficacy than lactitol. |
Side Effects and Tolerability: A Key Differentiator
The most significant differences between this compound and lactulose emerge in their side-effect profiles and overall tolerability. Multiple studies have concluded that lactitol is better tolerated than lactulose, primarily due to a lower incidence of gastrointestinal side effects.
A systematic review on constipation treatment found that the incidence of adverse events was significantly lower with lactitol (31.20%) compared to lactulose (62.10%). Similarly, a meta-analysis in patients with chronic HE revealed a significantly higher frequency of flatulence with lactulose. The less sweet taste of lactitol also contributes to better patient compliance and preference.
| Side Effect | This compound | Lactulose | Citation |
| Flatulence | Lower incidence. | Significantly higher incidence. | |
| Nausea | Less frequently reported, associated with better taste. | More frequently reported, often due to excessive sweetness. | |
| Diarrhea | Can occur, often dose-related. | Can occur, often dose-related. | |
| Overall Adverse Events | 31.20% | 62.10% |
Experimental Protocols: A Closer Look
To provide a clearer understanding of the data presented, the methodologies of two key comparative studies are outlined below.
Study 1: Chronic Constipation
-
Title: Lactitol or lactulose in the treatment of chronic constipation: result of a systematic review.
-
Study Design: A systematic review and meta-analysis of six clinical trials (randomized, non-randomized, and open trials).
-
Patient Population: 349 adult patients (mean age 19-85 years) and 81 pediatric patients (age 8 months to 16 years) with chronic constipation.
-
Intervention:
-
Lactitol: Dosages varied, with pediatric doses around 250-400 mg/kg/day.
-
Lactulose: Dosages varied, with pediatric doses around 500-750 mg/kg/day.
-
-
Duration: 3 days to 4 weeks.
-
Outcome Measures:
-
Efficacy: Number of bowel movements per week, stool consistency.
-
Tolerability: Incidence of adverse events.
-
Patient Preference: Patient-reported acceptance.
-
Physician Assessment: Physician-adjudged efficacy.
-
The workflow for this systematic review is as follows:
Study 2: Chronic Hepatic Encephalopathy
-
Title: Lactitol vs. lactulose in the treatment of chronic recurrent portal-systemic encephalopathy.
-
Study Design: A controlled, cross-over clinical trial.
-
Patient Population: 25 cirrhotic patients with a history of recurrent hepatic encephalopathy.
-
Intervention:
-
Phase 1 (3 months): Patients were randomly assigned to receive either lactitol (initial dose of 10 g every 6 hours) or lactulose (15 ml of 66% w/v solution every 6 hours). Doses were adjusted to achieve two bowel movements per day.
-
Phase 2 (3 months): Patients were crossed over to the alternative treatment.
-
-
Duration: 6 months in total (3 months per treatment).
-
Outcome Measures:
-
Clinical and analytical data (including ammonia levels).
-
Electroencephalogram (EEG).
-
Number Connection Test.
-
PSE Index.
-
Patient tolerability and taste assessment.
-
The logical relationship of this cross-over study is depicted below:
Conclusion
This compound and lactulose demonstrate comparable efficacy in the treatment of chronic constipation and hepatic encephalopathy. However, lactitol consistently exhibits a superior side-effect profile, with a significantly lower incidence of flatulence and better patient acceptance due to its more palatable taste. These factors may lead to improved patient compliance. For these reasons, this compound should be considered a preferential option, particularly in patients who experience gastrointestinal side effects or dislike the overly sweet taste of lactulose.
References
A Comparative Analysis of the Prebiotic Effects of Lactitol Monohydrate and Inulin on Gut Bacteria
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Leading Prebiotics
The modulation of the gut microbiota through prebiotic intervention is a rapidly advancing field of research with significant implications for human health and therapeutic development. Among the various prebiotics, Lactitol Monohydrate and inulin have garnered considerable attention for their ability to selectively stimulate the growth and activity of beneficial gut bacteria. This guide provides a comprehensive comparison of the prebiotic effects of this compound and inulin, supported by experimental data, to aid researchers and drug development professionals in their selection and application of these compounds.
Impact on Gut Microbiota Composition
Both this compound and inulin have been shown to exert a significant influence on the composition of the gut microbiota, most notably by promoting the growth of beneficial bacteria such as Bifidobacterium and Lactobacillus.
This compound: Clinical studies have demonstrated the bifidogenic effect of lactitol. In a study involving constipated patients, two weeks of lactitol administration resulted in a significant increase in the abundance of Bifidobacterium.[1][2] Analysis using 16S rRNA sequencing showed a notable increase in the relative abundance of the phylum Actinobacteria and the genus Bifidobacterium.[1][2] Real-time PCR further quantified this increase, showing a significant rise in the DNA copy numbers of Bifidobacterium from 2.74 × 10⁹ copies/μL to 1.39 × 10¹⁰ copies/μL.[1]
Inulin: Inulin is also a well-established prebiotic with a strong bifidogenic effect. A randomized controlled trial in patients with type 2 diabetes showed that six weeks of inulin-type fructan supplementation (16 g/day ) led to a significant increase in Bifidobacterium, particularly Bifidobacterium adolescentis. Another study in healthy volunteers consuming 10 g/day of inulin for 16 days also reported a significant increase in Bifidobacterium adolescentis, which rose from 0.89% to 3.9% of the total microbiota. Furthermore, inulin consumption has been associated with increases in other beneficial genera such as Anaerostipes and a decrease in potentially pro-inflammatory genera like Bilophila.
Comparative Summary of Effects on Gut Microbiota:
| Feature | This compound | Inulin |
| Primary Effect | Bifidogenic | Bifidogenic |
| Key Stimulated Genera | Bifidobacterium | Bifidobacterium (especially B. adolescentis), Anaerostipes |
| Other Observed Changes | Increase in Actinobacteria phylum | Increase in Faecalibacterium prausnitzii, Decrease in Bilophila |
| Quantitative Data Example | Bifidobacterium DNA copies increased from 2.74 × 10⁹ to 1.39 × 10¹⁰ copies/μL | Bifidobacterium adolescentis increased from 0.89% to 3.9% of total microbiota |
Production of Short-Chain Fatty Acids (SCFAs)
The fermentation of prebiotics by gut bacteria leads to the production of short-chain fatty acids (SCFAs), primarily acetate, propionate, and butyrate. These metabolites play a crucial role in gut health and systemic metabolism.
This compound: In vitro fermentation studies have shown that lactitol is readily fermented by gut microbiota to produce SCFAs. One study using a multi-stage continuous culture system demonstrated that lactitol fermentation significantly stimulated the production of butyrate. Another in vitro study using the EnteroMix model, simulating different regions of the colon, found that lactitol fermentation resulted in the highest production of acetate (approximately 101 mM in the simulated ascending to descending colon) among the tested substrates.
Inulin: The fermentation of inulin consistently leads to the production of all three major SCFAs. An in vivo study using stable-isotope dilution in healthy humans who consumed 15 g of inulin estimated the colonic production over 12 hours to be approximately 137 mmol of acetate, 11 mmol of propionate, and 20 mmol of butyrate. In vitro batch fermentation of inulin with human fecal microbiota has also been shown to significantly elevate the relative production rate of butyrate to about 47.5% of total fatty acids.
Comparative Summary of SCFA Production:
| SCFA | This compound | Inulin |
| Acetate | High production (approx. 101 mM in vitro) | High production (estimated 137 mmol/12h in vivo) |
| Propionate | Produced, but generally in lower proportions compared to acetate | Moderate production (estimated 11 mmol/12h in vivo) |
| Butyrate | Significant production stimulated | Significant production (relative production rate of ~47.5% in vitro) |
| Total SCFAs | Increases total SCFA production | Increases total SCFA production |
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited data, detailed methodologies for the key experiments are outlined below.
In Vitro Fermentation Model (EnteroMix)
This protocol describes a semi-continuous in vitro model simulating the different regions of the human colon.
-
Model Setup: The EnteroMix model consists of four sequentially connected glass vessels representing the ascending (V1), transverse (V2), descending (V3), and sigmoid (V4) colon.
-
Inoculum: A fecal slurry from healthy human donors is used as the inoculum.
-
Medium: A synthetic ileal simulation medium containing various carbohydrates (e.g., starch, pectin, xylan, arabinogalactan, guar gum, and inulin), proteins, and other nutrients is continuously supplied to the first vessel.
-
Fermentation Conditions: The fermentation is carried out under anaerobic conditions at 37°C. The pH in each vessel is controlled to mimic the physiological conditions of the respective colon region.
-
Substrate Addition: this compound or inulin is added to the system to assess its fermentation.
-
Sampling and Analysis: Samples are collected from each vessel at specified time points for SCFA analysis by gas chromatography and for microbial composition analysis.
Experimental workflow for the in vitro fermentation model.
16S rRNA Gene Sequencing for Microbiota Analysis
This protocol outlines the key steps for analyzing the composition of the gut microbiota from fecal samples.
-
Fecal Sample Collection and DNA Extraction: Fecal samples are collected and stored at -80°C. Total genomic DNA is extracted from the samples using a commercially available DNA isolation kit.
-
PCR Amplification: The V3-V4 hypervariable regions of the 16S rRNA gene are amplified by PCR using specific primers.
-
Library Preparation and Sequencing: The PCR products are purified, and sequencing libraries are prepared. Sequencing is performed on a high-throughput sequencing platform (e.g., Illumina MiSeq).
-
Data Analysis: The raw sequencing reads are processed to remove low-quality reads and chimeras. The remaining sequences are clustered into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs). Taxonomic assignment is performed by comparing the sequences to a reference database (e.g., Greengenes, SILVA). Statistical analyses are then conducted to compare the microbial composition between different experimental groups.
Workflow for 16S rRNA gene sequencing analysis.
Short-Chain Fatty Acid (SCFA) Analysis
This protocol describes the quantification of SCFAs in fecal or fermentation samples.
-
Sample Preparation: Fecal or fermentation samples are homogenized and acidified. An internal standard is added for quantification.
-
Extraction: SCFAs are extracted from the acidified samples using a suitable solvent (e.g., diethyl ether).
-
Derivatization (optional): In some methods, SCFAs are derivatized to enhance their volatility and detection by gas chromatography.
-
Gas Chromatography (GC) Analysis: The extracted SCFAs are analyzed using a gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).
-
Quantification: The concentrations of individual SCFAs are determined by comparing their peak areas to those of known standards.
Signaling Pathways Modulated by Fermentation Metabolites
The SCFAs produced from the fermentation of this compound and inulin can modulate various host signaling pathways, influencing gut health and systemic physiology.
-
G-Protein Coupled Receptors (GPCRs): Butyrate and propionate are known to activate GPR41 and GPR43, which are expressed on intestinal epithelial cells and immune cells. Activation of these receptors can lead to the release of gut hormones like GLP-1 and PYY, influencing satiety and glucose homeostasis.
-
Toll-like Receptors (TLRs): The gut microbiota and its metabolites can interact with TLRs on intestinal epithelial and immune cells, playing a role in maintaining immune homeostasis. Certain SCFAs may modulate TLR signaling, thereby influencing inflammatory responses.
-
Gut Barrier Integrity: Butyrate is a primary energy source for colonocytes and has been shown to enhance gut barrier function by upregulating the expression of tight junction proteins such as occludin and zonula occludens-1 (ZO-1). This can help to reduce intestinal permeability and prevent the translocation of harmful substances.
-
P-glycoprotein (P-gp) Modulation: Some studies suggest that gut microbiota and their metabolites, including SCFAs, can modulate the expression and function of P-glycoprotein, an efflux transporter in the intestinal epithelium that plays a role in xenobiotic defense.
Signaling pathways influenced by prebiotic fermentation.
Conclusion
Both this compound and inulin are effective prebiotics that can positively modulate the gut microbiota and stimulate the production of beneficial SCFAs. While both exhibit a strong bifidogenic effect, there may be subtle differences in the specific bacterial species they promote and the relative proportions of the SCFAs they generate. Inulin has been more extensively studied, with a larger body of evidence supporting its diverse effects on the gut ecosystem. Lactitol, however, shows significant promise, particularly in its ability to stimulate butyrate and acetate production.
The choice between this compound and inulin for research or product development may depend on the specific desired outcomes. For instance, if the primary goal is to maximize butyrate production, lactitol might be a strong candidate. If a broader modulation of the microbiota, including the stimulation of Anaerostipes and a reduction in Bilophila, is desired, inulin may be more suitable. Further direct comparative studies are warranted to fully elucidate the distinct prebiotic profiles of these two important compounds. This guide provides a foundational comparison to inform such future research and development endeavors.
References
Validating the Impact of Lactitol Monohydrate on Gut Barrier Integrity Markers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Lactitol Monohydrate's performance in enhancing gut barrier integrity, supported by experimental data. It is designed to be a comprehensive resource, detailing the molecular impacts of lactitol and comparing its efficacy against other common alternatives.
Introduction to Lactitol and Gut Barrier Integrity
Lactitol (4-β-D-galactopyranosyl-D-glucitol) is a disaccharide sugar alcohol derived from lactose.[1] It is utilized as a low-calorie sweetener and as an osmotic laxative for the treatment of constipation.[1][2] Beyond these applications, lactitol functions as a prebiotic, meaning it is not digested in the upper gastrointestinal tract and is instead fermented by the colonic microbiota.[1][3] This fermentation process leads to significant downstream effects on the host's gut health, particularly on the integrity of the intestinal barrier.
The intestinal barrier is a critical, semi-permeable interface that allows for the absorption of nutrients while preventing the translocation of harmful intraluminal contents, such as pathogens and toxins, into the bloodstream. A compromised gut barrier is associated with a range of gastrointestinal and systemic diseases. Key components of this barrier include the mucus layer, a single layer of intestinal epithelial cells, and the tight junction protein complexes that seal the space between these cells. This guide focuses on the evidence validating lactitol's role in strengthening these components.
Mechanism of Action: How Lactitol Reinforces the Gut Barrier
Lactitol's beneficial effects on gut barrier function are primarily indirect, mediated by its interaction with the gut microbiota. Upon reaching the colon, lactitol is fermented by beneficial bacteria, such as Bifidobacterium and Lactobacillus, promoting their growth. This fermentation process yields short-chain fatty acids (SCFAs), including acetate, propionate, and butyrate.
These SCFAs have several positive effects:
-
Energy Source: Butyrate serves as the primary energy source for colonocytes, the epithelial cells lining the colon.
-
pH Reduction: The production of SCFAs lowers the colonic pH, creating an environment that is less favorable for pathogenic bacteria.
-
Tight Junction Regulation: SCFAs, particularly butyrate, have been shown to upregulate the expression of tight junction proteins, which are crucial for maintaining the physical barrier between intestinal cells.
Recent studies have demonstrated that lactitol administration upregulates the mRNA expression and protein levels of key barrier-forming proteins, including mucins and tight junction proteins, thereby enhancing intestinal barrier function.
Data Presentation: Impact of Lactitol on Gut Barrier Markers
Experimental data from a loperamide-induced constipation model in Sprague Dawley rats demonstrates lactitol's direct impact on the expression of key gut barrier proteins.
| Gut Barrier Marker | Treatment Group | Parameter Measured | Result | Significance | Citation |
| Occludin | Lactitol (High Dose) | Protein Level (Colon) | Upregulated | Improved Tight Junctions | |
| Claudin-1 | Lactitol (High Dose) | mRNA Expression (Colon) | Upregulated | Improved Tight Junctions | |
| Zonula Occludens (ZO-1) | Lactitol (High Dose) | mRNA Expression (Colon) | Upregulated | Improved Tight Junctions | |
| Mucin 2 (MUC2) | Lactitol (High Dose) | mRNA Expression (Colon) | Upregulated | Enhanced Mucus Layer | |
| Mucin 4 (MUC4) | Lactitol (High Dose) | mRNA Expression (Colon) | Upregulated | Enhanced Mucus Layer | |
| Mucosal Layer Thickness | Lactitol (All Doses) | Histology (Colon) | Significantly Restored | Repaired Physical Barrier |
Performance Comparison with Other Alternatives
Lactitol's performance has been compared to other prebiotics and laxatives. The following table summarizes these comparisons based on available in vitro and clinical data.
| Substance | Model / Study Type | Key Finding | Primary SCFA Produced | Citation |
| Lactitol | In Vitro Fermentation | Improved barrier repair (increased TEER) | Acetate | |
| Lactulose | Clinical Trial | Similar efficacy in improving stool frequency and consistency as lactitol. Both lower colonic pH. | N/A (similar fermentation to lactitol) | |
| Xylitol | In Vitro Fermentation | Better barrier repairing effects than lactitol and polydextrose. | Butyrate | |
| Polydextrose | In Vitro Fermentation | Improved barrier repair, but less effective than xylitol. | Acetate |
Note: TEER = Transepithelial Electrical Resistance, a measure of barrier integrity.
The data suggests that while lactitol effectively improves gut barrier markers, substances that lead to a higher proportion of butyrate during fermentation, such as xylitol, may exhibit more potent barrier-repairing effects in vitro. Compared to the widely used lactulose, lactitol shows similar efficacy with some studies suggesting better patient tolerance.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to assess the impact of substances like lactitol on gut barrier integrity.
This model is used to study constipation and the efficacy of laxative or pro-kinetic agents.
-
Animal Selection: Male Sprague Dawley or ICR mice (6-8 weeks old) are commonly used.
-
Acclimatization: Animals are housed under standard laboratory conditions for at least one week before the experiment.
-
Induction of Constipation: Constipation is induced by administering loperamide hydrochloride (e.g., 4-10 mg/kg body weight) via oral gavage or subcutaneous injection. This is typically done for a set period (e.g., 7-21 consecutive days).
-
Treatment: Concurrently or subsequently, treatment groups receive the test substance (e.g., lactitol) via oral gavage. A control group receives the vehicle, and a positive control group may receive a known laxative like lactulose.
-
Parameter Measurement:
-
Fecal Parameters: Fecal pellets are collected over a defined period to measure number, wet weight, and dry weight to calculate water content.
-
Gastrointestinal Transit Time: A non-absorbable marker (e.g., carmine red or charcoal meal) is administered, and the time to the first appearance of the colored stool is recorded.
-
Histology: At the end of the study, colon tissue is collected, fixed, and stained (e.g., with H&E) to measure parameters like mucosal and muscle layer thickness.
-
Molecular Analysis: Colon tissue is used for Western blot (protein levels) or qRT-PCR (mRNA expression) to quantify gut barrier markers like occludin, claudins, and mucins.
-
The Caco-2 cell line is a human colon adenocarcinoma cell line that, when cultured, spontaneously differentiates to form a monolayer of polarized enterocytes that serves as a model for the intestinal barrier.
-
Cell Culture: Caco-2 cells are seeded onto permeable Transwell inserts and cultured for approximately 21 days to allow for full differentiation and the formation of a confluent monolayer with tight junctions.
-
Barrier Integrity Confirmation: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER) using a voltmeter. High TEER values indicate a well-formed barrier.
-
Treatment: The differentiated Caco-2 monolayers are treated with the test substance (e.g., fermentation products of lactitol) added to the apical (luminal) side. An inflammatory challenge (e.g., with TNF-α) can be used to model a compromised barrier.
-
Permeability Measurement:
-
TEER: TEER is measured at various time points after treatment. A decrease in TEER indicates a loss of barrier integrity, while an increase or maintenance suggests a protective effect.
-
Paracellular Flux: A fluorescent marker that cannot pass through the cells, such as FITC-dextran, is added to the apical side. Samples are taken from the basolateral (bottom) chamber over time, and the fluorescence is measured to quantify the amount of marker that has passed through the paracellular space.
-
This assay provides an in vivo measure of intestinal permeability.
-
Animal Preparation: Mice are fasted for 4-6 hours to ensure an empty upper gastrointestinal tract.
-
Baseline Blood Sample: A small baseline blood sample is collected (e.g., via tail nick).
-
Gavage: A solution of Fluorescein isothiocyanate-dextran (FITC-dextran, typically 4 kDa) is administered to the mice via oral gavage (e.g., 150 µL of an 80 mg/mL solution).
-
Blood Collection: After a specific time (e.g., 1-4 hours), a final blood sample is collected.
-
Plasma Analysis: Blood samples are centrifuged to separate the plasma.
-
Quantification: The fluorescence of the plasma samples is measured using a spectrophotometer. The concentration of FITC-dextran in the post-gavage sample (corrected for baseline) reflects the amount of the marker that has crossed the gut barrier and entered circulation. An increase in plasma FITC-dextran indicates increased intestinal permeability.
Conclusion
The available evidence strongly supports the role of this compound in positively modulating gut barrier integrity. Mechanistically, its prebiotic action stimulates the growth of beneficial gut bacteria, leading to the production of SCFAs that nourish colonocytes and upregulate the expression of critical tight junction proteins and mucins.
When compared to alternatives, lactitol demonstrates similar clinical efficacy to lactulose, a commonly used osmotic laxative. In vitro studies suggest that while lactitol is effective, prebiotics that yield a higher proportion of butyrate during fermentation may offer more potent barrier-enhancing effects.
For researchers and drug development professionals, this compound represents a promising agent for therapeutic strategies aimed at restoring or enhancing gut barrier function in various gastrointestinal disorders. Further clinical trials focusing specifically on markers of intestinal permeability are warranted to fully validate these preclinical and in vitro findings.
References
Efficacy of Lactitol Monohydrate in Chronic Constipation: A Comparative Guide to Osmotic Laxatives
For Researchers, Scientists, and Drug Development Professionals
Chronic constipation is a prevalent gastrointestinal disorder necessitating effective and well-tolerated therapeutic interventions. Osmotic laxatives are a cornerstone of treatment, and this guide provides a detailed comparison of the efficacy and safety of lactitol monohydrate against other commonly used osmotic agents, including lactulose, polyethylene glycol (PEG), and magnesium salts. This analysis is supported by a synthesis of data from clinical trials, with a focus on quantitative outcomes and experimental methodologies.
Mechanism of Action: An Osmotic Effect
Osmotic laxatives are poorly absorbed, soluble compounds that remain in the intestinal lumen. They exert their effect by creating an osmotic gradient, drawing water into the colon. This increase in intraluminal fluid softens the stool, increases its volume, and stimulates colonic peristalsis, thereby facilitating defecation.[1][2]
While the overarching mechanism is osmotic pressure, some agents have additional effects. For instance, magnesium sulfate has been shown to increase intracellular magnesium concentration in the colon, which activates adenylate cyclase, leading to an increase in cAMP and subsequent activation of protein kinase A (PKA). This cascade promotes the transcription of aquaporin-3 (AQP3), a water channel, further enhancing water secretion into the lumen.[3]
References
Assessing the Therapeutic Efficacy of Lactitol Monohydrate: A Comparative Guide to Key Biomarkers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of biomarkers used to assess the therapeutic effects of lactitol monohydrate, primarily in the management of constipation and hepatic encephalopathy. It offers a comparative analysis with other alternatives, supported by experimental data, and details the methodologies for key experiments.
Introduction to this compound
This compound is a non-absorbable disaccharide sugar alcohol used as an osmotic laxative.[1] Its therapeutic effects are primarily attributed to its metabolism by colonic bacteria into short-chain fatty acids (SCFAs), which lowers the colonic pH, increases osmotic pressure, and consequently enhances intestinal motility and water content in the stool.[2][3] This guide explores the key biomarkers that reflect these mechanisms of action and allow for the quantitative assessment of lactitol's efficacy compared to other therapeutic options, such as lactulose.
Biomarkers for Therapeutic Efficacy in Constipation
The therapeutic effects of this compound in constipation are multifaceted, extending beyond simple laxation. Key biomarkers provide insights into its impact on gut health and function.
Gut Microbiota Modulation
This compound acts as a prebiotic, selectively stimulating the growth of beneficial gut bacteria.[2] Studies have shown that lactitol supplementation leads to significant changes in the composition of the gut microbiota.
Key Changes in Gut Microbiota Composition with Lactitol Supplementation: [4]
-
Increased abundance of beneficial bacteria:
-
Bifidobacterium
-
Lactobacillus
-
-
Decreased abundance of potentially pathogenic bacteria:
-
Prevotella
-
Ruminococcus
-
Table 1: Comparative Effects of Lactitol and Lactulose on Gut Microbiota
| Biomarker | This compound | Lactulose | Reference |
| Change in Bifidobacterium abundance | Significant increase | Increase | |
| Change in Lactobacillus abundance | Increase | Increase |
Short-Chain Fatty Acid (SCFA) Production
The fermentation of lactitol by gut bacteria produces SCFAs, which play a crucial role in regulating gut motility and have systemic health benefits.
Table 2: Fecal Short-Chain Fatty Acid Concentrations After Lactitol Supplementation
| SCFA | Change with this compound | Comparative Data (vs. Lactulose) | Reference |
| Acetic Acid | Increased | Similar increase | |
| Propionic Acid | Increased | Similar increase | |
| Butyric Acid | Increased | Similar increase | |
| Total SCFAs | Increased | Lactitol may lead to a greater increase |
Intestinal Transit Time and Fecal Parameters
A direct measure of lactitol's efficacy in constipation is its effect on intestinal transit time and stool characteristics.
Table 3: Comparison of Lactitol and Lactulose on Clinical Endpoints in Constipation
| Biomarker/Endpoint | This compound | Lactulose | Reference |
| Stool Frequency (bowel movements/week) | Significant increase (mean difference of 3.8) | Significant increase, with a trend for lactitol to be slightly more effective | |
| Stool Consistency | Improved (softer stools) | Similar improvement | |
| Adverse Events (e.g., flatulence, bloating) | Lower incidence compared to lactulose | Higher incidence of flatulence | |
| Patient Preference | Generally preferred due to better taste and tolerability | Less preferred due to excessive sweetness and side effects |
Biomarkers for Therapeutic Efficacy in Hepatic Encephalopathy
In hepatic encephalopathy (HE), the therapeutic goal of lactitol is to reduce the production and absorption of ammonia and other neurotoxins from the gut.
Blood Ammonia Levels
A primary biomarker for HE is the concentration of ammonia in the blood. Lactitol lowers blood ammonia by reducing colonic pH, which favors the conversion of ammonia (NH3) to the non-absorbable ammonium ion (NH4+), and by its cathartic effect which reduces the time for ammonia absorption.
Table 4: Comparative Effects of Lactitol and Lactulose on Blood Ammonia in Hepatic Encephalopathy
| Biomarker | This compound | Lactulose | Reference |
| Venous Blood Ammonia | Significant decrease | Significant decrease | |
| Peak Ammonia Increment after Glutamine Challenge | Significantly smaller increment | Not directly compared in the same study |
Psychometric Performance
Cognitive function is a critical clinical endpoint in HE. Psychometric tests are used to objectively measure improvements in mental state.
Table 5: Comparison of Lactitol and Lactulose on Psychometric Performance in Hepatic Encephalopathy
| Biomarker/Test | This compound | Lactulose | Reference |
| Number Connection Test (NCT) | Significant improvement | Significant improvement | |
| Portosystemic Encephalopathy (PSE) Index | No significant difference in improvement | No significant difference in improvement |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Gut Microbiota Analysis via 16S rRNA Gene Sequencing
Objective: To characterize the composition of the gut microbiota in fecal samples.
Protocol:
-
Sample Collection and Storage: Collect fresh fecal samples and immediately store them at -80°C until analysis.
-
DNA Extraction:
-
Thaw fecal samples on ice.
-
Use a commercial DNA extraction kit (e.g., QIAamp PowerFecal Pro DNA Kit) according to the manufacturer's instructions. This typically involves bead-beating for mechanical lysis of bacterial cells, followed by chemical lysis and DNA purification.
-
-
PCR Amplification of the 16S rRNA Gene:
-
Amplify a variable region (e.g., V3-V4) of the 16S rRNA gene using universal primers.
-
Perform PCR in a thermal cycler with appropriate cycling conditions.
-
-
Library Preparation and Sequencing:
-
Purify the PCR products.
-
Attach sequencing adapters and barcodes to the amplicons to create a sequencing library.
-
Sequence the library on a high-throughput sequencing platform (e.g., Illumina MiSeq).
-
-
Data Analysis:
-
Process the raw sequencing reads to remove low-quality sequences and adapters.
-
Cluster sequences into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs).
-
Assign taxonomy to the OTUs/ASVs by comparing them to a reference database (e.g., Greengenes, SILVA).
-
Perform statistical analysis to compare the microbial composition between different treatment groups.
-
Short-Chain Fatty Acid (SCFA) Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To quantify the concentrations of SCFAs (e.g., acetate, propionate, butyrate) in fecal samples.
Protocol:
-
Sample Preparation:
-
Homogenize a known weight of frozen fecal sample in a suitable solvent (e.g., a mixture of water and a protein precipitating agent).
-
Centrifuge the homogenate to pellet solid debris.
-
-
Derivatization (if required):
-
Some methods require derivatization of the SCFAs to make them more volatile for GC analysis. A common method is esterification using agents like isobutyl chloroformate/isobutanol. Other methods are derivatization-free.
-
-
Extraction:
-
Extract the derivatized or underivatized SCFAs into an organic solvent (e.g., hexane or diethyl ether).
-
-
GC-MS Analysis:
-
Inject the extracted sample into a gas chromatograph equipped with a suitable capillary column (e.g., a wax-based column).
-
Separate the SCFAs based on their boiling points and interaction with the column.
-
Detect and quantify the SCFAs using a mass spectrometer.
-
-
Data Analysis:
-
Identify SCFAs based on their retention times and mass spectra.
-
Quantify the concentration of each SCFA using a calibration curve generated from standards.
-
Blood Ammonia Measurement
Objective: To determine the concentration of ammonia in whole blood or plasma.
Protocol:
-
Sample Collection:
-
Collect venous blood into a pre-chilled tube containing an anticoagulant (e.g., EDTA or heparin).
-
Place the sample on ice immediately to prevent the in-vitro production of ammonia.
-
-
Sample Processing:
-
Centrifuge the blood sample at a low temperature to separate the plasma.
-
Analyze the plasma sample as soon as possible. If immediate analysis is not possible, store the plasma at -20°C or lower.
-
-
Ammonia Quantification:
-
Use an automated enzymatic assay (e.g., glutamate dehydrogenase method) on a clinical chemistry analyzer. This is the most common method.
-
Alternatively, point-of-care devices are available for rapid measurement.
-
-
Data Interpretation:
-
Compare the measured ammonia concentration to the reference range. Elevated levels are indicative of hyperammonemia.
-
Number Connection Test (NCT)
Objective: To assess cognitive and psychomotor function in patients with hepatic encephalopathy.
Protocol:
-
Test Administration:
-
Provide the patient with a standardized sheet of paper containing randomly distributed numbers (NCT-A) or alternating numbers and letters (NCT-B).
-
Instruct the patient to connect the numbers (or numbers and letters) in the correct sequence as quickly as possible without lifting the pen from the paper.
-
-
Scoring:
-
Record the time taken to complete the test in seconds.
-
The score is the total time to completion. A longer time indicates greater impairment.
-
-
Interpretation:
-
Compare the patient's score to age- and education-matched normative data.
-
A performance time significantly longer than the norm suggests cognitive impairment consistent with hepatic encephalopathy.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key mechanisms and workflows described in this guide.
Caption: Mechanism of action of this compound in the gut.
Caption: Experimental workflow for 16S rRNA gene sequencing.
Caption: Experimental workflow for SCFA analysis by GC-MS.
Conclusion
The assessment of this compound's therapeutic effects relies on a panel of biomarkers that reflect its mechanism of action in the gut. For constipation, key indicators include favorable modulation of the gut microbiota, increased production of beneficial SCFAs, and improvements in clinical endpoints such as stool frequency and consistency. In the context of hepatic encephalopathy, the primary biomarkers are a reduction in blood ammonia levels and an improvement in cognitive function as measured by psychometric tests. Comparative studies consistently show that lactitol is at least as effective as lactulose, with a superior side-effect profile and better patient tolerability, making it a valuable therapeutic alternative. The standardized experimental protocols provided in this guide offer a framework for the robust and reproducible assessment of these biomarkers in research and clinical settings.
References
Head-to-Head Clinical Trial Comparison: Lactitol Monohydrate vs. Polyethylene Glycol for Chronic Idiopathic Constipation
For researchers, scientists, and drug development professionals navigating the landscape of osmotic laxatives for chronic idiopathic constipation (CIC), a detailed comparison of available treatments is crucial. This guide provides an objective analysis of Lactitol Monohydrate and Polyethylene Glycol (PEG), focusing on their clinical efficacy and safety profiles as demonstrated in head-to-head and placebo-controlled trials.
Introduction to the Comparators
This compound is a second-generation disaccharide sugar alcohol derived from lactose.[1] It is an osmotic laxative that is minimally absorbed in the small intestine.[2] Upon reaching the colon, it is metabolized by gut bacteria into short-chain fatty acids, which lowers the colonic pH and increases osmotic pressure, leading to water retention in the colon, softer stools, and increased bowel movement frequency.[1][3]
Polyethylene Glycol (PEG) 3350 is a long-chain polymer that also functions as an osmotic laxative.[4] Its primary mechanism of action involves the binding of water molecules in the intestinal lumen, which increases stool water content and softens the stool, thereby easing defecation. PEG 3350 is minimally absorbed in the gastrointestinal tract.
Mechanism of Action
The following diagram illustrates the distinct yet convergent pathways through which this compound and Polyethylene Glycol exert their laxative effects.
Efficacy Data: A Comparative Summary
While direct head-to-head trials between this compound and Polyethylene Glycol are limited, a comparison can be drawn from their respective placebo-controlled and active-controlled (lactulose) studies.
Table 1: Efficacy of this compound in Chronic Constipation
| Trial/Study | Comparator | Key Efficacy Outcomes |
| Systematic Review & Meta-Analysis (2014) | Baseline | - Significant increase in weekly stool frequency (Mean difference: 3.8 stools/week) - Improved stool consistency |
| Systematic Review & Meta-Analysis (2014) | Lactulose | - Slightly more effective in increasing weekly stool frequency (Standardized Mean Difference: 0.19) - Similar improvement in stool consistency |
| FDA Approval Data (2020) | Placebo | - Efficacy assessed via responder analysis and change-from-baseline in complete spontaneous bowel movements (CSBMs) over a 12-week period. |
Table 2: Efficacy of Polyethylene Glycol 3350 in Chronic Constipation
| Trial/Study | Comparator | Key Efficacy Outcomes |
| DiPalma et al. (2007) | Placebo | - 52% of PEG-treated patients were treatment successes vs. 11% for placebo over 6 months. - 61% of PEG treatment weeks were successful vs. 22% for placebo. |
| Japanese Multicenter Trial (2019) | Placebo | - Significantly higher frequency of spontaneous bowel movements (SBMs) with PEG + Electrolytes (4.3/week) vs. placebo (1.6/week) at 2 weeks. |
| Cochrane Review (2010) | Lactulose | - PEG is superior to lactulose in terms of stool frequency per week, stool form, and relief of abdominal pain. |
Safety and Tolerability Profile
Table 3: Adverse Events Associated with this compound
| Trial/Study | Common Adverse Events |
| Systematic Review & Meta-Analysis (2014) | - Generally mild symptoms, with approximately one-third of patients experiencing an adverse event. - Most common: Flatulence, bloating, abdominal cramps, diarrhea. |
| FDA Approval Data (2020) | - Upper respiratory tract infection, flatulence, diarrhea, increased blood creatinine phosphokinase, abdominal distension, and increased blood pressure. |
Table 4: Adverse Events Associated with Polyethylene Glycol 3350
| Trial/Study | Common Adverse Events |
| DiPalma et al. (2007) | - Most frequent were gastrointestinal: diarrhea, flatulence, and nausea (not statistically significant compared to placebo). |
| Japanese Multicenter Trial (2019) | - Mild gastrointestinal disorders: abdominal pain (4.5%), diarrhea (3.8%), nausea (3.2%), abdominal distension (2.6%). |
| Cochrane Review (2010) | - PEG was better tolerated than lactulose. |
Experimental Protocols
A generalized experimental workflow for a clinical trial investigating treatments for chronic constipation is outlined below.
Key Methodological Considerations from Cited Trials:
-
Patient Population: Adult patients with a diagnosis of chronic idiopathic constipation, often defined by Rome III or IV criteria.
-
Study Design: Randomized, double-blind, placebo-controlled or active-controlled, parallel-group or crossover designs are common.
-
Dosage:
-
This compound: Typically initiated at 20 grams orally once daily, with potential reduction to 10 grams for persistent loose stools.
-
Polyethylene Glycol 3350: A common dosage is 17 grams dissolved in liquid once daily.
-
-
Primary Efficacy Endpoints:
-
Change from baseline in the number of spontaneous bowel movements (SBMs) or complete spontaneous bowel movements (CSBMs) per week.
-
Proportion of "responder" patients who achieve a predefined level of improvement in bowel frequency and other symptoms.
-
-
Secondary Efficacy Endpoints: Stool consistency (often measured by the Bristol Stool Form Scale), straining during defecation, and patient-reported outcomes on symptom relief.
-
Safety Assessments: Monitoring and recording of all adverse events, with a particular focus on gastrointestinal side effects. Laboratory tests may also be conducted.
The logical flow for patient selection in such trials is depicted in the following diagram.
Conclusion
Both this compound and Polyethylene Glycol 3350 are effective osmotic laxatives for the treatment of chronic idiopathic constipation in adults. Clinical trial data suggests that both agents significantly improve stool frequency and consistency compared to placebo. In comparative trials with lactulose, both have shown favorable efficacy and tolerability profiles, with some evidence suggesting PEG may be superior in certain efficacy outcomes. The choice between these agents may be guided by factors such as patient preference, tolerability, and cost. Further direct head-to-head trials of this compound and Polyethylene Glycol are warranted to provide a more definitive comparative assessment.
References
A Comparative Analysis of Short-Chain Fatty Acid Profiles from Lactitol Monohydrate and FOS Fermentation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the short-chain fatty acid (SCFA) profiles resulting from the fermentation of two common prebiotics: Lactitol Monohydrate and Fructooligosaccharides (FOS). The information presented is supported by experimental data from various in vitro studies, offering valuable insights for research and development in gut health and therapeutics.
Executive Summary
The fermentation of non-digestible carbohydrates by the gut microbiota yields beneficial metabolites, primarily short-chain fatty acids (SCFAs), including acetate, propionate, and butyrate. These molecules play a crucial role in maintaining gut homeostasis, serving as an energy source for colonocytes, and influencing various physiological processes through distinct signaling pathways. This guide demonstrates that while both this compound and FOS promote the production of SCFAs, they exhibit different fermentation profiles. Lactitol fermentation tends to produce higher levels of acetate, whereas FOS fermentation is often associated with a more balanced increase in total SCFAs and a notable stimulation of butyrate production. These differences in SCFA profiles suggest distinct downstream effects on host physiology.
Data Presentation: Comparative SCFA Production
The following table summarizes the quantitative data on SCFA production from in vitro fermentation of this compound and FOS. It is important to note that the data is compiled from different studies employing varied experimental conditions, including the in vitro model, fermentation duration, and initial substrate concentration. Therefore, the values should be interpreted as indicative of the general fermentation patterns rather than a direct quantitative comparison under identical conditions.
| Prebiotic Substrate | Acetate (mM) | Propionate (mM) | Butyrate (mM) | Total SCFAs (mM) | Key Observations | Reference |
| This compound | ~101 | - | Increased | ~176 | Predominantly produces acetate; also stimulates butyrate production. | [1][2] |
| Fructooligosaccharides (FOS) | - | - | Increased | Increased | Generally increases total SCFAs. Molar ratio of acetate:propionate:butyrate is often cited as ~60:20:20. Known to be highly butyrogenic. | [3][4] |
Experimental Protocols
The data presented in this guide are derived from in vitro fermentation studies that simulate the conditions of the human colon. Below are detailed methodologies typical of such experiments.
In Vitro Fecal Fermentation
A common method to study the fermentation of prebiotics is through in vitro batch or continuous culture systems using human fecal samples as the inoculum.
-
Fecal Sample Collection and Preparation:
-
Fresh fecal samples are collected from healthy human donors who have not consumed antibiotics for at least three months prior to the study.
-
A fecal slurry is prepared by homogenizing the feces in an anaerobic phosphate-buffered saline (PBS) solution. The slurry is then filtered to remove large particulate matter.
-
-
In Vitro Fermentation Models:
-
Batch Culture System: This system involves the incubation of the fecal slurry with the prebiotic substrate (this compound or FOS) in an anaerobic environment at 37°C for a defined period (e.g., 24-48 hours). Samples are typically collected at various time points to analyze SCFA production and microbial composition.
-
Three-Stage Continuous Culture System (Gut Model): This model simulates the different regions of the colon (proximal, transverse, and distal) with three connected fermenters, each with a specific pH and retention time. The prebiotic substrate is continuously fed into the first vessel, and the overflow moves sequentially through the other vessels. This allows for the study of the dynamic and regional effects of fermentation.
-
EnteroMix Semi-Continuous Model: This model also simulates the colon and allows for the investigation of the fermentation of food ingredients and their effects on the gut microbiota and metabolite production.
-
Short-Chain Fatty Acid Analysis
The concentrations of acetate, propionate, and butyrate in the fermentation samples are quantified using gas chromatography (GC).
-
Sample Preparation:
-
Fermentation samples are centrifuged to pellet the bacterial cells and debris.
-
The supernatant is collected, and an internal standard is added.
-
The sample is then acidified, and the SCFAs are extracted using an organic solvent (e.g., diethyl ether).
-
-
Gas Chromatography (GC) Analysis:
-
The extracted SCFAs are injected into a gas chromatograph equipped with a flame ionization detector (FID).
-
The separation of SCFAs is achieved on a capillary column coated with a suitable stationary phase.
-
The concentration of each SCFA is determined by comparing its peak area to that of the internal standard and a standard curve of known concentrations.
-
Microbial Community Analysis
Changes in the gut microbiota composition in response to the fermentation of this compound and FOS are typically assessed using 16S rRNA gene sequencing.
-
DNA Extraction: Total DNA is extracted from the fermentation samples using commercially available kits.
-
16S rRNA Gene Amplification and Sequencing: The V3-V4 hypervariable regions of the 16S rRNA gene are amplified by PCR using universal primers. The amplicons are then sequenced using a high-throughput sequencing platform.
-
Data Analysis: The sequencing reads are processed using bioinformatics pipelines to classify the bacterial taxa and determine their relative abundances.
Mandatory Visualization
Experimental Workflow
Caption: Experimental workflow for in vitro fermentation studies.
Signaling Pathways
The distinct SCFA profiles from this compound and FOS fermentation are likely to activate different downstream signaling pathways.
Acetate-Dominant Signaling (Lactitol Fermentation)
Lactitol fermentation, leading to higher acetate levels, is expected to primarily activate G-protein-coupled receptor 43 (GPR43).
Caption: Predominant signaling pathway activated by lactitol fermentation.
Butyrate-Dominant Signaling (FOS Fermentation)
FOS fermentation, known for its butyrogenic effect, influences cellular processes primarily through the inhibition of histone deacetylases (HDACs).
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The role of butyrate in surgical and oncological outcomes in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Fructooligosaccharides (FOS) differentially modifies the in vitro gut microbiota in an age-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Neuroprotective Effects of Lactitol Monohydrate in Hepatic Encephalopathy Models: A Comparative Guide
This guide provides a comparative analysis of Lactitol Monohydrate's neuroprotective effects in preclinical models of hepatic encephalopathy (HE), juxtaposed with established treatments, Lactulose and Rifaximin. The following sections detail the performance of these compounds across various neuroprotective parameters, supported by experimental data from animal models.
Comparative Performance of Neuroprotective Agents in Hepatic Encephalopathy Models
The following tables summarize the quantitative data from preclinical studies, offering a clear comparison of this compound, Lactulose, and Rifaximin across key neuroprotective endpoints.
Table 1: Effect on Electrophysiological and Behavioral Outcomes
| Parameter | This compound | Lactulose | Rifaximin | Animal Model |
| EEG Abnormalities | Suppressed increases in delta (1-3 Hz) activity and decreases in beta (13-25 Hz) activity.[1] | Suppressed EEG slowing.[1] | Not explicitly reported in preclinical models, but clinical trials show improvement. | Rat (Portacaval shunt + Dimethylnitrosamine), Dog (Eck fistula)[1] |
| Visually Evoked Potentials (VEPs) | Suppressed prolonged latency of positive and negative components and increased amplitude. | Not reported | Not reported | Dog (Eck fistula) |
| Behavioral Symptoms (lethargy, coma) | Suppressed behavioral symptoms and loss of righting reflex.[1] | Improved behavioral scores. | Improved motor coordination and activity. | Rat (Portacaval shunt + Dimethylnitrosamine), Dog (Eck fistula)[1] |
| Cognitive Function (Morris Water Maze) | Not reported | Improved escape latency. | Improved learning and memory. | Rat (Carbon tetrachloride-induced HE) |
Table 2: Effect on Neuroinflammation and Oxidative Stress
| Parameter | This compound | Lactulose | Rifaximin | Animal Model |
| Neuroinflammation (Microglia Activation) | Not directly studied, but inferred to reduce neuroinflammation by lowering ammonia. | Reduced microglia activation. | Prevents peripheral immune cell infiltration and subsequent neuroinflammation. | Rat (Bile Duct Ligation) |
| Pro-inflammatory Cytokines (TNF-α, IL-1β) | Not directly studied. | Reduced serum TNF-α and IL-1β. | Reduced serum TNF-α and IL-1β. | Rat (Carbon tetrachloride-induced HE) |
| Oxidative Stress | Not directly studied, but inferred to reduce oxidative stress by lowering ammonia. | Not explicitly quantified. | Not explicitly quantified. | Not applicable |
| Brain Edema | Not directly studied, but inferred to reduce brain edema by lowering ammonia. | Not explicitly reported. | Not explicitly reported. | Not applicable |
Table 3: Effect on Ammonia Levels and Gut-Brain Axis
| Parameter | This compound | Lactulose | Rifaximin | Animal Model |
| Blood Ammonia Levels | Significantly decreased blood ammonium. | Significantly decreased serum and cerebrospinal fluid ammonia. | Significantly decreased serum and cerebrospinal fluid ammonia. | Rat (Portacaval shunt), Human |
| Intestinal pH | Reduced intestinal pH. | Reduces intestinal pH. | No direct effect on pH. | In vitro and in vivo models |
| Gut Microbiota Modulation | Modifies colonic bacteria. | Modulates gut microbiota. | Modulates gut microbiota. | Rat models, Human studies |
| Intestinal Permeability (LPS) | Not directly studied. | Reduced portal LPS levels. | Reduced portal LPS levels and increased occludin expression. | Rat (Carbon tetrachloride-induced HE) |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
1. Animal Models of Hepatic Encephalopathy
-
Portacaval Shunt (PCS) followed by Dimethylnitrosamine/Ammonium Acetate Challenge (Rat Model): This model induces a state of chronic hyperammonemia, mimicking key aspects of HE.
-
Procedure: An end-to-side portacaval shunt is surgically created in rats. After a recovery period, a single intraperitoneal injection of dimethylnitrosamine (30 mg/kg) is administered to induce liver injury. To precipitate acute HE, ammonium acetate (500 mg/kg) is injected into the cecum.
-
Key Features: This model allows for the study of both chronic and acute-on-chronic HE. It is characterized by elevated blood ammonia levels and neurological impairments.
-
-
Eck Fistula (Portacaval Shunt) (Dog Model): A surgical model of chronic HE.
-
Procedure: A side-to-side anastomosis is created between the portal vein and the inferior vena cava, diverting portal blood flow from the liver.
-
Key Features: This model develops chronic HE symptoms over several weeks, including behavioral changes and electrophysiological abnormalities.
-
-
Carbon Tetrachloride (CCl4)-Induced Hepatic Encephalopathy (Rat Model): A toxin-induced model of liver injury and HE.
-
Procedure: Rats are administered CCl4 subcutaneously to induce liver fibrosis and cirrhosis, leading to the development of minimal hepatic encephalopathy (MHE).
-
Key Features: This model is characterized by cognitive deficits, systemic inflammation, and alterations in the gut-brain axis.
-
-
Bile Duct Ligation (BDL) (Rat Model): A surgical model of cholestatic liver injury and chronic HE.
-
Procedure: The common bile duct is ligated and transected, leading to cholestasis, liver fibrosis, and subsequent HE.
-
Key Features: This model exhibits hyperammonemia, neuroinflammation, and motor deficits.
-
2. Key Experimental Assessments
-
Electroencephalography (EEG):
-
Procedure: Rats are permanently implanted with cortical electrodes. EEG recordings are taken to measure brain electrical activity. Power spectral analysis is used to quantify the activity in different frequency bands (e.g., delta, beta).
-
Endpoint: Changes in EEG power spectra, such as an increase in slow-wave (delta) activity and a decrease in fast-wave (beta) activity, are indicative of encephalopathy.
-
-
Visually Evoked Potentials (VEPs):
-
Procedure: Electrodes are placed on the scalp over the visual cortex to record the brain's electrical response to visual stimuli (e.g., light flashes).
-
Endpoint: Prolonged latency and altered amplitude of the VEP components are markers of neuronal dysfunction.
-
-
Morris Water Maze (MWM):
-
Procedure: This test assesses spatial learning and memory. A rat is placed in a circular pool of opaque water and must find a hidden platform using distal visual cues. The time taken to find the platform (escape latency) is recorded over several trials.
-
Endpoint: A shorter escape latency indicates improved cognitive function.
-
-
Immunohistochemistry for Neuroinflammation:
-
Procedure: Brain tissue sections are stained with antibodies against markers of microglial activation (e.g., Iba1).
-
Endpoint: The density and morphology of stained microglia are analyzed to assess the extent of neuroinflammation.
-
-
Measurement of Ammonia and Inflammatory Cytokines:
-
Procedure: Blood and cerebrospinal fluid samples are collected to measure ammonia concentrations using standard biochemical assays. Serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) are quantified using ELISA kits.
-
Endpoint: Reduced levels of ammonia and pro-inflammatory cytokines indicate a therapeutic effect.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanisms of action and experimental workflows described in this guide.
Caption: Proposed neuroprotective mechanism of this compound in hepatic encephalopathy.
Caption: General experimental workflow for evaluating neuroprotective agents in HE animal models.
Discussion and Conclusion
The available preclinical data demonstrates that this compound effectively mitigates the neurological manifestations of hepatic encephalopathy in animal models, showing comparable efficacy to Lactulose in improving electrophysiological and behavioral outcomes. The primary mechanism of action for non-absorbable disaccharides like Lactitol and Lactulose is the reduction of intestinal ammonia production and absorption. This is achieved through their metabolism by colonic bacteria, leading to a decrease in intestinal pH, which traps ammonia as ammonium ions, and a modification of the gut microbiota.
In comparison, Rifaximin, a non-absorbable antibiotic, also effectively reduces ammonia levels and shows neuroprotective effects. Its mechanism involves modulating the gut microbiota to reduce ammonia-producing bacteria and strengthening the intestinal barrier, thereby decreasing the translocation of bacterial products like lipopolysaccharide (LPS) that contribute to systemic inflammation.
While direct preclinical evidence for Lactitol's effects on specific neuroinflammatory and oxidative stress pathways is limited, its proven ability to reduce the primary neurotoxin, ammonia, strongly suggests an indirect beneficial effect on these downstream pathological processes. Hyperammonemia is a key driver of neuroinflammation, oxidative stress, and brain edema in HE. Therefore, by effectively lowering ammonia levels, this compound is expected to ameliorate these secondary neurotoxic cascades.
References
A Comparative Meta-Analysis of Lactitol Monohydrate for Chronic Constipation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of clinical trials on Lactitol Monohydrate for the treatment of chronic constipation. It offers an objective comparison with other common therapeutic alternatives, supported by experimental data, to inform research and drug development in gastroenterology.
Mechanism of Action
This compound is an osmotic laxative.[1][2] It is a disaccharide sugar derivative that is minimally absorbed in the small intestine.[3] Upon reaching the colon, it is broken down by gut bacteria into short-chain organic acids.[1][4] This process increases the osmotic pressure within the colon, drawing water into the intestinal lumen. The increased water content softens the stool and increases its volume, which in turn stimulates peristalsis and facilitates bowel movements.
Efficacy and Safety: A Comparative Analysis
This compound has been evaluated in numerous clinical trials against other laxatives, primarily lactulose, and placebo. The following tables summarize the quantitative data from meta-analyses and systematic reviews.
Table 1: this compound vs. Lactulose for Chronic Constipation
| Outcome Measure | This compound | Lactulose | Key Findings | Citations |
| Increase in Weekly Stool Frequency | Slightly more effective | - | A meta-analysis of four RCTs showed a trend towards a greater increase in stool frequency with lactitol (Standardized Mean Difference [SMD]: 0.19), though the result was not statistically significant (P=0.06). | |
| Stool Consistency | Similar improvement | Similar improvement | No statistically significant difference was observed in the improvement of stool consistency between the two treatments (SMD: 0.03). | |
| Physician-Assessed Efficacy | 60% - 61.91% | 47.83% - 64% | One systematic review reported higher physician-adjudged efficacy for lactitol, while another meta-analysis reported similar rates. | |
| Patient-Assessed Efficacy/Acceptance | 60% - 73.2% | 26.8% - 56% | Patients reported better acceptance of lactitol, potentially due to better palatability. | |
| Adverse Events (Overall) | ~31.2% | ~62.1% | Lactitol was associated with a significantly lower incidence of adverse events compared to lactulose (p=0.0019). | |
| Common Adverse Events | Flatulence, abdominal discomfort | Flatulence, abdominal discomfort, nausea | While both have similar side effect profiles, they are generally reported to be less frequent and severe with lactitol. |
Table 2: this compound vs. Placebo for Chronic Constipation
| Outcome Measure | This compound | Placebo | Key Findings | Citations |
| Increase in Weekly Stool Frequency | Significant Improvement | - | A randomized, placebo-controlled crossover trial in elderly patients found that lactitol increased stool frequency by approximately 2.5 stools per week compared to placebo (P<0.001). | |
| Improvement in Stool Consistency | Significant Improvement | - | The same trial showed a significant improvement in stool consistency with lactitol over placebo (P=0.001). | |
| Incidence of Side Effects | 51% | 30% | The incidence of side effects such as flatulence and bloating was higher with lactitol, but the difference was not statistically significant (P=0.08). No serious adverse events leading to withdrawal were reported. |
Table 3: Comparison with Other Laxatives (Indirect Evidence)
While direct head-to-head trials are limited, a broader comparison can be inferred from meta-analyses involving common alternatives like Polyethylene Glycol (PEG).
| Comparison | Efficacy Finding | Tolerability Finding | Citations |
| Lactitol vs. Stimulant Laxatives | Limited evidence suggests lactitol may be more effective in increasing weekly stool frequency. | Physician-rated tolerance favored lactitol in a nonrandomized crossover study. | |
| Polyethylene Glycol (PEG) vs. Lactulose | Meta-analyses consistently show that PEG is superior to lactulose in increasing stool frequency and improving stool consistency. | PEG is generally better tolerated than lactulose, with a lower incidence of nausea and abdominal pain. |
Experimental Protocols
The methodologies of the clinical trials included in the meta-analyses share common frameworks. Below is a generalized experimental protocol for a randomized controlled trial comparing this compound to an active comparator (e.g., lactulose) or placebo.
Generalized Randomized Controlled Trial (RCT) Protocol
-
Study Design: A multi-center, randomized, double-blind, parallel-group or crossover study.
-
Participant Selection:
-
Inclusion Criteria: Adult patients (typically 18 years or older) with a diagnosis of chronic functional constipation, often defined by Rome III or IV criteria (e.g., fewer than three spontaneous bowel movements per week, hard or lumpy stools, straining).
-
Exclusion Criteria: Constipation secondary to organic disease, surgery, or medication use; gastrointestinal obstruction; galactosemia.
-
-
Intervention:
-
Treatment Arm: this compound, typically administered as a powder dissolved in liquid, with a starting dose of 10-20 grams per day. Doses are often adjusted based on individual patient response to achieve a target of one to two soft stools per day.
-
Control Arm(s): Can be a placebo (identical in appearance and taste) or an active comparator like lactulose at a standard therapeutic dose (e.g., 15-30 mL daily).
-
-
Randomization and Blinding: Patients are randomly assigned to treatment groups. Both patients and investigators are blinded to the treatment allocation to prevent bias.
-
Treatment Duration: Typically ranges from 4 to 12 weeks.
-
Outcome Measures:
-
Primary Efficacy Endpoint: Change from baseline in the number of spontaneous bowel movements (SBMs) per week.
-
Secondary Efficacy Endpoints: Stool consistency (often assessed using the Bristol Stool Form Scale), ease of passage, relief of abdominal pain and bloating, and patient/physician global assessment of efficacy.
-
Safety and Tolerability: Recording of all adverse events (e.g., diarrhea, flatulence, abdominal distension), their severity, and relationship to the study drug. Patient-reported palatability and compliance are also assessed.
-
-
Data Collection: Patients often maintain a daily electronic or paper diary to record bowel movements, stool characteristics, and any symptoms.
-
Statistical Analysis: Appropriate statistical methods are used to compare the changes in outcome measures between the treatment groups from baseline to the end of the treatment period.
Visualizations
Mechanism of Action of this compound
Caption: Mechanism of action of this compound in the gastrointestinal tract.
Typical Experimental Workflow for a this compound Clinical Trial
Caption: Generalized workflow of a randomized controlled trial for this compound.
References
A Head-to-Head Comparison of Lactitol Monohydrate and Lactulose: Evaluating Patient Preference and Compliance
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Two Common Osmotic Laxatives
In the management of chronic constipation and hepatic encephalopathy, the choice of a non-absorbable disaccharide is a cornerstone of therapy. Both lactitol monohydrate and lactulose are widely utilized for their osmotic laxative effects, yet patient preference and compliance can significantly influence clinical outcomes. This guide provides a detailed comparison of these two agents, supported by experimental data, to inform research and clinical development.
Executive Summary
This compound and lactulose share a similar mechanism of action and are considered to have comparable efficacy in treating constipation and hepatic encephalopathy.[1] However, evidence from multiple clinical studies suggests that lactitol may hold an advantage in terms of patient preference and tolerability, primarily due to its better taste profile and a lower incidence of gastrointestinal side effects.[1][2] This improved patient acceptance can lead to better compliance, a critical factor in the long-term management of chronic conditions.[2]
Mechanism of Action: A Shared Pathway
Both lactitol and lactulose are synthetic disaccharides that are not absorbed in the small intestine. Upon reaching the colon, they are metabolized by the gut microbiota into short-chain fatty acids (SCFAs), such as acetic and lactic acids. This process has two primary effects:
-
Osmotic Effect: The SCFAs and the undigested sugar molecules create a hyperosmotic environment in the colon, drawing water into the intestinal lumen. This increases stool volume and softens its consistency, facilitating easier passage.
-
pH Reduction: The production of SCFAs lowers the pH of the colon. In the context of hepatic encephalopathy, this acidic environment promotes the conversion of ammonia (NH₃) to the non-absorbable ammonium ion (NH₄⁺), thereby reducing the amount of ammonia that can enter the bloodstream.
Data Presentation: Quantitative Comparison
Clinical trial data consistently highlights differences in patient preference and the incidence of adverse events between lactitol and lactulose.
| Parameter | This compound | Lactulose | Source(s) |
| Patient Acceptance | 73.2% | 26.8% | |
| Physician-Adjudged Efficacy | 61.91% | 47.83% | |
| Incidence of Adverse Events | 31.20% | 62.10% (p=0.0019) | |
| Palatability | Generally described as mildly sweet and well-tolerated. | Often described as "excessively sweet," which can lead to nausea. | |
| Formulation | Crystalline powder | Syrup |
| Adverse Event Profile | This compound | Lactulose | Source(s) |
| Flatulence | Lower incidence reported. | Higher incidence reported (p < 0.01 in some studies). | |
| Diarrhea | Can occur, often dose-related. | Can occur, often dose-related. | |
| Abdominal Pain & Cramps | Less frequent. | More frequent. | |
| Nausea | Less frequent. | More frequent, often linked to excessive sweetness. |
Experimental Protocols
The following outlines a typical experimental design for a clinical trial comparing lactitol and lactulose, synthesized from methodologies reported in various studies.
Study Design: Randomized, double-blind, crossover or parallel-group clinical trial.
Participant Population:
-
Inclusion Criteria: Patients aged 18-85 years with a diagnosis of chronic constipation (e.g., based on Rome III or IV criteria) or chronic recurrent portal-systemic encephalopathy.
-
Exclusion Criteria: Known galactosemia, hypersensitivity to the study drugs, intestinal obstruction, or other severe gastrointestinal disorders.
Intervention:
-
Lactitol Group: Administered as a powder, typically dissolved in a beverage. Initial doses often range from 10-20g daily.
-
Lactulose Group: Administered as a syrup. Doses are matched for therapeutic effect, often starting at 15-30mL daily.
-
Dosage Adjustment: Doses for both treatments are titrated based on clinical response, with the goal of achieving a specific number of soft bowel movements per day (e.g., two).
Study Duration: Treatment periods typically range from 3 days to 4 weeks for constipation studies, and can extend to 3-6 months for hepatic encephalopathy trials, often with a washout period in crossover designs.
Outcome Measures:
-
Primary Efficacy:
-
For constipation: Change in the number of spontaneous bowel movements per week, and improvement in stool consistency (e.g., using the Bristol Stool Form Scale).
-
For hepatic encephalopathy: Improvement in the Portal-Systemic Encephalopathy (PSE) Index, which includes assessments of mental state, number connection tests, and EEG findings.
-
-
Patient Preference & Compliance:
-
Assessed via questionnaires at the end of each treatment period. Patients may be asked to rate the taste, formulation, and overall preference for each treatment.
-
Compliance is often measured by diary cards and reconciliation of returned study medication.
-
-
Safety and Tolerability:
-
Recording of all adverse events, with a specific focus on gastrointestinal symptoms such as flatulence, bloating, abdominal pain, and diarrhea.
-
Conclusion
The available evidence indicates that while this compound and lactulose are comparable in their therapeutic efficacy, lactitol demonstrates a superior profile in terms of patient preference and tolerability. The improved palatability and lower incidence of adverse events associated with lactitol can be pivotal in enhancing patient compliance, which is essential for the effective management of chronic conditions like constipation and hepatic encephalopathy. For drug development professionals, these findings underscore the importance of organoleptic properties and side effect profiles in the clinical success of a therapeutic agent. Future research could focus on long-term compliance rates and their impact on clinical outcomes in larger, more diverse patient populations.
References
Safety Operating Guide
Proper Disposal of Lactitol Monohydrate: A Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of laboratory chemicals is a critical component of research integrity and workplace safety. This guide provides detailed procedures for the proper disposal of Lactitol Monohydrate, designed for researchers, scientists, and drug development professionals.
This compound is a sugar alcohol used in various research and pharmaceutical applications. While it is not classified as a hazardous substance according to most safety data sheets (SDS), proper disposal is essential to prevent environmental contamination and ensure regulatory compliance.[1][2] Improper disposal of any pharmaceutical-related compound can contribute to the contamination of water systems and soil.[3][4]
Hazard and Safety Information
Before handling this compound for disposal, it is important to be aware of its safety profile. The following table summarizes key information from available Safety Data Sheets.
| Hazard Classification | Finding | Citations |
| Acute Toxicity | Not classified as acutely toxic. | [1] |
| Skin Corrosion/Irritation | Not classified as a skin irritant. | |
| Eye Damage/Irritation | Not classified as an eye irritant. | |
| Environmental Hazards | Not classified as hazardous to the aquatic environment. | |
| PBT and vPvB Assessment | Not considered to be a Persistent, Bioaccumulative, and Toxic (PBT) or very Persistent and very Bioaccumulative (vPvB) substance. |
While generally considered non-hazardous, some sources recommend caution, stating that the toxicological properties have not been fully investigated and that it may cause mild irritation to the eyes, skin, respiratory tract, and digestive tract. Therefore, appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling this substance.
Step-by-Step Disposal Protocol
Follow these steps for the proper disposal of this compound:
1. Personal Protective Equipment (PPE):
-
Wear standard laboratory PPE, including safety glasses and nitrile gloves.
-
A lab coat is also recommended to prevent contact with clothing.
2. Containment:
-
If dealing with a spill, take up the material mechanically (e.g., sweep or vacuum). Avoid generating dust.
-
For routine disposal of unused material, ensure it is in a well-sealed, appropriate container.
3. Labeling:
-
Clearly label the waste container as "this compound" for disposal. This ensures that waste handlers are aware of the contents.
4. Waste Collection:
-
Place the sealed container in a designated area for non-hazardous chemical waste collection.
-
Do not mix this compound with other chemical waste unless specifically instructed to do so by your institution's environmental health and safety (EHS) department.
5. Prohibited Disposal Methods:
-
Do not dispose of this compound down the drain or in regular trash unless explicitly permitted by local regulations and your institution's EHS guidelines. The U.S. Environmental Protection Agency (EPA) and various state regulations often have strict rules against the drain disposal of pharmaceuticals.
-
Avoid release to the environment.
6. Final Disposal:
-
The collected waste should be handled by a licensed waste management facility.
-
Depending on local and national regulations, final disposal may involve incineration or landfilling in a permitted facility.
-
Always follow the specific procedures outlined by your institution's EHS department, as they will be aligned with local and national regulations.
7. Disposal of Empty Containers:
-
Completely emptied packages can often be recycled, but they should be handled in the same way as the substance itself.
-
If the container is contaminated, it should be disposed of as chemical waste.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for this compound Disposal.
This guide provides a framework for the safe and compliant disposal of this compound. Always prioritize your institution's specific protocols and consult your EHS department with any questions. Adherence to these procedures helps protect both the environment and public health.
References
Personal protective equipment for handling Lactitol Monohydrate
Essential Safety and Handling Guide for Lactitol Monohydrate
This guide provides immediate, essential safety protocols and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedural guidance outlines the necessary personal protective equipment (PPE), operational plans for handling, and disposal methods to ensure a safe laboratory environment.
Hazard Assessment and Exposure Control
This compound is generally not classified as a hazardous substance.[1][2][3] However, some safety data sheets (SDS) indicate it may cause eye, skin, and respiratory tract irritation.[4][5] The toxicological properties of this material have not been fully investigated. Therefore, adherence to proper safety protocols is crucial to minimize any potential risk.
Quantitative Toxicity Data
While specific Occupational Exposure Limits (OELs) have not been established for this compound, the following toxicity data is available:
| Metric | Value | Species | Route |
| LD50 | 23 g/kg | Mouse | Oral |
| LD50 | >30 g/kg | Rat | Oral |
| (Data sourced from Cole-Parmer MSDS) |
Personal Protective Equipment (PPE) Protocol
Appropriate PPE is mandatory to prevent direct contact and minimize exposure. The following equipment should be used when handling this compound.
1. Eye and Face Protection:
-
Wear appropriate protective eyeglasses or chemical safety goggles conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.
2. Hand Protection:
-
Wear appropriate protective gloves to prevent skin exposure.
-
Gloves must be inspected before use.
-
Wash and dry hands thoroughly after handling and removing gloves.
3. Body Protection:
-
Wear a lab coat or other appropriate protective clothing to prevent skin exposure. For larger quantities or where significant dust generation is expected, impervious clothing may be necessary.
4. Respiratory Protection:
-
Under normal conditions with adequate ventilation, respiratory protection is not typically required.
-
In cases of inadequate ventilation or when dust generation is unavoidable, use a NIOSH/MSHA or European Standard EN 149 approved respirator.
Operational Plan: Step-by-Step Handling Procedure
Adherence to a standardized handling procedure is critical for safety and operational integrity.
Preparation and Handling Area:
-
Ventilation: Always handle this compound in a well-ventilated area. The use of local exhaust ventilation is recommended to keep airborne concentrations low.
-
Safety Equipment: Ensure an eyewash station and safety shower are readily accessible in the work area.
-
Minimize Dust: Take measures to minimize dust generation and accumulation during handling.
Handling the Substance:
-
Don PPE: Before handling, put on all required personal protective equipment as outlined above.
-
Avoid Contact: Avoid contact with eyes, skin, and clothing.
-
General Hygiene: Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling the material.
-
Storage: Keep the container tightly closed and store in a cool, dry place.
Disposal Plan
Proper disposal of chemical waste is essential to prevent environmental contamination and ensure regulatory compliance.
Spills and Leaks:
-
Containment: For spills, immediately sweep or vacuum the material. Avoid generating dust.
-
Collection: Place the spilled material into a suitable, labeled container for disposal.
-
Ventilation: Ensure the affected area is well-ventilated.
Waste Disposal:
-
Regulations: Dispose of waste materials in accordance with all applicable local, regional, and national regulations.
-
Container Disposal:
-
Completely emptied packages can be recycled.
-
Before disposing of empty containers, rinse them thoroughly.
-
Deface or remove all labels from the empty container to avoid confusion.
-
Handle contaminated packages in the same manner as the substance itself.
-
Visual Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
